Product packaging for (-)-Codonopsine(Cat. No.:CAS No. 26989-20-8)

(-)-Codonopsine

Cat. No.: B1219122
CAS No.: 26989-20-8
M. Wt: 267.32 g/mol
InChI Key: WCNPJVPXLWJQIR-HKSFMPNISA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Codonopsine is a member of pyrrolidines.
Codonopsine has been reported in Codonopsis clematidea and Averrhoa bilimbi with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H21NO4 B1219122 (-)-Codonopsine CAS No. 26989-20-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

26989-20-8

Molecular Formula

C14H21NO4

Molecular Weight

267.32 g/mol

IUPAC Name

(2R,3R,4R,5R)-2-(3,4-dimethoxyphenyl)-1,5-dimethylpyrrolidine-3,4-diol

InChI

InChI=1S/C14H21NO4/c1-8-13(16)14(17)12(15(8)2)9-5-6-10(18-3)11(7-9)19-4/h5-8,12-14,16-17H,1-4H3/t8-,12-,13-,14-/m1/s1

InChI Key

WCNPJVPXLWJQIR-HKSFMPNISA-N

Isomeric SMILES

C[C@@H]1[C@H]([C@@H]([C@H](N1C)C2=CC(=C(C=C2)OC)OC)O)O

Canonical SMILES

CC1C(C(C(N1C)C2=CC(=C(C=C2)OC)OC)O)O

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to (-)-Codonopsine from Codonopsis Species: Natural Sources, Extraction, and Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of (-)-Codonopsine, a pyrrolidine alkaloid with potential therapeutic applications, focusing on its natural sources within the Codonopsis genus. This document outlines the known distribution of this compound, presents detailed experimental protocols for its extraction and quantification, and explores the current understanding of its biological activities and associated signaling pathways.

Natural Occurrence of this compound in Codonopsis Species

This compound has been identified as a characteristic alkaloid in several species of the Codonopsis genus, a group of perennial flowering plants used in traditional medicine, particularly in East Asia. The primary documented source of this compound is Codonopsis clematidea .

Table 1: Distribution of this compound and Related Alkaloids in Codonopsis Species

SpeciesPlant PartCompoundReference(s)
Codonopsis clematideaAerial PartsThis compound[1][2]
Codonopsis pilosulaRootsCodonopsine (stereochemistry not specified)[3]
Codonopsis tangshenRootsPyrrolidine alkaloids (codonopyrrolidiums A and B)[2]

Note: While codonopsine has been reported in C. pilosula, the specific stereoisomer was not always defined in the available literature. Further chiral analysis is required to confirm the presence of the (-)-enantiomer.

Experimental Protocols

This section details the methodologies for the extraction, isolation, and quantification of this compound from Codonopsis species, based on established scientific literature.

Extraction of this compound from Codonopsis clematidea Aerial Parts

The following protocol is adapted from methodologies described for the isolation of alkaloids from C. clematidea[4].

Objective: To extract crude alkaloids, including this compound, from the aerial parts of Codonopsis clematidea.

Materials:

  • Dried and powdered aerial parts of Codonopsis clematidea

  • Methanol (MeOH)

  • 2% Hydrochloric acid (HCl) aqueous solution

  • Ammonium hydroxide solution

  • Chloroform (CHCl₃) or other suitable organic solvent

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • Maceration: Macerate the powdered plant material (e.g., 1 kg) in methanol (e.g., 3 x 5 L) at room temperature for 72 hours.

  • Filtration and Concentration: Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude methanol extract.

  • Acid-Base Extraction: a. Suspend the crude extract in a 2% HCl aqueous solution. b. Partition the acidic solution with chloroform to remove neutral and weakly acidic compounds. c. Basify the aqueous layer with ammonium hydroxide to a pH of approximately 9-10. d. Extract the liberated free alkaloids with chloroform (3 x 1 L).

  • Final Concentration: Combine the chloroform extracts and concentrate under reduced pressure to yield the crude alkaloid fraction containing this compound.

Diagram 1: Extraction Workflow for this compound

Extraction_Workflow cluster_AcidBase Acid-Base Partitioning Plant_Material Dried, powdered aerial parts of Codonopsis clematidea Maceration Maceration with Methanol Plant_Material->Maceration Filtration_Concentration Filtration and Concentration Maceration->Filtration_Concentration Crude_Extract Crude Methanol Extract Filtration_Concentration->Crude_Extract Acid_Base_Extraction Acid-Base Extraction Crude_Extract->Acid_Base_Extraction Acidic_Solution Suspend in 2% HCl Partitioning Partition with Chloroform (remove neutral/acidic compounds) Acidic_Solution->Partitioning Aqueous_Layer Acidic Aqueous Layer Partitioning->Aqueous_Layer Basification Basify with NH4OH (pH 9-10) Aqueous_Layer->Basification Alkaloid_Extraction Extract with Chloroform Basification->Alkaloid_Extraction Crude_Alkaloid_Fraction Crude Alkaloid Fraction (contains this compound) Alkaloid_Extraction->Crude_Alkaloid_Fraction

Caption: Workflow for the extraction of this compound.

Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

While a specific, validated HPLC method for the quantification of this compound is not extensively detailed in the public domain, a general approach can be formulated based on methods used for other alkaloids in Codonopsis species[3].

Objective: To quantify the concentration of this compound in the crude alkaloid extract.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV or Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid to improve peak shape).

    • Example Gradient: Start with 5-10% acetonitrile, increasing to 80-90% over 30-40 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Approximately 210-220 nm, or based on the UV maximum of a this compound standard.

  • Injection Volume: 10-20 µL.

  • Standard: A certified reference standard of this compound is required for calibration.

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound standard in methanol. Create a series of calibration standards by serial dilution.

  • Sample Preparation: Dissolve a known weight of the crude alkaloid extract in methanol and filter through a 0.45 µm syringe filter.

  • Analysis: Inject the standards and samples onto the HPLC system.

  • Quantification: Construct a calibration curve by plotting the peak area of the this compound standard against its concentration. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Diagram 2: HPLC Quantification Workflow

HPLC_Quantification Standard_Prep Prepare this compound Calibration Standards HPLC_Analysis HPLC Analysis (C18 Column, ACN/H2O Gradient) Standard_Prep->HPLC_Analysis Sample_Prep Prepare Crude Alkaloid Extract Sample Sample_Prep->HPLC_Analysis Data_Acquisition Data Acquisition (Peak Area) HPLC_Analysis->Data_Acquisition Calibration_Curve Construct Calibration Curve Data_Acquisition->Calibration_Curve Quantification Quantify this compound in Sample Data_Acquisition->Quantification Calibration_Curve->Quantification Signaling_Pathways Codonopsine This compound (Pyrrolidine Alkaloid) PI3K_Akt PI3K-Akt Pathway Codonopsine->PI3K_Akt Modulates Apoptosis Apoptosis Pathways Codonopsine->Apoptosis Influences Cell_Growth Cell Growth & Proliferation PI3K_Akt->Cell_Growth Cell_Survival Cell Survival PI3K_Akt->Cell_Survival Programmed_Cell_Death Programmed Cell Death Apoptosis->Programmed_Cell_Death

References

An In-depth Technical Guide to the Biosynthesis Pathway of Pyrrolidine Alkaloids in Codonopsis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The precise biosynthetic pathway of pyrrolidine alkaloids in Codonopsis has not yet been fully elucidated. This guide presents a putative pathway based on established alkaloid biosynthesis in other plant species, supported by available transcriptomic and genomic data from Codonopsis. The experimental protocols provided are generalized methods that can be adapted for the study of this specific pathway.

Introduction

The genus Codonopsis, a member of the Campanulaceae family, is a cornerstone of traditional medicine in East Asia. Various species, including Codonopsis pilosula and Codonopsis tangshen, are known to produce a range of bioactive secondary metabolites, among which are pyrrolidine alkaloids. These nitrogen-containing heterocyclic compounds, such as codonopyrrolidium A and B, have garnered interest for their potential pharmacological activities. Understanding their biosynthesis is crucial for metabolic engineering efforts aimed at enhancing their production and for the development of novel therapeutics. This document provides a comprehensive overview of the current understanding and a putative pathway for pyrrolidine alkaloid biosynthesis in Codonopsis, alongside detailed experimental methodologies for its investigation.

Putative Biosynthesis Pathway of Pyrrolidine Alkaloids in Codonopsis

The biosynthesis of pyrrolidine alkaloids in plants generally originates from the amino acids L-ornithine or L-arginine. This conserved pathway serves as a template for the proposed biosynthetic route in Codonopsis. The key steps are outlined below and illustrated in the accompanying pathway diagram.

Step 1: Formation of Putrescine

The pathway commences with the decarboxylation of L-ornithine to produce putrescine. This reaction is catalyzed by ornithine decarboxylase (ODC) . Alternatively, L-arginine can be converted to putrescine through a series of reactions involving arginine decarboxylase (ADC) , agmatine iminohydrolase (AIH), and N-carbamoylputrescine amidohydrolase (CPA). The prevalence of either the ODC or ADC pathway can vary between plant species and tissues.

Step 2: N-methylation of Putrescine

Putrescine is then methylated to form N-methylputrescine. This step is a critical branch point, directing the flow of precursors towards pyrrolidine alkaloid synthesis. The reaction is catalyzed by putrescine N-methyltransferase (PMT) , which utilizes S-adenosyl-L-methionine (SAM) as the methyl group donor.

Step 3: Oxidation and Cyclization

N-methylputrescine undergoes oxidative deamination by a diamine oxidase, which leads to the formation of 4-methylaminobutanal. This intermediate spontaneously cyclizes to form the N-methyl-Δ¹-pyrrolinium cation.

Step 4: Formation of Diverse Pyrrolidine Alkaloids

The N-methyl-Δ¹-pyrrolinium cation serves as a reactive intermediate and a central precursor for a variety of more complex pyrrolidine alkaloids. The diversity of these alkaloids in Codonopsis, including the codonopyrrolidiums, likely arises from subsequent condensation, hydroxylation, and acylation reactions, which are often catalyzed by a range of enzymes, including cytochrome P450 monooxygenases and acyltransferases.

Evidence from Codonopsis Genomic and Transcriptomic Data

Publicly available genomic and transcriptomic data for Codonopsis pilosula and Codonopsis lanceolata provide a valuable resource for identifying candidate genes involved in this putative pathway. BLAST (Basic Local Alignment Search Tool) searches of these databases using known ODC, PMT, and related enzyme sequences from other Solanaceae and alkaloid-producing plants are expected to reveal homologous sequences in Codonopsis. The presence and expression of these genes in alkaloid-accumulating tissues would provide strong evidence for the functionality of this proposed pathway.

Putative_Pyrrolidine_Alkaloid_Biosynthesis_in_Codonopsis cluster_precursors Amino Acid Precursors cluster_pathway Core Biosynthetic Pathway L-Ornithine L-Ornithine Putrescine Putrescine L-Ornithine->Putrescine Ornithine Decarboxylase (ODC) L-Arginine L-Arginine L-Arginine->Putrescine Arginine Decarboxylase (ADC) Pathway N-Methylputrescine N-Methylputrescine Putrescine->N-Methylputrescine Putrescine N-methyltransferase (PMT) 4-Methylaminobutanal 4-Methylaminobutanal N-Methylputrescine->4-Methylaminobutanal Diamine Oxidase N-Methyl-Δ¹-pyrrolinium cation N-Methyl-Δ¹-pyrrolinium cation 4-Methylaminobutanal->N-Methyl-Δ¹-pyrrolinium cation Spontaneous Cyclization Pyrrolidine_Alkaloids Codonopyrrolidiums & Other Pyrrolidine Alkaloids N-Methyl-Δ¹-pyrrolinium cation->Pyrrolidine_Alkaloids Further Modifications (e.g., Condensation, Hydroxylation)

Caption: Putative biosynthesis pathway of pyrrolidine alkaloids in Codonopsis.

Quantitative Data on Pyrrolidine Alkaloid Content

While kinetic data for the biosynthetic enzymes in Codonopsis is not available, several studies have quantified the content of major pyrrolidine alkaloids in different species and tissues. This information is valuable for selecting high-yielding plant material for drug development and for correlating gene expression with metabolite accumulation.

AlkaloidCodonopsis SpeciesPlant PartConcentration Range (mg/g dry weight)Reference
Codonopyrrolidium BC. pilosulaRoot0.01 - 0.25[1]
Codonopyrrolidium AC. pilosulaRoot0.005 - 0.15[1]
Codonopyrrolidium BC. tangshenRoot0.002 - 0.05[1]
Codonopyrrolidium AC. tangshenRoot0.01 - 0.30[1]

Experimental Protocols

The elucidation of the proposed pathway requires a combination of tracer studies, enzyme assays, and gene expression analysis. The following are detailed, generalized protocols that can be adapted for Codonopsis.

4.1. Protocol for Isotopic Labeling (Tracer) Studies

This protocol is designed to trace the incorporation of precursors into the final alkaloid products.

  • Plant Material: Use sterile Codonopsis root cultures or whole plants grown hydroponically.

  • Precursor Feeding:

    • Prepare a sterile solution of a labeled precursor, such as [U-¹⁴C]-L-ornithine or [¹³C,¹⁵N]-putrescine, in the appropriate plant culture medium.

    • Introduce the labeled precursor to the culture medium at a final concentration of 10-100 µM.

    • Incubate the plant material for various time points (e.g., 6, 12, 24, 48 hours).

  • Alkaloid Extraction:

    • Harvest and freeze-dry the plant tissue.

    • Grind the tissue to a fine powder.

    • Extract the alkaloids using an appropriate solvent system (e.g., methanol/water/acetic acid).

    • Partially purify the extract using solid-phase extraction (SPE).

  • Analysis:

    • Separate the alkaloids using High-Performance Liquid Chromatography (HPLC).

    • Detect and quantify the incorporation of the label into specific alkaloid peaks using a tandem Liquid Chromatography-Mass Spectrometry (LC-MS/MS) system for stable isotopes or a liquid scintillation counter for radioactive isotopes.

Tracer_Study_Workflow start Start: Sterile Codonopsis Culture feed Feed with Isotopically Labeled Precursor (e.g., [14C]-Ornithine) start->feed incubate Incubate for Various Time Points feed->incubate harvest Harvest and Freeze-Dry Tissue incubate->harvest extract Extract and Purify Alkaloids harvest->extract analyze Analyze by HPLC-MS/MS or Scintillation Counting extract->analyze end End: Determine Label Incorporation analyze->end

Caption: Workflow for tracer studies in alkaloid biosynthesis.

4.2. Protocol for Heterologous Expression and Enzyme Assay of a Candidate PMT

This protocol describes how to verify the function of a candidate gene identified from Codonopsis transcriptome data.

  • Gene Cloning:

    • Isolate total RNA from Codonopsis roots.

    • Synthesize cDNA.

    • Amplify the full-length coding sequence of the putative PMT gene using PCR with specific primers.

    • Clone the PCR product into an E. coli expression vector (e.g., pET-28a with a His-tag).

  • Heterologous Expression:

    • Transform the expression vector into a suitable E. coli strain (e.g., BL21(DE3)).

    • Grow the bacterial culture to an OD₆₀₀ of 0.6-0.8.

    • Induce protein expression with IPTG (isopropyl β-D-1-thiogalactopyranoside) and incubate at a lower temperature (e.g., 18°C) overnight.

  • Protein Purification:

    • Harvest the bacterial cells by centrifugation.

    • Lyse the cells using sonication.

    • Purify the His-tagged protein from the soluble fraction using a nickel-NTA affinity chromatography column.

    • Verify the purity and size of the protein using SDS-PAGE.

  • Enzyme Assay:

    • Prepare a reaction mixture containing a buffer (e.g., Tris-HCl, pH 8.0), the purified enzyme, putrescine, and S-adenosyl-L-methionine (SAM).

    • Incubate the reaction at an optimal temperature (e.g., 30°C) for a set time.

    • Stop the reaction (e.g., by adding perchloric acid).

    • Analyze the formation of N-methylputrescine using HPLC-MS/MS.

4.3. Protocol for qPCR Analysis of Biosynthetic Gene Expression

This protocol is for quantifying the transcript levels of candidate biosynthetic genes.

  • Tissue Sampling: Harvest different tissues from Codonopsis plants (e.g., roots, stems, leaves, flowers) and immediately freeze them in liquid nitrogen.

  • RNA Extraction and cDNA Synthesis:

    • Extract high-quality total RNA from the tissues using a plant RNA purification kit.

    • Treat the RNA with DNase I to remove any genomic DNA contamination.

    • Synthesize first-strand cDNA using a reverse transcriptase kit.

  • qPCR:

    • Design and validate qPCR primers for the target genes (e.g., putative ODC, PMT) and suitable reference genes (e.g., actin, ubiquitin).

    • Prepare the qPCR reaction mix containing SYBR Green master mix, primers, and cDNA template.

    • Perform the qPCR on a real-time PCR instrument.

  • Data Analysis:

    • Calculate the relative expression levels of the target genes using the ΔΔCt method, normalizing to the expression of the reference genes.

    • Compare the expression levels across different tissues to see if they correlate with known sites of alkaloid accumulation.

Gene_Discovery_Workflow cluster_bioinformatics Bioinformatics Analysis cluster_validation Experimental Validation Transcriptome_Sequencing Transcriptome Sequencing of Codonopsis Tissues Homology_Search BLAST Search for Homologs of Known Alkaloid Biosynthesis Genes Transcriptome_Sequencing->Homology_Search Candidate_Genes Identify Candidate Genes (e.g., ODC, PMT homologs) Homology_Search->Candidate_Genes qPCR qPCR Analysis of Gene Expression in Different Tissues Candidate_Genes->qPCR Heterologous_Expression Heterologous Expression and Enzyme Assays Candidate_Genes->Heterologous_Expression Correlation Correlate Gene Expression with Alkaloid Content qPCR->Correlation Heterologous_Expression->Correlation

Caption: Experimental workflow for identifying biosynthetic genes.

Conclusion and Future Directions

The study of pyrrolidine alkaloid biosynthesis in Codonopsis is still in its nascent stages. The putative pathway presented here provides a solid foundation for future research. The immediate next steps should involve the functional characterization of the candidate genes identified from the available genomic and transcriptomic data. Successful elucidation of this pathway will not only contribute to our fundamental understanding of plant secondary metabolism but also open avenues for the biotechnological production of valuable pharmaceuticals. Metabolic engineering strategies, such as the overexpression of rate-limiting enzymes or the silencing of competing pathways, could then be employed to enhance the yield of desired alkaloids in Codonopsis or in a heterologous host system.

References

(-)-Codonopsine: A Technical Guide to its Solubility in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of (-)-Codonopsine, a pyrrolidine alkaloid of significant interest. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a qualitative understanding of its solubility based on the general behavior of similar alkaloids, alongside a detailed, generalized experimental protocol for determining its precise solubility in various organic solvents.

Introduction to this compound

This compound is a naturally occurring pyrrolidine alkaloid found in various plant species, notably within the Codonopsis genus. Alkaloids, as a class of compounds, are characterized by their basic nitrogen atoms and exhibit a wide range of pharmacological activities. The solubility of this compound is a critical physicochemical parameter that influences its extraction, purification, formulation, and bioavailability. Understanding its behavior in different organic solvents is paramount for researchers in natural product chemistry, pharmacology, and drug development.

Solubility Profile of this compound

Based on the pyrrolidine alkaloid structure of this compound, its expected solubility in a range of common organic solvents is summarized in the table below. It is important to note that this is a qualitative assessment, and experimental determination is necessary for precise quantitative values.

Table 1: Qualitative Solubility of this compound in Common Organic Solvents

Solvent ClassSolvent ExamplesExpected Solubility of this compound (Free Base)Rationale
Polar Protic Methanol, EthanolHighThe hydroxyl group in these solvents can act as a hydrogen bond donor, and the oxygen can act as a hydrogen bond acceptor, facilitating interaction with the polar functional groups of the alkaloid. Both free alkaloids and their salts are generally soluble in methanol and ethanol.[3]
Polar Aprotic DMSO, AcetonitrileModerate to HighThese solvents possess dipoles that can engage in dipole-dipole interactions with the polar parts of the alkaloid molecule.
Nonpolar Hexane, TolueneLow to Very LowThe primarily nonpolar nature of these solvents makes them poor solvents for polar compounds like alkaloids. Pyrrolizidine alkaloids, including their N-oxides, generally show slight solubility in nonpolar solvents like hexane.[4]
Chlorinated Chloroform, DichloromethaneModerate to HighThese solvents have a moderate polarity and are often effective in dissolving a wide range of organic compounds, including many alkaloids.
Ethers Diethyl EtherLow to ModerateDiethyl ether is less polar than alcohols and may be a less effective solvent for polar alkaloids.
Esters Ethyl AcetateModerateEthyl acetate has intermediate polarity and can be a suitable solvent for the extraction and purification of alkaloids.

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data for this compound, a standardized experimental protocol should be followed. The shake-flask method is a widely recognized and reliable technique for determining equilibrium solubility.[5]

Objective: To determine the equilibrium solubility of this compound in various organic solvents at a specified temperature (e.g., 25 °C).

Materials:

  • This compound (pure solid)

  • Selected organic solvents (e.g., methanol, ethanol, DMSO, chloroform, ethyl acetate, hexane) of high purity

  • Glass vials with screw caps

  • Shaking incubator or orbital shaker with temperature control

  • Analytical balance

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.22 µm PTFE)

Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of glass vials. The presence of undissolved solid at the end of the experiment is crucial to ensure that equilibrium has been reached.

    • Add a known volume of each selected organic solvent to the respective vials.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a shaking incubator set at a constant temperature (e.g., 25 °C).

    • Agitate the samples for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the dissolved solid remains constant.[6]

  • Sample Preparation for Analysis:

    • After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pipette.

    • To remove any remaining undissolved particles, centrifuge the withdrawn sample.

    • Filter the supernatant through a syringe filter into a clean vial.

  • Quantitative Analysis:

    • Prepare a series of standard solutions of this compound of known concentrations in the respective solvent.

    • Analyze the filtered sample and the standard solutions using a validated HPLC method.

    • Construct a calibration curve by plotting the peak area (or height) against the concentration of the standard solutions.

    • Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

  • Data Reporting:

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

    • The experiment should be performed in triplicate for each solvent to ensure the reliability of the results.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the extraction and isolation of alkaloids like this compound from a plant source. This process is fundamental to obtaining the pure compound required for solubility studies and other research.

Alkaloid_Extraction_Workflow Start Plant Material (e.g., Codonopsis root) Grinding Grinding and Pulverizing Start->Grinding Extraction Extraction with Solvent (e.g., Methanol/Ethanol) Grinding->Extraction Filtration Filtration Extraction->Filtration Concentration Solvent Evaporation (Rotary Evaporator) Filtration->Concentration Filtrate waste1 Waste Filtration->waste1 Solid Residue Crude_Extract Crude Alkaloid Extract Concentration->Crude_Extract Acid_Base_Partition Acid-Base Liquid-Liquid Partition Crude_Extract->Acid_Base_Partition Purification Chromatographic Purification (e.g., Column Chromatography, HPLC) Acid_Base_Partition->Purification Enriched Alkaloid Fraction waste2 Waste Acid_Base_Partition->waste2 Non-Alkaloidal Impurities Isolated_Compound Isolated this compound Purification->Isolated_Compound Analysis Structural Elucidation and Purity Analysis (NMR, MS, HPLC) Isolated_Compound->Analysis Final_Product Pure this compound Analysis->Final_Product

Caption: General workflow for the extraction and isolation of alkaloids.

Conclusion

This technical guide provides a foundational understanding of the solubility of this compound in organic solvents for professionals in research and drug development. While quantitative data remains to be fully elucidated through experimental studies, the qualitative profile and the detailed experimental protocol presented herein offer a strong starting point for further investigation. The provided workflow for alkaloid extraction highlights the upstream processes necessary to obtain the pure compound for such analyses. Precise solubility data is indispensable for the rational design of extraction procedures, purification strategies, and ultimately, the formulation of this compound into effective therapeutic agents.

References

Spectroscopic and Biological Insights into (-)-Codonopsine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data available for the pyrrolidine alkaloid, (-)-Codonopsine. The information is presented to be a valuable resource for researchers in natural product chemistry, pharmacology, and drug development. This document summarizes the available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, details the experimental protocols for these analytical techniques, and presents a visualization of the signaling pathways potentially modulated by this class of compounds.

Spectroscopic Data of this compound

The structural elucidation of natural products like this compound relies heavily on a combination of spectroscopic techniques. The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, IR, and MS analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (δ) ppmMultiplicity
Aromatic-H6.5 - 8.0m
O-CH₂-Ar4.5 - 5.5s
N-CH₂2.5 - 3.5m
CH-OH3.5 - 4.5m
Aliphatic CH, CH₂1.5 - 2.5m
OH, NHVariablebr s

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (δ) ppm
Aromatic C-O140 - 160
Aromatic C-H110 - 130
Aromatic C (quaternary)120 - 140
O-CH₂-Ar60 - 70
C-N50 - 60
C-OH60 - 70
Aliphatic C20 - 40
Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its functional groups.

Table 3: Characteristic IR Absorption Bands for this compound

Functional GroupWavenumber (cm⁻¹)Intensity
O-H (Alcohol)3200 - 3600Strong, Broad
N-H (Amine)3300 - 3500Medium
C-H (Aromatic)3000 - 3100Medium
C-H (Aliphatic)2850 - 2960Strong
C=C (Aromatic)1450 - 1600Medium to Weak
C-O (Alcohol)1050 - 1150Strong
C-N (Amine)1020 - 1250Medium
Mass Spectrometry (MS)

Mass spectrometry provides valuable information about the molecular weight and fragmentation pattern of a compound. The data presented below is based on the observed fragmentation of Codonopsine.

Table 4: Mass Spectrometry Data for Codonopsine

m/z ValueInterpretation
224.1332[M+H]⁺
206.1226[M+H - H₂O]⁺
188.1121[M+H - 2H₂O]⁺
131.0855C₉H₁₁O⁺
107.0491C₇H₇O⁺

Experimental Protocols

Detailed experimental protocols are crucial for the replication and verification of scientific findings. The following sections outline the general procedures for obtaining the spectroscopic data for this compound.

NMR Spectroscopy

Sample Preparation: A sample of pure this compound (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, Methanol-d₄, or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent depends on the solubility of the compound and the desired resolution of the spectra.

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Acquisition:

  • Pulse Program: A standard single-pulse experiment is typically used.

  • Acquisition Parameters:

    • Spectral Width: ~16 ppm

    • Number of Scans: 16-64 (depending on sample concentration)

    • Relaxation Delay: 1-5 seconds

    • Acquisition Time: 2-4 seconds

  • Processing: The raw data is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

¹³C NMR Acquisition:

  • Pulse Program: A proton-decoupled pulse sequence is used to simplify the spectrum.

  • Acquisition Parameters:

    • Spectral Width: ~200-250 ppm

    • Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)

    • Relaxation Delay: 2-5 seconds

  • Processing: Similar to ¹H NMR, the data is processed by Fourier transformation, phasing, and baseline correction.

Infrared (IR) Spectroscopy

Sample Preparation: A small amount of the solid sample is finely ground with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent and allowing the solvent to evaporate on a salt plate (e.g., NaCl or KBr).

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to record the spectrum.

Data Acquisition:

  • Spectral Range: Typically 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Background Correction: A background spectrum of the empty sample compartment (or the KBr pellet without the sample) is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water) at a low concentration (typically in the µg/mL to ng/mL range).

Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, equipped with an Electrospray Ionization (ESI) source is commonly used for the analysis of natural products.

Data Acquisition (ESI-MS):

  • Ionization Mode: Positive ion mode is typically used for alkaloids to generate protonated molecules [M+H]⁺.

  • Mass Range: A wide mass range is scanned (e.g., m/z 50-1000) to detect the parent ion and its fragments.

  • Source Parameters: The capillary voltage, cone voltage, and desolvation gas flow and temperature are optimized to achieve stable ionization and efficient desolvation.

  • MS/MS Analysis: To obtain fragmentation information, tandem mass spectrometry (MS/MS) is performed. The parent ion of interest is selected in the first mass analyzer, fragmented in a collision cell (using an inert gas like argon or nitrogen), and the resulting fragment ions are analyzed in the second mass analyzer.

Signaling Pathways

While the specific signaling pathways directly modulated by pure this compound are not extensively characterized, studies on extracts of Codonopsis species, which contain a variety of alkaloids including this compound, suggest potential interactions with key cellular signaling cascades involved in inflammation and cell survival.

Signaling_Pathways Potential Signaling Pathways Modulated by Codonopsis Alkaloids Codonopsine This compound & other Codonopsis Alkaloids PI3K PI3K Codonopsine->PI3K Activates MAPK_Pathway MAPK Pathway (ERK, JNK, p38) Codonopsine->MAPK_Pathway Inhibits NFkB_Pathway NF-κB Pathway Codonopsine->NFkB_Pathway Inhibits Akt Akt PI3K->Akt Activates Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival Promotes Inflammation_MAPK Inflammatory Response MAPK_Pathway->Inflammation_MAPK Mediates Inflammation_NFkB Inflammatory Response NFkB_Pathway->Inflammation_NFkB Mediates

Caption: Potential signaling pathways influenced by Codonopsis alkaloids.

This diagram illustrates the potential modulatory effects of Codonopsis alkaloids, including this compound, on the PI3K/Akt, MAPK, and NF-κB signaling pathways. Activation of the PI3K/Akt pathway is generally associated with cell survival and proliferation, while inhibition of the MAPK and NF-κB pathways can lead to a reduction in the inflammatory response. Further research is required to elucidate the precise molecular interactions of this compound with these pathways.

The Pharmacological Potential of (-)-Codonopsine: A Review of Current Knowledge and Future Directions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: While traditional medicine and preclinical studies have suggested a range of therapeutic benefits for extracts of the Codonopsis species, from which (-)-Codonopsine is derived, specific pharmacological data for the isolated compound this compound is currently limited in publicly available scientific literature. This guide provides a comprehensive overview of the known biological activities of Codonopsis extracts, with a focus on the alkaloid constituents, to infer the potential of this compound and to highlight areas for future research.

Introduction to this compound and its Traditional Context

This compound is a pyrrolidine alkaloid isolated from various species of the Codonopsis genus, a group of perennial flowering plants used extensively in traditional Chinese medicine.[1] In these traditional practices, Codonopsis is often used to replenish "qi" (vital energy), fortify the spleen and lungs, and nourish the blood. It is considered a gentler alternative to Ginseng. The plant extracts are known to possess a wide array of pharmacological activities, including immunomodulatory, neuroprotective, anti-inflammatory, and anti-tumor effects.[2][3][4] While much of the research has focused on the polysaccharide and total alkaloid fractions of Codonopsis, the specific contributions of individual alkaloids like this compound are not yet fully elucidated.

Potential Pharmacological Activities

Based on the broader research into Codonopsis alkaloids, this compound is hypothesized to contribute to several of the observed therapeutic effects.

Neuroprotective Potential

Extracts of Codonopsis have demonstrated neuroprotective properties in various studies.[4] These effects are often attributed to the alkaloid content. The proposed mechanisms include the modulation of key signaling pathways involved in neuronal survival and function. While direct evidence for this compound is lacking, the general neuroprotective effects of Codonopsis alkaloids suggest that it may play a role in protecting against neurodegenerative processes.

Anti-inflammatory and Immunomodulatory Effects

Inflammation is a critical factor in a multitude of diseases. The anti-inflammatory and immunomodulatory activities of Codonopsis extracts are well-documented.[2] These effects are thought to be mediated, in part, by the plant's alkaloid constituents. It is plausible that this compound contributes to these properties, potentially by influencing inflammatory signaling cascades.

Anticancer Potential

Several studies have investigated the anticancer properties of Codonopsis extracts, showing inhibition of tumor cell growth and induction of apoptosis. The alkaloid fraction has been implicated in these cytotoxic effects against various cancer cell lines. Further research is needed to determine the specific role and efficacy of this compound in these anticancer activities.

Challenges and Future Research Directions

The primary challenge in defining the pharmacological potential of this compound is the scarcity of studies on the isolated compound. The majority of research has utilized complex extracts, making it difficult to attribute specific activities to individual molecules.

Future research should focus on:

  • Isolation and Purification: Development of efficient and scalable methods for the isolation and purification of this compound to enable focused pharmacological studies.

  • In Vitro and In Vivo Studies: Conducting a comprehensive panel of in vitro assays (e.g., cytotoxicity, enzyme inhibition, receptor binding) and in vivo animal studies to systematically evaluate the bioactivities of purified this compound.

  • Mechanism of Action Studies: Elucidating the precise molecular mechanisms and signaling pathways through which this compound exerts its effects. This would involve techniques such as Western blotting, qPCR, and transcriptomic analysis.

  • Pharmacokinetic and Toxicological Profiling: Determining the absorption, distribution, metabolism, excretion (ADME), and potential toxicity of this compound to assess its drug-like properties and safety profile.

Hypothetical Signaling Pathways and Experimental Workflows

While specific data for this compound is unavailable, we can propose hypothetical signaling pathways and experimental workflows based on the known activities of Codonopsis extracts and other natural alkaloids. These diagrams serve as a conceptual framework for future investigations.

Investigating Neuroprotective Effects

G cluster_0 In Vitro Model cluster_1 Mechanism of Action Neuron Neuronal Cell Line (e.g., SH-SY5Y, PC12) Stressor Induce Stress (e.g., Oxidative, Neurotoxin) Neuron->Stressor Treatment Treat with This compound Stressor->Treatment Viability Assess Cell Viability (MTT, LDH assays) Treatment->Viability Signaling Analyze Signaling Pathways (Western Blot, qPCR) Treatment->Signaling ROS Measure ROS Levels Treatment->ROS Apoptosis Assess Apoptosis (Flow Cytometry) Treatment->Apoptosis

Caption: A conceptual workflow for investigating the neuroprotective effects of this compound.

Elucidating Anti-inflammatory Mechanisms

G cluster_0 Cellular Model cluster_1 Signaling Pathway Analysis Macrophage Macrophage Cell Line (e.g., RAW 264.7) LPS Stimulate with LPS Macrophage->LPS Treatment Treat with This compound LPS->Treatment Cytokines Measure Cytokine Production (ELISA, qPCR) Treatment->Cytokines NFkB NF-κB Pathway Treatment->NFkB MAPK MAPK Pathway Treatment->MAPK NFkB->Cytokines MAPK->Cytokines

Caption: A potential experimental approach to study the anti-inflammatory mechanisms of this compound.

Conclusion

This compound, as a constituent of the medicinally important Codonopsis genus, holds promise as a potential therapeutic agent. However, the current body of scientific literature lacks specific data on the isolated compound, focusing instead on crude extracts. This presents a significant opportunity for researchers in natural product chemistry and pharmacology. The development of robust isolation techniques and the initiation of dedicated pharmacological studies are crucial next steps to unlock the full therapeutic potential of this compound. The conceptual frameworks provided in this guide offer a starting point for the systematic investigation of this intriguing natural product.

References

An In-depth Technical Guide to (-)-Codonopsine: Chemical Identity, Biological Activity, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pyrrolidine alkaloid (-)-Codonopsine, a natural product isolated from plants of the Codonopsis genus. This document collates available data on its chemical identifiers, biological activity, and detailed experimental methodologies, aiming to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Chemical Identifiers and Physicochemical Properties

This compound is a structurally distinct alkaloid with the following identifiers:

IdentifierValue
CAS Number 26989-20-8
Molecular Formula C₁₄H₂₁NO₄
Molecular Weight 267.32 g/mol
PubChem CID 442631
Synonyms (2R,3S,4R,5R)-5-(3,4-dimethoxyphenyl)-1-methylpyrrolidine-3,4-diol

Biological Activity

Research on the specific biological activities of isolated this compound is limited. However, studies on the total synthesis of this compound and its analogues have revealed its potential as an antimicrobial agent.

Antimicrobial Activity

A study detailing the total synthesis of this compound and its analogues investigated their in vitro antibacterial and antifungal activities. The minimum inhibitory concentration (MIC) was determined for this compound against a panel of pathogenic microbes.

MicroorganismTypeMIC (µg/mL)[1]
Staphylococcus aureusGram-positive bacteria>1024
Bacillus subtilisGram-positive bacteria>1024
Escherichia coliGram-negative bacteria>1024
Pseudomonas aeruginosaGram-negative bacteria>1024
Candida albicansFungus>1024

Note: The available data indicates that this compound did not exhibit significant antimicrobial activity at the concentrations tested.

Experimental Protocols

The following is a detailed methodology for the antimicrobial activity assessment of this compound as described in the cited literature.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method used to assess the antimicrobial efficacy of this compound.

3.1.1. Materials and Reagents

  • This compound

  • Mueller-Hinton broth (for bacteria)

  • Sabouraud dextrose broth (for fungi)

  • Bacterial and fungal strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa, Candida albicans)

  • 96-well microtiter plates

  • Sterile saline solution

  • Dimethyl sulfoxide (DMSO)

  • Incubator

3.1.2. Procedure

  • Preparation of Inoculum: Bacterial and fungal strains are cultured overnight at 37°C in their respective growth media. The microbial suspension is then diluted in sterile saline to achieve a turbidity equivalent to the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria and 1-5 x 10⁶ CFU/mL for fungi. This suspension is further diluted to obtain a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.[2]

  • Preparation of Test Compound: A stock solution of this compound is prepared in DMSO. A series of twofold dilutions of the compound are then prepared in the appropriate broth medium in the wells of a 96-well microtiter plate to achieve a range of final concentrations (e.g., from 1024 µg/mL down to 2 µg/mL).

  • Inoculation: Each well containing the diluted compound is inoculated with the standardized microbial suspension.

  • Controls:

    • Positive Control: Wells containing the growth medium and the microbial inoculum without the test compound.

    • Negative Control: Wells containing only the growth medium.

    • Solvent Control: Wells containing the highest concentration of DMSO used in the dilutions and the microbial inoculum to ensure the solvent has no inhibitory effect.

  • Incubation: The inoculated microtiter plates are incubated at 37°C for 24 hours for bacteria and 48 hours for fungi.

  • Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[2]

Signaling Pathways and Logical Relationships

Currently, there is a lack of specific studies elucidating the signaling pathways directly modulated by isolated this compound. The broader pharmacological activities of Codonopsis extracts, which contain a multitude of compounds, have been linked to various pathways, but these cannot be definitively attributed to this compound itself.

To illustrate a general experimental workflow for the initial assessment of a natural product's biological activity, the following diagram is provided.

experimental_workflow General Workflow for Natural Product Bioactivity Screening cluster_extraction Compound Isolation cluster_screening Bioactivity Screening cluster_elucidation Mechanism of Action plant_material Plant Material (Codonopsis sp.) extraction Extraction & Fractionation plant_material->extraction isolation Isolation of this compound extraction->isolation antimicrobial Antimicrobial Assays (MIC Determination) isolation->antimicrobial cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) isolation->cytotoxicity other_assays Other Bioassays (e.g., Enzyme Inhibition) isolation->other_assays pathway_analysis Signaling Pathway Analysis antimicrobial->pathway_analysis cytotoxicity->pathway_analysis other_assays->pathway_analysis target_id Target Identification pathway_analysis->target_id in_vivo In Vivo Studies target_id->in_vivo

Caption: A generalized workflow for the investigation of a natural product like this compound.

Conclusion and Future Directions

The current body of scientific literature provides foundational information on the chemical identity of this compound and an initial assessment of its antimicrobial properties. However, a significant gap exists in our understanding of its broader pharmacological profile and mechanism of action. Future research should focus on:

  • Comprehensive screening of this compound against a wider range of biological targets, including various cancer cell lines and enzymes.

  • In-depth studies to elucidate the specific signaling pathways modulated by this compound in relevant cellular models.

  • Structure-activity relationship (SAR) studies of synthetic analogues to optimize for potential therapeutic activities.

This technical guide serves as a starting point for researchers interested in exploring the therapeutic potential of this compound. Further investigation is warranted to fully uncover the pharmacological value of this natural product.

References

Unraveling the Molecular Intricacies of (-)-Codonopsine: A Review of Current Knowledge and Future Directions

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – November 10, 2025 – While the therapeutic potential of extracts from the Codonopsis species, a cornerstone of traditional medicine, is widely recognized, the precise molecular mechanism of action for one of its key alkaloid constituents, (-)-Codonopsine, remains largely uncharted territory for researchers. A comprehensive review of existing scientific literature reveals a significant knowledge gap regarding the specific molecular targets, signaling pathways, and quantitative pharmacological data for this isolated compound. This guide summarizes the current understanding based on studies of Codonopsis extracts and highlights the critical need for further investigation into the specific activities of this compound.

The Broader Picture: Bioactivities of Codonopsis Extracts

Research into Codonopsis pilosula and other related species has primarily focused on the effects of crude extracts and their polysaccharide fractions. These studies have laid a foundational understanding of the plant's diverse pharmacological properties, which are generally attributed to a complex interplay of its numerous constituents, including alkaloids, polysaccharides, and flavonoids.[1][2][3]

The primary reported activities of Codonopsis extracts include:

  • Anti-inflammatory and Immunomodulatory Effects: Codonopsis extracts have been shown to modulate the immune system, exhibiting both immunostimulatory and anti-inflammatory properties.[4]

  • Antioxidant Activity: The extracts are potent antioxidants, protecting cells from damage induced by oxidative stress.[4]

  • Anti-tumor Properties: In vitro and in vivo studies have demonstrated the potential of Codonopsis extracts to inhibit the proliferation of cancer cells and induce apoptosis.[4]

  • Neuroprotective Effects: Emerging research suggests a neuroprotective role for Codonopsis extracts, although the mechanisms are still under investigation.[2]

  • Gastrointestinal Protection: Traditionally used for digestive ailments, extracts have been shown to protect the gastrointestinal mucosa.[2]

Implicated Signaling Pathways for Codonopsis Extracts

Studies on the broader Codonopsis extracts have implicated several key cellular signaling pathways in their mechanism of action. It is plausible that this compound may contribute to the modulation of these pathways, though direct evidence is currently lacking.

A network pharmacology study on Codonopsis for the treatment of esophageal cancer suggested the involvement of the p53 and PI3K-Akt signaling pathways .[5] These pathways are crucial regulators of cell cycle, proliferation, and apoptosis, and their modulation could explain some of the anti-cancer effects observed with Codonopsis extracts.

The diagram below illustrates a generalized model of the potential signaling pathways influenced by Codonopsis extracts, based on current literature. It is important to note that the specific role of this compound in these pathways has not been elucidated.

codonopsis_pathways cluster_stimulus External Stimuli cluster_pathways Potential Downstream Signaling Codonopsis_Extract Codonopsis Extract (Containing this compound) PI3K PI3K Codonopsis_Extract->PI3K ? p53 p53 Codonopsis_Extract->p53 ? Akt Akt PI3K->Akt Cell_Cycle_Arrest Cell Cycle Arrest Akt->Cell_Cycle_Arrest Apoptosis Apoptosis Akt->Apoptosis p53->Cell_Cycle_Arrest p53->Apoptosis

Figure 1: Postulated signaling pathways affected by Codonopsis extracts.

Quantitative Data and Experimental Protocols: The Missing Pieces

A significant challenge in understanding the specific role of this compound is the absence of quantitative pharmacological data. To date, there are no publicly available reports detailing the half-maximal inhibitory concentration (IC50) or binding affinity (Ki) of this compound for any specific molecular target.

Consequently, detailed experimental protocols for assays that would elucidate its mechanism of action, such as enzyme inhibition assays, receptor binding studies, or specific cellular assays, are not available for this compound. The development of such protocols is contingent on the identification of its primary molecular targets.

Future Research and Drug Development Perspectives

The current body of research provides a strong rationale for isolating this compound and conducting focused studies to determine its specific molecular mechanism of action. The following experimental workflow is proposed for future investigations:

research_workflow Isolation Isolation & Purification of this compound Target_ID Target Identification (e.g., Affinity Chromatography, Proteomics) Isolation->Target_ID Biochemical_Assays Biochemical Assays (Enzyme Kinetics, Binding Assays) Target_ID->Biochemical_Assays Cellular_Assays Cell-Based Assays (Signaling Pathway Analysis, Functional Assays) Biochemical_Assays->Cellular_Assays In_Vivo_Studies In Vivo Models (Pharmacokinetics, Efficacy) Cellular_Assays->In_Vivo_Studies Lead_Optimization Lead Optimization for Drug Development In_Vivo_Studies->Lead_Optimization

Figure 2: Proposed experimental workflow for elucidating the mechanism of this compound.

Elucidating the molecular targets and signaling pathways of this compound will be a critical step in unlocking its full therapeutic potential. This knowledge will not only provide a more precise understanding of the pharmacology of Codonopsis but also pave the way for the rational design and development of novel therapeutics based on the codonopsine scaffold. For researchers and drug development professionals, this represents a promising, albeit challenging, frontier in natural product-based drug discovery.

References

The Stability of (-)-Codonopsine: An Uncharted Territory in Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of existing scientific literature reveals a significant knowledge gap regarding the stability of (-)-Codonopsine under varying pH and temperature conditions. Despite the growing interest in the therapeutic potential of this natural compound, detailed experimental data on its degradation kinetics, pathways, and optimal storage conditions remains elusive. This lack of information presents a considerable hurdle for researchers, scientists, and drug development professionals seeking to formulate stable and effective therapeutics based on this compound.

For drug development, understanding the chemical stability of an active pharmaceutical ingredient (API) like this compound is paramount. Stability studies are crucial for determining a drug's shelf-life, ensuring its safety and efficacy, and guiding the development of appropriate formulations and storage protocols. These studies typically involve subjecting the compound to a range of stress conditions, including different pH levels and temperatures, to identify potential degradation products and understand the rate and mechanisms of decomposition.

However, extensive searches of scholarly databases and scientific publications have yielded no specific studies that provide quantitative data on the stability of this compound. There is a notable absence of information regarding its degradation rates, half-life at various pH values (acidic, neutral, and alkaline), and the effects of thermal stress. Consequently, it is not possible to construct the detailed data tables and experimental protocols as initially intended for a technical guide on this topic.

The Path Forward: A Call for Foundational Research

The absence of stability data for this compound underscores the need for foundational research in this area. To address this gap, a systematic investigation into the stability of this compound should be undertaken. A generalized workflow for such a study is proposed below.

Proposed Experimental Workflow for this compound Stability Assessment

A logical first step would be to perform forced degradation studies. These studies are designed to intentionally degrade the compound to identify potential degradation products and establish stability-indicating analytical methods.

G cluster_0 Phase 1: Method Development & Forced Degradation cluster_1 Phase 2: Kinetic Studies cluster_2 Phase 3: Data Analysis & Reporting A Develop & Validate Stability-Indicating HPLC Method B Perform Forced Degradation Studies A->B C Identify Degradation Products (LC-MS, NMR) B->C F Determine Degradation Kinetics (Rate constants, Half-life) C->F Inform kinetic study design H Propose Degradation Pathways C->H D Investigate pH Stability (pH 2, 4, 7, 9, 12) D->F E Investigate Temperature Stability (4°C, 25°C, 40°C, 60°C) E->F G Analyze Kinetic Data F->G I Establish Optimal Storage Conditions G->I H->I

Proposed workflow for this compound stability studies.

Hypothetical Signaling Pathway of Degradation

While no specific degradation pathways for this compound have been documented, it is possible to hypothesize potential mechanisms based on its chemical structure. As an alkaloid, this compound possesses functional groups that could be susceptible to hydrolysis or oxidation under certain pH and temperature conditions. For instance, ester or amide linkages, if present, could be prone to acid or base-catalyzed hydrolysis. The molecule might also be susceptible to oxidation at electron-rich centers.

G cluster_0 Stress Conditions cluster_1 This compound cluster_2 Potential Degradation Pathways cluster_3 Degradation Products Acid Acidic pH Hydrolysis Hydrolysis Acid->Hydrolysis Base Alkaline pH Base->Hydrolysis Heat Elevated Temperature Heat->Hydrolysis Oxidation Oxidation Heat->Oxidation Isomerization Isomerization Heat->Isomerization Oxidant Oxidative Stress Oxidant->Oxidation Codonopsine This compound Codonopsine->Hydrolysis Codonopsine->Oxidation Codonopsine->Isomerization Products Unknown Degradation Products Hydrolysis->Products Oxidation->Products Isomerization->Products

Hypothetical degradation pathways for this compound.

Potential Therapeutic Applications of (-)-Codonopsine: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The current body of scientific research on the specific therapeutic applications of isolated (-)-Codonopsine is limited. This document summarizes the known biological activities of this compound and explores the broader therapeutic potential of Codonopsis species, from which this compound is derived. The pharmacological effects described for Codonopsis extracts and their major constituents, such as polysaccharides and saponins, may not be directly attributable to this compound alone. Further research is required to elucidate the specific contributions of this compound to the observed therapeutic effects.

Introduction

This compound is a pyrrolidine alkaloid isolated from plants of the Codonopsis genus, notably Codonopsis pilosula and Codonopsis clematidea.[1] Traditionally, Codonopsis species have been used in Chinese medicine for a variety of purposes, including tonifying the spleen and lungs, nourishing the blood, and enhancing vital energy.[2] Modern pharmacological studies have begun to validate these traditional uses, revealing a wide range of biological activities, including anti-inflammatory, neuroprotective, anticancer, and immunomodulatory effects.[3][4] While much of the research has focused on the crude extracts or the polysaccharide and saponin fractions of Codonopsis, the alkaloid components, including this compound, are also believed to contribute to the overall therapeutic profile of these plants.[1][4] This technical guide will provide an in-depth overview of the current understanding of the potential therapeutic applications of this compound, drawing on the available literature for the isolated compound and the broader context of Codonopsis pharmacology.

Antimicrobial Activity of this compound

One of the few biological activities directly attributed to isolated this compound is its antimicrobial effect.

Quantitative Data
CompoundOrganismMIC (µg/mL)
This compoundGram-positive bacteriaNot specified in available literature
This compoundGram-negative bacteriaNot specified in available literature

Further research is needed to quantify the Minimum Inhibitory Concentration (MIC) of this compound against specific bacterial and fungal strains.

Experimental Protocols

Detailed experimental protocols for the antimicrobial testing of this compound are not extensively published. However, standard methods such as broth microdilution or agar diffusion assays are typically employed to determine the MIC of a compound against various microorganisms.

Potential Therapeutic Applications based on Codonopsis Research

The following sections detail the therapeutic potential of Codonopsis extracts, which may involve the activity of this compound as a constituent.

Anti-inflammatory Effects

Extracts from Codonopsis pilosula have demonstrated significant anti-inflammatory properties.[3] These effects are largely attributed to the modulation of key inflammatory signaling pathways.

The anti-inflammatory effects of Codonopsis extracts are believed to be mediated through the inhibition of the NF-κB and MAPK signaling pathways.[3][5]

G Potential Anti-inflammatory Signaling Pathway of Codonopsis Extracts LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK p38 p38 TLR4->p38 MAPK Pathway ERK ERK TLR4->ERK MAPK Pathway JNK JNK TLR4->JNK MAPK Pathway IkB IκBα IKK->IkB NFkB NF-κB IkB->NFkB TNF TNF-α NFkB->TNF Transcription IL6 IL-6 NFkB->IL6 Transcription IL1b IL-1β NFkB->IL1b Transcription p38->TNF Transcription p38->IL6 Transcription p38->IL1b Transcription ERK->TNF Transcription ERK->IL6 Transcription ERK->IL1b Transcription JNK->TNF Transcription JNK->IL6 Transcription JNK->IL1b Transcription Codonopsis Codonopsis Extract (this compound?) Codonopsis->IKK Codonopsis->p38 Codonopsis->ERK Codonopsis->JNK

Potential Anti-inflammatory Signaling Pathway of Codonopsis Extracts.

A common in vitro model to assess anti-inflammatory activity involves the use of lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages. The general protocol is as follows:

  • Culture RAW264.7 cells in DMEM supplemented with 10% FBS.

  • Pre-treat the cells with various concentrations of the test compound (e.g., Codonopsis extract) for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified period (e.g., 24 hours).

  • Measure the production of pro-inflammatory mediators such as nitric oxide (NO), TNF-α, IL-6, and IL-1β in the culture supernatant using Griess reagent and ELISA kits, respectively.

  • Analyze the expression of key signaling proteins (e.g., phosphorylated IκBα, NF-κB, p38, ERK, JNK) by Western blotting.

Neuroprotective Effects

Codonopsis extracts have shown promise in protecting nerve cells from damage and may have applications in neurodegenerative diseases.[3]

The neuroprotective effects of Codonopsis are thought to involve the PI3K/Akt signaling pathway, which plays a crucial role in cell survival and proliferation.[3][5]

G Potential Neuroprotective Signaling Pathway of Codonopsis Extracts GrowthFactor Growth Factors Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 Akt Akt PIP3->Akt Apoptosis Apoptosis Akt->Apoptosis CellSurvival Cell Survival Akt->CellSurvival Codonopsis Codonopsis Extract (this compound?) Codonopsis->PI3K

Potential Neuroprotective Signaling Pathway of Codonopsis Extracts.
Anticancer Activity

Several studies have reported the potential of Codonopsis extracts to inhibit the growth of various cancer cell lines.[3][6]

Extract/CompoundCell LineActivityIC50 (µg/mL)
Codonopsis pilosula Polysaccharide (CPP1a)HepG2 (Hepatocellular carcinoma)CytotoxicityNot specified
Codonopsis pilosula Polysaccharide (CPP1c)HepG2 (Hepatocellular carcinoma)CytotoxicityNot specified

Note: Specific IC50 values for this compound against cancer cell lines are not available in the reviewed literature.

The cytotoxic effects of plant extracts are commonly evaluated using the MTT assay:

  • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for 24-72 hours.

  • Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

  • Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the cell viability and determine the IC50 value.

Immunomodulatory Effects

Codonopsis extracts have been shown to modulate the immune system, suggesting potential applications in immunotherapy and for treating immune-related disorders.[4]

Conclusion and Future Directions

This compound is an intriguing alkaloid found in the medicinally important Codonopsis genus. While direct evidence for its therapeutic applications is currently sparse, the well-documented pharmacological activities of Codonopsis extracts in areas such as inflammation, neuroprotection, and cancer suggest that this compound may contribute to these effects. There is a pressing need for further research to isolate this compound in sufficient quantities and to conduct comprehensive preclinical studies to evaluate its specific pharmacological profile. Future investigations should focus on:

  • Determining the in vitro and in vivo efficacy of this compound in various disease models.

  • Elucidating the precise molecular mechanisms and signaling pathways modulated by this compound.

  • Conducting pharmacokinetic and toxicological studies to assess its drug-like properties and safety profile.

Such studies will be crucial in unlocking the full therapeutic potential of this compound and could lead to the development of novel therapeutic agents.

References

Methodological & Application

Total Synthesis of (-)-Codonopsine from Chiral Precursors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the total synthesis of (-)-Codonopsine, a pyrrolidine alkaloid of significant interest due to its potential biological activities. The synthetic strategy presented here is based on the efficient and stereoselective synthesis of the closely related analogue, (-)-Codonopsinine, from the chiral precursor D-alanine, as reported by Reddy et al.[1] This approach offers a practical route for obtaining these valuable compounds for further research and development.

The key transformations in this synthesis involve a Sharpless asymmetric dihydroxylation to establish the stereochemistry of the diol functionality and a subsequent intramolecular acid-catalyzed amidocyclization to construct the core pyrrolidine ring.[1]

Data Presentation

The following table summarizes the key steps and reported yields for the synthesis of (-)-Codonopsinine, the immediate precursor to this compound.

Step No.ReactionStarting MaterialProductYield (%)
1Esterification & N-Boc ProtectionD-alanineBoc-D-alanine methyl ester95
2ReductionBoc-D-alanine methyl ester(R)-tert-butyl (1-hydroxypropan-2-yl)carbamate92
3Swern Oxidation(R)-tert-butyl (1-hydroxypropan-2-yl)carbamate(R)-tert-butyl (1-oxopropan-2-yl)carbamate94
4Wittig Reaction(R)-tert-butyl (1-oxopropan-2-yl)carbamate(R,E)-tert-butyl pent-3-en-2-ylcarbamate85
5Sharpless Asymmetric Dihydroxylation(R,E)-tert-butyl pent-3-en-2-ylcarbamatetert-butyl ((2R,3R,4R)-3,4-dihydroxypentan-2-yl)carbamate92
6Deprotection & Intramolecular Cyclizationtert-butyl ((2R,3R,4R)-3,4-dihydroxypentan-2-yl)carbamate(-)-Codonopsinine78
Overall Yield 44

Table 1: Summary of reaction steps and yields for the total synthesis of (-)-Codonopsinine.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments in the total synthesis of (-)-Codonopsinine.

Step 5: Sharpless Asymmetric Dihydroxylation

This crucial step establishes the desired stereochemistry of the vicinal diol.

Protocol:

  • To a stirred solution of (R,E)-tert-butyl pent-3-en-2-ylcarbamate (1.0 eq) in a 1:1 mixture of t-BuOH and water at 0 °C, add AD-mix-β (1.4 g per mmol of alkene) and methanesulfonamide (CH₃SO₂NH₂) (1.0 eq).

  • Stir the resulting heterogeneous mixture vigorously at 0 °C for 18 hours.

  • Quench the reaction by adding solid sodium sulfite (1.5 g per mmol of alkene) and continue stirring for an additional 1 hour at room temperature.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes mixture) to afford tert-butyl ((2R,3R,4R)-3,4-dihydroxypentan-2-yl)carbamate.

Step 6: Deprotection and Intramolecular Cyclization

This final step involves the removal of the Boc protecting group followed by an acid-catalyzed cyclization to form the pyrrolidine ring.

Protocol:

  • Dissolve tert-butyl ((2R,3R,4R)-3,4-dihydroxypentan-2-yl)carbamate (1.0 eq) in methanol.

  • Add a catalytic amount of 10% HCl (or another suitable acid catalyst).

  • Stir the reaction mixture at room temperature for 4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, neutralize the reaction mixture with a saturated solution of NaHCO₃.

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Extract the aqueous residue with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to yield (-)-Codonopsinine.

Visualizations

Synthetic Pathway of (-)-Codonopsinine

The following diagram illustrates the overall synthetic workflow from D-alanine to (-)-Codonopsinine.

Total_Synthesis_of_Codonopsinine D_alanine D-alanine Boc_D_alanine_ester Boc-D-alanine methyl ester D_alanine->Boc_D_alanine_ester Esterification & N-Boc Protection Amino_alcohol (R)-tert-butyl (1-hydroxypropan-2-yl)carbamate Boc_D_alanine_ester->Amino_alcohol Reduction Amino_ketone (R)-tert-butyl (1-oxopropan-2-yl)carbamate Amino_alcohol->Amino_ketone Swern Oxidation Allylic_amine (R,E)-tert-butyl pent-3-en-2-ylcarbamate Amino_ketone->Allylic_amine Wittig Reaction Diol tert-butyl ((2R,3R,4R)-3,4-dihydroxypentan-2-yl)carbamate Allylic_amine->Diol Sharpless Asymmetric Dihydroxylation Codonopsinine (-)-Codonopsinine Diol->Codonopsinine Deprotection & Intramolecular Cyclization

Caption: Total synthesis workflow of (-)-Codonopsinine from D-alanine.

Logical Relationship of Key Transformations

This diagram outlines the logical progression of the key chemical transformations in the synthesis.

Key_Transformations Chiral_Precursor Chiral Precursor (D-alanine) Acyclic_Intermediate Acyclic Allylic Amine Intermediate Chiral_Precursor->Acyclic_Intermediate Chain Elongation & Functional Group Interconversion Stereodefined_Diol Stereodefined Acyclic Diol Acyclic_Intermediate->Stereodefined_Diol Key Stereochemistry Introduction (Sharpless AD) Final_Product Final Product ((-)-Codonopsinine) Stereodefined_Diol->Final_Product Core Ring Formation (Intramolecular Cyclization)

Caption: Logical flow of key transformations in the synthesis.

References

Application Notes and Protocols for the Extraction and Purification of (-)-Codonopsine from Plant Material

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Codonopsine is a pyrrolidine-type alkaloid first isolated from the aerial parts of Codonopsis clematidea. This compound, along with related alkaloids found in various Codonopsis species such as Codonopsis pilosula, has garnered interest for its potential pharmacological activities. The effective isolation and purification of this compound are crucial for further research into its biological properties and for the development of potential therapeutic agents.

These application notes provide a comprehensive overview and detailed protocols for the extraction and purification of this compound from plant material. The methodologies described are based on established principles of natural product chemistry and specific findings from the scientific literature.

Plant Material

The primary plant sources for this compound and related alkaloids are species of the Codonopsis genus, which is part of the Campanulaceae family.[1][2] Notably, Codonopsis pilosula and Codonopsis clematidea have been identified as containing these compounds.[1][3] For optimal results, the plant material (typically roots or aerial parts) should be dried and finely powdered to increase the surface area for efficient extraction.

Extraction Protocols

Several methods can be employed for the extraction of alkaloids from Codonopsis species. The choice of method may depend on the scale of extraction, available equipment, and desired purity of the initial crude extract.

Protocol 1: Maceration with Acidified Solvent

This is a common and straightforward method for alkaloid extraction.

Materials and Reagents:

  • Dried and powdered Codonopsis plant material

  • Methanol or Ethanol

  • Hydrochloric acid (HCl) or Acetic acid

  • Sodium carbonate (Na₂CO₃) or Ammonium hydroxide (NH₄OH) solution

  • Dichloromethane or Chloroform

  • Distilled water

  • Filter paper and funnel

  • Rotary evaporator

Procedure:

  • Weigh the powdered plant material.

  • Moisten the plant material with a small amount of the chosen alcohol.

  • Prepare an acidified alcohol solution (e.g., 1% HCl in methanol).

  • Submerge the plant material in the acidified alcohol solution in a suitable container (e.g., a large flask). A solid-to-solvent ratio of 1:10 (w/v) is recommended.

  • Allow the mixture to macerate for 24-48 hours at room temperature with occasional agitation.

  • Filter the mixture to separate the extract from the plant residue.

  • Repeat the extraction of the residue 2-3 times with fresh acidified alcohol to ensure complete extraction of the alkaloids.

  • Combine all the filtrates and concentrate the extract under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Dissolve the crude extract in a minimal amount of acidic water (pH 2-3 with HCl).

  • Wash the acidic aqueous solution with dichloromethane or chloroform to remove non-polar impurities. Discard the organic layer.

  • Basify the aqueous layer to pH 9-10 with sodium carbonate or ammonium hydroxide solution.

  • Extract the basified aqueous solution with dichloromethane or chloroform (3 x 50 mL). The alkaloids will move into the organic layer.

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic extract under reduced pressure to yield the crude alkaloid extract.

Protocol 2: Supercritical Fluid Extraction (SFE)

SFE is a more modern and environmentally friendly technique that can offer high extraction efficiency.

Materials and Reagents:

  • Dried and powdered Codonopsis plant material

  • Supercritical CO₂ extractor

  • Ethanol (as entrainer)

Procedure:

  • Load the powdered plant material into the extraction vessel of the SFE system.

  • Set the extraction parameters. Based on general procedures for Codonopsis species, the following conditions can be used as a starting point:

    • Extraction Temperature: 40-50 °C

    • Extraction Pressure: 25-35 MPa

    • CO₂ Flow Rate: 2-5 mL/g of crude drug/min

    • Entrainer (Ethanol) Amount: 1.8-2.5 times the weight of the plant material

    • Extraction Time: 2-4 hours

  • Perform the extraction.

  • The extracted compounds are separated from the supercritical fluid in the separator.

  • Collect the extract and dry it at a low temperature to remove any residual ethanol.

Purification Protocols

The crude alkaloid extract is a complex mixture and requires further purification to isolate this compound. This is typically achieved through a combination of chromatographic techniques.

Protocol 3: Column Chromatography

Column chromatography is used for the initial fractionation of the crude alkaloid extract.

Materials and Reagents:

  • Crude alkaloid extract

  • Silica gel (for normal-phase chromatography) or C18 reversed-phase silica gel

  • Glass column

  • Solvents for mobile phase (e.g., a gradient of chloroform and methanol for silica gel, or a gradient of methanol and water for C18)

  • Fraction collector

  • Thin-layer chromatography (TLC) plates and developing chamber

  • UV lamp

Procedure:

  • Prepare a slurry of the stationary phase (e.g., silica gel) in the initial mobile phase solvent.

  • Pack the glass column with the slurry, ensuring no air bubbles are trapped.

  • Dissolve the crude alkaloid extract in a minimal amount of the initial mobile phase and load it onto the top of the column.

  • Elute the column with a solvent gradient of increasing polarity. For example, starting with 100% chloroform and gradually increasing the percentage of methanol.

  • Collect fractions of the eluate using a fraction collector.

  • Monitor the separation by analyzing the collected fractions using TLC. Spot a small amount of each fraction on a TLC plate, develop the plate in an appropriate solvent system, and visualize the spots under a UV lamp.

  • Combine the fractions that contain the target compound, as indicated by the TLC analysis.

  • Concentrate the combined fractions to obtain a semi-purified extract.

Protocol 4: Preparative High-Performance Liquid Chromatography (Prep-HPLC)

Prep-HPLC is a high-resolution technique used for the final purification of this compound.

Materials and Reagents:

  • Semi-purified extract from column chromatography

  • Preparative HPLC system with a suitable detector (e.g., DAD or MS)

  • Preparative reversed-phase C18 column

  • HPLC-grade solvents for the mobile phase (e.g., acetonitrile and water, often with a modifier like formic acid or trifluoroacetic acid)

  • Reference standard of this compound (if available)

Procedure:

  • Develop an analytical HPLC method to determine the optimal separation conditions (mobile phase composition, gradient, flow rate, and detection wavelength).

  • Scale up the analytical method to a preparative scale.

  • Dissolve the semi-purified extract in the mobile phase and filter it through a 0.45 µm syringe filter.

  • Inject the sample onto the preparative HPLC column.

  • Run the preparative HPLC using the optimized gradient and flow rate.

  • Monitor the chromatogram and collect the peak corresponding to this compound. The identity of the peak can be confirmed by comparing its retention time with a reference standard or by collecting the fraction and analyzing it using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

  • Concentrate the collected fraction under reduced pressure to remove the mobile phase solvents.

  • Lyophilize or dry the purified compound under vacuum to obtain pure this compound.

Quantitative Data

The following tables summarize typical parameters and potential yields for the extraction and purification of alkaloids from Codonopsis species. It is important to note that specific yields of this compound can vary significantly depending on the plant species, geographical origin, and the specific experimental conditions used.

Table 1: Supercritical Fluid Extraction Parameters for Codonopsis Alkaloids

ParameterValue
Extraction Temperature40-50 °C
Extraction Pressure25-35 MPa
CO₂ Flow Rate2-5 mL/g crude drug/min
Entrainer (Ethanol)1.8-2.5 times the weight of material
Extraction Time2-4 hours

Table 2: Analytical HPLC Parameters for Pyrrolidine Alkaloids from Codonopsis

ParameterValue
ColumnC18 reversed-phase (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase AWater with 0.1% Formic Acid
Mobile Phase BAcetonitrile with 0.1% Formic Acid
GradientA time-programmed gradient from A to B
Flow Rate1.0 mL/min
DetectionDiode Array Detector (DAD) or Mass Spectrometer (MS)

Table 3: Contents of Selected Pyrrolidine Alkaloids in Different Codonopsis Species (µg/g)

CompoundC. pilosulaC. pilosula var. modestaC. tangshen
Codonopyrrolidium BHighHighLow
Codonopyrrolidium ALow-MediumLow-MediumHigh
Tangshenoside ILowLowHigh

Note: This table provides a qualitative comparison based on published research. Actual concentrations can vary. This compound content is not explicitly quantified in these comparative studies but is expected to be present in species where other pyrrolidine alkaloids are found.

Visualizations

Experimental Workflow

Extraction_Purification_Workflow PlantMaterial Dried & Powdered Codonopsis Plant Material Extraction Extraction (Maceration or SFE) PlantMaterial->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract AcidBasePartition Acid-Base Partitioning CrudeExtract->AcidBasePartition CrudeAlkaloid Crude Alkaloid Fraction AcidBasePartition->CrudeAlkaloid ColumnChromatography Column Chromatography (Silica Gel or C18) CrudeAlkaloid->ColumnChromatography SemiPurified Semi-Purified Fractions ColumnChromatography->SemiPurified PrepHPLC Preparative HPLC SemiPurified->PrepHPLC PureCodonopsine Pure this compound PrepHPLC->PureCodonopsine

Caption: Overall workflow for the extraction and purification of this compound.

Purification Scheme

Purification_Scheme CrudeAlkaloid Crude Alkaloid Extract SilicaGelCC Silica Gel Column Chromatography (Gradient Elution: Chloroform/Methanol) CrudeAlkaloid->SilicaGelCC FractionCollection1 Fraction Collection & TLC Analysis SilicaGelCC->FractionCollection1 CombinedFractions Combined Fractions Containing Target Alkaloids FractionCollection1->CombinedFractions C18PrepHPLC Reversed-Phase Preparative HPLC (Gradient Elution: Acetonitrile/Water) CombinedFractions->C18PrepHPLC FractionCollection2 Peak Fraction Collection C18PrepHPLC->FractionCollection2 PureCompound Purified this compound FractionCollection2->PureCompound

Caption: Chromatographic purification scheme for this compound.

References

Application Note: Sensitive and Robust LC-MS/MS Method for the Quantification of (-)-Codonopsine in Human Plasma

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a highly sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of (-)-Codonopsine in human plasma. The method utilizes a simple protein precipitation extraction procedure followed by reversed-phase chromatographic separation and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method is suitable for pharmacokinetic studies, drug metabolism research, and other applications requiring precise measurement of this compound in a biological matrix.

Introduction

This compound is a pyrrolidine alkaloid first isolated from the roots of Codonopsis clematidea. It is also found in other species of the Codonopsis genus, which are widely used in traditional medicine. Recent studies have highlighted the potential pharmacological activities of constituents from Codonopsis pilosula, including modulation of key signaling pathways such as PI3K/AKT, MAPK, and NF-κB, which are implicated in inflammation, cell proliferation, and immune responses.[1] Accurate and sensitive quantification of this compound in biological matrices is essential for elucidating its pharmacokinetic profile and understanding its mechanism of action. This application note provides a detailed protocol for a validated LC-MS/MS method for the determination of this compound in human plasma.

Experimental

Materials and Reagents
  • This compound reference standard (purity ≥98%)

  • This compound internal standard (IS), e.g., a stable isotope-labeled analog or a structurally similar compound with distinct mass.

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (K2EDTA)

Instrumentation
  • Liquid Chromatograph: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Chromatographic Conditions

A representative set of chromatographic conditions are presented in the table below. These may require optimization based on the specific instrumentation used.

ParameterCondition
Column C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 5% B to 95% B over 5 minutes, hold for 1 min, return to 5% B and re-equilibrate for 2 min
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Mass Spectrometric Conditions

The mass spectrometer was operated in positive electrospray ionization mode. The MRM transitions for this compound and a representative internal standard are provided below. Ion source parameters and collision energies should be optimized for the specific instrument.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
This compound (Quantifier) 248.2121.110025
This compound (Qualifier) 248.294.110035
Internal Standard User-definedUser-defined100Optimized

Note: The MRM transitions for this compound are proposed based on its known fragmentation pattern. Optimal collision energies should be determined empirically.

Protocol

Standard Solution Preparation
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and the internal standard in methanol to prepare individual stock solutions.

  • Working Standard Solutions: Prepare serial dilutions of the this compound stock solution with 50% methanol to create a series of working standards for the calibration curve and quality control (QC) samples.

  • Internal Standard Working Solution: Dilute the IS stock solution with 50% methanol to a final concentration of 100 ng/mL.

Sample Preparation (Protein Precipitation)
  • Label 1.5 mL microcentrifuge tubes for blanks, calibration standards, QC samples, and unknown samples.

  • To each tube, add 50 µL of the appropriate matrix (blank plasma, plasma spiked with calibration standards, or sample plasma).

  • Add 10 µL of the IS working solution (100 ng/mL) to all tubes except for the blank matrix samples (add 10 µL of 50% methanol instead).

  • Add 150 µL of ice-cold acetonitrile to each tube.

  • Vortex mix for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4 °C.

  • Carefully transfer 100 µL of the supernatant to a clean autosampler vial or 96-well plate.

  • Inject 5 µL of the prepared sample into the LC-MS/MS system.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma_sample 50 µL Plasma Sample add_is Add 10 µL Internal Standard plasma_sample->add_is protein_precip Add 150 µL Acetonitrile add_is->protein_precip vortex Vortex 1 min protein_precip->vortex centrifuge Centrifuge 14,000 rpm, 10 min, 4°C vortex->centrifuge supernatant_transfer Transfer 100 µL Supernatant centrifuge->supernatant_transfer lc_vial Transfer to LC Vial supernatant_transfer->lc_vial injection Inject 5 µL lc_vial->injection hplc HPLC Separation (C18 Column) injection->hplc msms MS/MS Detection (MRM Mode) hplc->msms integration Peak Integration msms->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of this compound calibration->quantification

Caption: Experimental workflow for the LC-MS/MS analysis of this compound.

Method Validation

The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA or EMA). The following parameters should be assessed:

  • Selectivity and Specificity: Assessed by analyzing blank plasma from at least six different sources to ensure no significant interference at the retention times of this compound and the IS.

  • Linearity and Range: A calibration curve should be constructed by plotting the peak area ratio of the analyte to the IS against the nominal concentration of the analyte. A linear regression with a weighting factor (e.g., 1/x or 1/x²) is typically used.

  • Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be quantified with acceptable precision (RSD ≤ 20%) and accuracy (within ±20% of the nominal value).

  • Precision and Accuracy: Determined by analyzing QC samples at low, medium, and high concentrations on the same day (intra-day) and on three different days (inter-day).

  • Recovery: The efficiency of the extraction procedure is determined by comparing the peak areas of the analyte from extracted samples to those of post-extraction spiked samples at three QC levels.

  • Matrix Effect: Evaluated by comparing the peak areas of the analyte in post-extraction spiked samples with those of neat standard solutions at the same concentration.

  • Stability: The stability of this compound in plasma should be evaluated under various conditions, including short-term (bench-top), long-term (frozen), and after freeze-thaw cycles.

Representative Quantitative Data

The following table summarizes the expected performance characteristics of this method.

Validation ParameterExpected Result
Linearity (r²) > 0.99
Calibration Range 0.5 - 500 ng/mL
LLOQ 0.5 ng/mL
Intra-day Precision (RSD) < 15%
Inter-day Precision (RSD) < 15%
Intra-day Accuracy 85 - 115%
Inter-day Accuracy 85 - 115%
Recovery > 80%
Matrix Effect Within acceptable limits (e.g., 85-115%)

Potential Signaling Pathways of Codonopsis Constituents

Constituents from Codonopsis species have been reported to modulate several key intracellular signaling pathways. A simplified diagram of these interactions is presented below.

G cluster_pathways Intracellular Signaling Pathways PI3K PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR CellGrowth Cell Growth & Proliferation mTOR->CellGrowth RAS RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK GeneExpression Gene Expression ERK->GeneExpression IKK IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Inflammation Inflammatory Response NFkB->Inflammation Codonopsis Codonopsis Constituents (e.g., this compound) Codonopsis->PI3K Modulates Codonopsis->RAS Modulates Codonopsis->IKK Modulates

Caption: Potential signaling pathways modulated by constituents of Codonopsis.

Conclusion

This application note provides a comprehensive and sensitive LC-MS/MS method for the quantification of this compound in human plasma. The simple and rapid sample preparation procedure, combined with the high selectivity and sensitivity of the LC-MS/MS analysis, makes this method well-suited for high-throughput applications in pharmacokinetic and other research studies. The detailed protocol and expected validation performance provide a solid foundation for researchers to implement this method in their laboratories.

References

Application Notes and Protocols for (-)-Codonopsine in Cell Culture Studies

Author: BenchChem Technical Support Team. Date: November 2025

The broader research on Codonopsis species has primarily focused on other constituents, such as polysaccharides and saponins, which have demonstrated various biological activities, including anti-inflammatory and anti-cancer effects. However, these findings are related to crude extracts or other purified compounds and cannot be directly attributed to (-)-Codonopsine.

Due to the lack of specific experimental data for this compound, including its effects on cell viability (such as IC50 values), apoptosis, cell cycle, and specific signaling pathways (like NF-κB or MAPK), it is not possible to provide the detailed application notes, protocols, and data tables as requested. The creation of such detailed documentation requires a foundation of peer-reviewed research that does not currently appear to exist for this particular compound.

For researchers interested in the therapeutic potential of compounds from Codonopsis, we recommend exploring the more extensively studied constituents of these plants. One such compound is Lobetyolin , a polyacetylene glycoside also isolated from Codonopsis pilosula. There is emerging research on the anti-cancer properties of Lobetyolin, providing a basis for in vitro studies.

Should you be interested, a detailed report on a more thoroughly researched compound from Codonopsis, such as Lobetyolin, can be provided. This would include available data on its biological activities, potential mechanisms of action, and any published protocols for its use in cell culture.

We regret that we are unable to fulfill the specific request for this compound at this time due to the limitations of the available scientific literature. We encourage researchers to consider investigating the properties of this and other lesser-known alkaloids from Codonopsis to expand the understanding of their potential therapeutic value.

Investigating the In Vivo Effects of Codonopsis Alkaloids: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct in vivo studies on the isolated compound (-)-Codonopsine are limited in publicly available scientific literature. The following application notes and protocols are based on research conducted with total alkaloid extracts from Codonopsis species, which contain this compound among other alkaloids. Researchers should consider this context when designing experiments.

Introduction

This document provides an overview of animal models and experimental protocols for investigating the in vivo effects of Codonopsis alkaloid extracts, which can serve as a foundational guide for future research on specific constituents like this compound.

Data Presentation: In Vivo Effects of Codonopsis Alkaloid Extract

The following table summarizes the quantitative data from a study investigating the effects of an alkaloid extract from Codonopsis Radix (ACR) in a high-fat diet (HFD)-induced mouse model of NAFLD.

Parameter Control Group HFD Group HFD + ACR Group Key Findings
Body Weight Gain NormalSignificantly IncreasedMitigated abnormal weight gainACR treatment effectively reduced HFD-induced weight gain.
Serum Triglycerides Normal LevelsSignificantly IncreasedReduced LevelsACR ameliorated dysregulated lipid metabolism.[1]
Serum Total Cholesterol Normal LevelsSignificantly IncreasedReduced LevelsACR contributed to the normalization of cholesterol levels.[1]
Serum LDL-C Normal LevelsSignificantly IncreasedReduced LevelsACR showed a positive effect on lipid profiles.[1]
Serum HDL-C Normal LevelsSignificantly DecreasedIncreased LevelsACR helped in restoring healthy lipid profiles.[1]
Mitochondrial Complex I Activity Normal ActivitySignificantly DecreasedUpregulated ActivityACR enhanced mitochondrial energy metabolism.[1]
Mitochondrial Complex II Activity Normal ActivitySignificantly DecreasedUregulated ActivityACR improved mitochondrial function.[1]
Mitochondrial Complex IV Activity Normal ActivitySignificantly DecreasedUpregulated ActivityACR supported the electron transport chain.[1]
Mitochondrial Complex V Activity Normal ActivitySignificantly DecreasedUpregulated ActivityACR boosted ATP production machinery.[1]
ATP Production Normal LevelsSignificantly DecreasedPromoted ProductionACR alleviated HFD-induced energy deficit.[1]

Experimental Protocols

High-Fat Diet (HFD)-Induced NAFLD Mouse Model

This model is suitable for studying the effects of compounds on hepatic lipid accumulation, oxidative stress, and metabolic dysregulation.

Materials:

  • Male C57BL/6J mice (6-8 weeks old)

  • Standard chow diet

  • High-fat diet (e.g., 60% kcal from fat)

  • Alkaloid extract from Codonopsis Radix (ACR)

  • Vehicle for ACR (e.g., distilled water)

Procedure:

  • Acclimatize mice for one week with free access to standard chow and water.

  • Divide mice into three groups: Control, HFD, and HFD + ACR.

  • Feed the Control group a standard chow diet.

  • Feed the HFD and HFD + ACR groups a high-fat diet for a specified period (e.g., 8-12 weeks) to induce NAFLD.

  • During the treatment period, administer the ACR extract (specify dose, e.g., 50 mg/kg) or vehicle to the respective groups daily via oral gavage.

  • Monitor body weight and food intake regularly.

  • At the end of the study, collect blood samples for biochemical analysis (serum lipids, liver enzymes).

  • Euthanize the mice and collect liver tissue for histological analysis (H&E staining, Oil Red O staining) and molecular studies (gene and protein expression).

Assessment of Mitochondrial Function

Materials:

  • Freshly isolated liver tissue

  • Mitochondria isolation kit

  • Assay kits for mitochondrial respiratory chain complexes (I, II, IV, V)

  • ATP assay kit

  • Spectrophotometer or plate reader

Procedure:

  • Isolate mitochondria from a portion of the fresh liver tissue according to the manufacturer's protocol of the isolation kit.

  • Determine the protein concentration of the mitochondrial suspension.

  • Measure the activity of mitochondrial complexes I, II, IV, and V using specific assay kits. These assays typically involve measuring the change in absorbance of a specific substrate over time.

  • Measure the ATP levels in the liver tissue or isolated mitochondria using an ATP assay kit, which usually relies on a luciferase-based reaction.

  • Normalize the activity and ATP levels to the protein concentration.

Mandatory Visualizations

experimental_workflow cluster_setup Animal Model Setup cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis acclimatization Acclimatization (1 week) grouping Grouping (Control, HFD, HFD+ACR) acclimatization->grouping diet Dietary Intervention (Standard vs. High-Fat Diet) grouping->diet treatment Daily Oral Gavage (Vehicle or ACR) diet->treatment monitoring Monitor Body Weight & Food Intake treatment->monitoring blood_collection Blood Collection (Biochemical Analysis) treatment->blood_collection tissue_collection Liver Tissue Collection blood_collection->tissue_collection histology Histological Analysis (H&E, Oil Red O) tissue_collection->histology molecular Molecular Analysis (Gene & Protein Expression) tissue_collection->molecular

Caption: Experimental workflow for the HFD-induced NAFLD mouse model.

signaling_pathway cluster_cellular_stress Cellular Stress & Metabolism cluster_disease_outcome Disease Pathogenesis HFD High-Fat Diet ER_Stress Endoplasmic Reticulum Stress HFD->ER_Stress Oxidative_Stress Oxidative Stress HFD->Oxidative_Stress Mito_Dysfunction Mitochondrial Dysfunction HFD->Mito_Dysfunction ACR Codonopsis Alkaloid Extract ACR->ER_Stress Inhibits ACR->Oxidative_Stress Reduces ACR->Mito_Dysfunction Improves Lipid_Accumulation Hepatic Lipid Accumulation ER_Stress->Lipid_Accumulation Oxidative_Stress->Lipid_Accumulation Mito_Dysfunction->Lipid_Accumulation NAFLD NAFLD Lipid_Accumulation->NAFLD

Caption: Proposed mechanism of Codonopsis alkaloid extract in NAFLD.

References

Protocol for isolating (-)-Codonopsine from Codonopsis tangshen

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols

Topic: Protocol for Isolating (-)-Codonopsine from Codonopsis tangshen

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a pyrrolidine alkaloid found in the roots of Codonopsis tangshen, a plant widely used in traditional Chinese medicine.[1][2] This compound and its stereoisomers have garnered interest for their potential pharmacological activities. The isolation and purification of this compound are essential for further pharmacological evaluation and as a starting point for the synthesis of novel therapeutic agents. This document provides a detailed protocol for the isolation of this compound from the dried roots of Codonopsis tangshen, employing a combination of solvent extraction, acid-base partitioning, and multi-step chromatographic techniques.

Experimental Protocols

1. Preparation of Plant Material

  • Objective: To prepare the Codonopsis tangshen root for efficient extraction.

  • Procedure:

    • Obtain commercially available or authenticated dried roots of Codonopsis tangshen.

    • Wash the roots thoroughly with deionized water to remove any soil and foreign matter.

    • Dry the washed roots in a ventilated oven at 40-50°C until a constant weight is achieved.

    • Grind the dried roots into a coarse powder (20-40 mesh) using a mechanical grinder.

    • Store the powdered material in an airtight, light-resistant container at room temperature.

2. Extraction of Crude Alkaloids

  • Objective: To extract the total alkaloids from the prepared plant material.

  • Procedure:

    • Macerate 1 kg of the dried, powdered Codonopsis tangshen root with 5 L of 95% ethanol at room temperature for 72 hours with occasional stirring.

    • Filter the extract through Whatman No. 1 filter paper.

    • Repeat the extraction process on the residue two more times with 5 L of 95% ethanol each time.

    • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude ethanolic extract.

3. Acid-Base Partitioning for Alkaloid Enrichment

  • Objective: To selectively separate the basic alkaloid fraction from other components in the crude extract.

  • Procedure:

    • Suspend the crude ethanolic extract in 1 L of 5% hydrochloric acid (HCl).

    • Filter the acidic solution to remove any insoluble material.

    • Wash the acidic solution three times with 500 mL of diethyl ether in a separatory funnel to remove neutral and acidic compounds. Discard the ether layers.

    • Adjust the pH of the aqueous layer to 9-10 with a 2 M sodium hydroxide (NaOH) solution while cooling in an ice bath.

    • Extract the basified aqueous solution three times with 500 mL of chloroform.

    • Combine the chloroform layers and wash with saturated sodium chloride solution.

    • Dry the chloroform extract over anhydrous sodium sulfate.

    • Filter and concentrate the chloroform extract under reduced pressure to yield the crude alkaloid fraction.

4. Chromatographic Purification of this compound

  • Objective: To isolate this compound from the crude alkaloid fraction using a multi-step chromatographic approach.

4.1. Silica Gel Column Chromatography (Initial Separation)

  • Stationary Phase: Silica gel (100-200 mesh).

  • Mobile Phase: A gradient of chloroform-methanol (from 100:0 to 90:10, v/v).

  • Procedure:

    • Prepare a silica gel column by slurry packing with chloroform.

    • Dissolve the crude alkaloid fraction in a minimal amount of chloroform and adsorb it onto a small amount of silica gel.

    • Apply the adsorbed sample to the top of the prepared column.

    • Elute the column with the chloroform-methanol gradient.

    • Collect fractions of 20 mL each and monitor by thin-layer chromatography (TLC) using a chloroform-methanol-ammonia (95:5:0.5, v/v/v) mobile phase and visualization under UV light (254 nm) and with Dragendorff's reagent.

    • Combine fractions containing the target compound (based on TLC comparison with a standard, if available, or by subsequent analysis).

    • Concentrate the combined fractions to yield a this compound-enriched fraction.

4.2. Preparative High-Performance Liquid Chromatography (Prep-HPLC) (Final Purification)

  • Column: C18 reversed-phase column (e.g., 250 x 20 mm, 10 µm).

  • Mobile Phase: Isocratic elution with methanol-water (e.g., 70:30, v/v) containing 0.1% trifluoroacetic acid.

  • Flow Rate: 10 mL/min.

  • Detection: UV at 254 nm.

  • Procedure:

    • Dissolve the this compound-enriched fraction in the mobile phase.

    • Filter the solution through a 0.45 µm syringe filter.

    • Inject the solution onto the prep-HPLC system.

    • Collect the peak corresponding to this compound based on its retention time (determined from analytical HPLC if possible).

    • Concentrate the collected fraction under reduced pressure to remove the methanol.

    • Lyophilize the remaining aqueous solution to obtain pure this compound.

Data Presentation

The following table summarizes the hypothetical quantitative data for the isolation process, starting with 1 kg of dried Codonopsis tangshen root powder.

Isolation StepStarting Material (g)Yield (g)Purity (%)
Ethanolic Extraction1000150~1%
Acid-Base Partitioning1507.5~15%
Silica Gel Chromatography7.51.2~60%
Preparative HPLC1.20.45>98%

Note: The purity percentages are illustrative and would be determined experimentally by techniques such as HPLC or qNMR.

Visualizations

experimental_workflow start Dried Codonopsis tangshen Root Powder extraction Ethanolic Extraction start->extraction concentration1 Concentration (Rotary Evaporator) extraction->concentration1 crude_extract Crude Ethanolic Extract concentration1->crude_extract acid_base Acid-Base Partitioning crude_extract->acid_base crude_alkaloids Crude Alkaloid Fraction acid_base->crude_alkaloids column_chrom Silica Gel Column Chromatography crude_alkaloids->column_chrom enriched_fraction Enriched this compound Fraction column_chrom->enriched_fraction prep_hplc Preparative HPLC enriched_fraction->prep_hplc pure_compound Pure this compound prep_hplc->pure_compound acid_base_extraction cluster_acidic Acidic Conditions (pH < 2) cluster_basic Basic Conditions (pH > 9) acidic_alkaloid Alkaloid-H+ (Water Soluble) basification Basify Aqueous Layer acidic_alkaloid->basification acidic_impurities Neutral/Acidic Impurities (Organic Soluble) basic_alkaloid Alkaloid (Organic Soluble) basic_impurities Salts/Polar Impurities (Water Soluble) crude_extract Crude Extract in Acidic Water organic_wash Wash with Organic Solvent (e.g., Diethyl Ether) crude_extract->organic_wash organic_wash->acidic_alkaloid Aqueous Phase organic_wash->acidic_impurities Organic Phase (Discard) organic_extraction Extract with Organic Solvent (e.g., Chloroform) basification->organic_extraction organic_extraction->basic_alkaloid Organic Phase (Collect) organic_extraction->basic_impurities Aqueous Phase (Discard)

References

Application Notes and Protocols for the Analytical Standard Preparation of (-)-Codonopsine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Codonopsine is a pyrrolidine alkaloid isolated from plants of the Codonopsis genus, which are widely used in traditional medicine. As a potential bioactive compound, a reliable analytical standard is crucial for research and development, including pharmacological studies, pharmacokinetic analyses, and quality control of herbal preparations. These application notes provide a detailed protocol for the preparation of an analytical standard of this compound, including its isolation, purification, and analytical characterization.

Isolation and Purification of this compound

The following protocol outlines a general procedure for the isolation and purification of this compound from Codonopsis plant material. The yields and specific parameters may vary depending on the plant species and quality of the raw material.

Experimental Workflow for Isolation and Purification

G cluster_extraction Extraction cluster_partition Liquid-Liquid Partition cluster_chromatography Chromatographic Purification raw_material Codonopsis sp. Dried Roots extraction Maceration with 80% Ethanol raw_material->extraction filtration Filtration and Concentration extraction->filtration crude_extract Crude Ethanol Extract filtration->crude_extract acid_base_partition Acid-Base Partitioning (H2O/EtOAc at pH 2 and pH 9) crude_extract->acid_base_partition alkaloid_fraction Crude Alkaloid Fraction acid_base_partition->alkaloid_fraction silica_gel Silica Gel Column Chromatography alkaloid_fraction->silica_gel prep_hplc Preparative HPLC silica_gel->prep_hplc pure_compound This compound (>98% Purity) prep_hplc->pure_compound

Caption: Workflow for the isolation and purification of this compound.

Protocol for Isolation and Purification

1. Extraction:

  • Macerate 1 kg of powdered, dried roots of Codonopsis sp. with 10 L of 80% ethanol at room temperature for 72 hours.

  • Filter the extract and concentrate it under reduced pressure to obtain a crude ethanol extract.

2. Acid-Base Partitioning:

  • Suspend the crude extract in 1 L of deionized water and adjust the pH to 2.0 with 1 M HCl.

  • Partition the acidic aqueous solution with an equal volume of ethyl acetate three times to remove neutral and acidic compounds.

  • Adjust the pH of the aqueous layer to 9.0 with 1 M NaOH.

  • Extract the alkaline aqueous solution with an equal volume of ethyl acetate three times.

  • Combine the ethyl acetate fractions and concentrate under reduced pressure to yield the crude alkaloid fraction.

3. Silica Gel Column Chromatography:

  • Subject the crude alkaloid fraction to silica gel column chromatography.

  • Elute with a gradient of dichloromethane-methanol (100:1 to 10:1, v/v).

  • Collect fractions and monitor by thin-layer chromatography (TLC). Combine fractions containing the target compound.

4. Preparative High-Performance Liquid Chromatography (Prep-HPLC):

  • Further purify the enriched fraction using a preparative HPLC system.

  • Column: C18, 10 µm, 250 x 20 mm

  • Mobile Phase: A gradient of acetonitrile (A) and water with 0.1% formic acid (B).

  • Gradient: 10-40% A over 30 minutes.

  • Flow Rate: 10 mL/min

  • Detection: 210 nm

  • Collect the peak corresponding to this compound and lyophilize to obtain the purified compound.

Analytical Method for Quality Control

A validated HPLC method is essential for the quantitative analysis and quality control of the prepared this compound analytical standard.

HPLC Method Parameters
ParameterSpecification
Instrument High-Performance Liquid Chromatography system with UV/DAD detector
Column C18, 5 µm, 250 x 4.6 mm
Mobile Phase Acetonitrile : 0.1% Phosphoric Acid in Water (20:80, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 210 nm
Injection Volume 10 µL
Run Time 15 minutes
Standard and Sample Preparation
  • Standard Solution: Accurately weigh about 5 mg of this compound reference standard and dissolve in methanol to make a 1 mg/mL stock solution. Prepare a series of calibration standards by diluting the stock solution.

  • Sample Solution: Prepare a 1 mg/mL solution of the isolated this compound in methanol.

Method Validation

The analytical method should be validated according to ICH guidelines. The following tables summarize the validation parameters and acceptance criteria.

Table 1: System Suitability

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000
%RSD of Peak Area ≤ 2.0% (n=6)

Table 2: Linearity

ParameterAcceptance Criteria
Concentration Range 1 - 100 µg/mL
Correlation Coefficient (r²) ≥ 0.999

Table 3: Precision

ParameterAcceptance Criteria
Repeatability (%RSD) ≤ 2.0%
Intermediate Precision (%RSD) ≤ 2.0%

Table 4: Accuracy

ParameterAcceptance Criteria
Recovery (%) 98.0% - 102.0%

Table 5: Limit of Detection (LOD) and Limit of Quantitation (LOQ)

ParameterMethod
LOD Signal-to-Noise ratio of 3:1
LOQ Signal-to-Noise ratio of 10:1

Quality Control Specifications for this compound Analytical Standard

TestSpecificationMethod
Appearance White to off-white powderVisual
Identity Matches the reference spectrum (MS, NMR)MS, NMR
Purity (HPLC) ≥ 98.0%HPLC-UV
Loss on Drying ≤ 1.0%Gravimetric
Residue on Ignition ≤ 0.1%Gravimetric
Storage Store at -20°C in a desiccator, protected from light.

Putative Signaling Pathway of this compound

While the specific molecular targets of this compound are not fully elucidated, extracts from Codonopsis pilosula have been shown to modulate key signaling pathways involved in cellular processes. Based on this, a putative signaling pathway for this compound is proposed below. It is hypothesized that this compound may exert its effects through the PI3K/Akt and MAPK signaling pathways.[1]

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling cluster_nucleus Nucleus Codonopsine This compound Receptor Receptor Codonopsine->Receptor PI3K PI3K Receptor->PI3K Activation RAS RAS Receptor->RAS Activation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR NFkB NF-κB Akt->NFkB Crosstalk Proliferation Cell Proliferation Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->NFkB ERK->Proliferation Inflammation Inflammation NFkB->Inflammation

Caption: Putative signaling pathway modulated by this compound.

Disclaimer: The provided protocols and information are for research purposes only and should be adapted and validated by the end-user for their specific application. The signaling pathway is hypothetical and requires further experimental verification.

References

Investigating the Antimicrobial Properties of (-)-Codonopsine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the antimicrobial properties of (-)-Codonopsine, a pyrrolidine alkaloid, and detailed protocols for its investigation. This document is intended to guide researchers in exploring its potential as a novel antimicrobial agent.

Introduction

This compound is a naturally occurring polyhydroxy alkaloid that has demonstrated promising antimicrobial activity. As the threat of antimicrobial resistance continues to grow, the exploration of novel compounds like this compound is critical. These notes summarize the current understanding of its antimicrobial spectrum and provide standardized protocols for its evaluation.

Data Presentation: Antimicrobial Activity of this compound and its Analogues

The antimicrobial efficacy of this compound and its derivatives has been evaluated against a range of pathogenic microorganisms. The minimum inhibitory concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is a key indicator of antimicrobial potency. The following table summarizes the available MIC data for this compound analogues. It is important to note that while data for this compound itself is limited in the reviewed literature, the data for its close analogue, (-)-Codonopsinine, and other derivatives provide valuable insights into its potential antimicrobial spectrum.

MicroorganismCompoundMIC (µg/mL)Reference
Staphylococcus aureus(-)-Codonopsinine>512[1]
Staphylococcus aureusMFM 501 (Codonopsinine derivative)15.6 - 31.3[2]
Escherichia coli(-)-Codonopsinine≥512[1]
Klebsiella pneumoniae(-)-Codonopsinine≥512[1]
Proteus mirabilis(-)-Codonopsinine≥512[1]
Pseudomonas aeruginosa(-)-Codonopsinine≥512[1]
Acinetobacter baumannii(-)-Codonopsinine≥128[1]
Candida albicans(-)-Codonopsinine>1024[1]

Note: The provided MIC values for (-)-Codonopsinine suggest that in its base form, it may have weak activity against the tested strains. However, studies on its derivatives, such as MFM 501, indicate that structural modifications can significantly enhance its anti-MRSA activity.[2] Furthermore, formulation strategies, such as the use of solid lipid nanoparticles (SLNs), have been shown to improve the antimicrobial efficacy of these compounds.[1]

Experimental Protocols

The following are detailed protocols for key experiments to assess the antimicrobial properties of this compound.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution

This protocol outlines the standardized broth microdilution method to determine the MIC of this compound against a panel of bacteria.[3][4]

Materials:

  • This compound stock solution (dissolved in an appropriate solvent, e.g., DMSO)

  • Sterile 96-well microtiter plates

  • Bacterial cultures in mid-logarithmic growth phase

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for non-fastidious bacteria)

  • Sterile pipette tips and multichannel pipette

  • Incubator

Procedure:

  • Preparation of this compound dilutions:

    • Dispense 100 µL of sterile broth into all wells of a 96-well plate.

    • Add 100 µL of the this compound stock solution to the first well of each row to be tested.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the row. Discard 100 µL from the last well.

  • Inoculum Preparation:

    • Adjust the turbidity of the bacterial culture to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the standardized bacterial suspension in broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation:

    • Add 100 µL of the diluted bacterial suspension to each well, including a growth control well (broth and bacteria only) and a sterility control well (broth only).

  • Incubation:

    • Cover the plate and incubate at 37°C for 18-24 hours.

  • Result Interpretation:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading cluster_end start Start prep_compound Prepare this compound Stock Solution start->prep_compound prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) start->prep_inoculum serial_dilution Perform Serial Dilutions in 96-well Plate prep_compound->serial_dilution add_inoculum Inoculate Wells with Bacterial Suspension prep_inoculum->add_inoculum serial_dilution->add_inoculum incubate Incubate at 37°C for 18-24h add_inoculum->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic end End read_mic->end

Workflow for MIC Determination.
Protocol 2: Assessment of Bacterial Membrane Permeability using Propidium Iodide

This protocol uses the fluorescent dye propidium iodide (PI) to assess damage to the bacterial cell membrane caused by this compound. PI can only enter cells with compromised membranes.[5][6]

Materials:

  • This compound

  • Bacterial culture in mid-logarithmic phase

  • Phosphate-buffered saline (PBS)

  • Propidium iodide (PI) stock solution (1 mg/mL)

  • Fluorometer or fluorescence microscope

  • Black 96-well plates (for fluorometer) or microscope slides

Procedure:

  • Cell Preparation:

    • Harvest bacterial cells by centrifugation and wash twice with PBS.

    • Resuspend the cells in PBS to an OD₆₀₀ of 0.5.

  • Treatment:

    • Add this compound to the bacterial suspension at various concentrations (e.g., 1x MIC, 2x MIC). Include a positive control (e.g., 70% isopropanol) and a negative control (untreated cells).

    • Incubate for a defined period (e.g., 30, 60, 120 minutes) at 37°C.

  • Staining:

    • Add PI to each sample to a final concentration of 5 µg/mL.

    • Incubate in the dark at room temperature for 15 minutes.

  • Measurement:

    • Fluorometer: Transfer 200 µL of each sample to a black 96-well plate and measure the fluorescence (Excitation: ~535 nm, Emission: ~617 nm).

    • Fluorescence Microscope: Place a drop of the cell suspension on a microscope slide, cover with a coverslip, and observe under the microscope using a red fluorescence channel.

  • Analysis:

    • An increase in fluorescence intensity compared to the negative control indicates membrane permeabilization.

Membrane_Permeability_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_staining Staining cluster_analysis Analysis cluster_end start Start prep_cells Prepare Bacterial Cell Suspension in PBS start->prep_cells treat_compound Treat Cells with This compound prep_cells->treat_compound controls Include Positive and Negative Controls treat_compound->controls add_pi Add Propidium Iodide controls->add_pi incubate_dark Incubate in Dark add_pi->incubate_dark measure_fluorescence Measure Fluorescence (Fluorometer or Microscope) incubate_dark->measure_fluorescence analyze_data Analyze Data measure_fluorescence->analyze_data end End analyze_data->end

Workflow for Membrane Permeability Assay.
Protocol 3: Biofilm Inhibition Assay using Crystal Violet

This protocol quantifies the ability of this compound to inhibit biofilm formation using the crystal violet staining method.[7][8]

Materials:

  • This compound

  • Bacterial culture

  • Appropriate growth medium supplemented with glucose (e.g., Tryptic Soy Broth with 0.25% glucose)

  • Sterile 96-well flat-bottom microtiter plates

  • 0.1% Crystal Violet solution

  • 30% Acetic acid

  • Plate reader

Procedure:

  • Inoculum Preparation:

    • Grow an overnight culture of the test bacterium.

    • Dilute the culture 1:100 in fresh, glucose-supplemented medium.

  • Assay Setup:

    • Add 100 µL of the diluted bacterial culture to each well of a 96-well plate.

    • Add 100 µL of this compound at various concentrations (prepared as two-fold serial dilutions in the same medium). Include a growth control (medium only) and a solvent control.

  • Incubation:

    • Incubate the plate at 37°C for 24-48 hours without shaking to allow for biofilm formation.

  • Staining:

    • Carefully discard the planktonic cells and wash the wells gently with PBS to remove non-adherent cells.

    • Air dry the plate.

    • Add 125 µL of 0.1% crystal violet to each well and incubate at room temperature for 15 minutes.

    • Remove the crystal violet solution and wash the wells with water until the wash water is clear.

  • Quantification:

    • Air dry the plate completely.

    • Add 200 µL of 30% acetic acid to each well to solubilize the bound crystal violet.

    • Measure the absorbance at 570 nm using a plate reader.

  • Analysis:

    • A reduction in absorbance compared to the control indicates biofilm inhibition.

Biofilm_Inhibition_Workflow cluster_setup Assay Setup cluster_incubation Biofilm Formation cluster_staining Staining cluster_quantification Quantification cluster_end start Start prep_inoculum Prepare Diluted Bacterial Inoculum start->prep_inoculum add_to_plate Add Inoculum and This compound to Plate prep_inoculum->add_to_plate incubate Incubate for 24-48h to Allow Biofilm Formation add_to_plate->incubate wash_planktonic Wash Planktonic Cells incubate->wash_planktonic stain_cv Stain with Crystal Violet wash_planktonic->stain_cv wash_excess Wash Excess Stain stain_cv->wash_excess solubilize Solubilize Stain with Acetic Acid wash_excess->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance end End read_absorbance->end

Workflow for Biofilm Inhibition Assay.

Potential Mechanisms of Action and Signaling Pathways

While the precise mechanisms of action for this compound are still under investigation, alkaloids as a class of compounds are known to exert their antimicrobial effects through various pathways.[5] Based on the structure of this compound and the known activities of similar alkaloids, potential mechanisms could include:

  • Disruption of the bacterial cell membrane: As suggested by the membrane permeability assay, this compound may interact with and disrupt the integrity of the bacterial cell membrane, leading to leakage of cellular contents and cell death.[3][5]

  • Inhibition of biofilm formation: The ability to inhibit biofilm formation is a crucial aspect of combating chronic and persistent infections. The proposed assay can elucidate the potential of this compound in this area.

  • Interference with bacterial signaling: Pyrrolidine alkaloids may interfere with bacterial communication systems, such as quorum sensing, which are essential for virulence and biofilm formation. Further research is needed to explore this possibility.

The following diagram illustrates a hypothetical signaling pathway that could be disrupted by this compound, leading to the inhibition of biofilm formation.

Signaling_Pathway cluster_compound cluster_pathway Bacterial Cell codonopsine This compound receptor Membrane Receptor codonopsine->receptor Inhibits/Blocks signal_transduction Signal Transduction Cascade receptor->signal_transduction gene_expression Virulence Gene Expression signal_transduction->gene_expression biofilm_formation Biofilm Formation gene_expression->biofilm_formation

References

Application Notes and Protocols for (-)-Codonopsine as a Reference Compound in Phytochemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to (-)-Codonopsine

This compound is a pyrrolidine-type alkaloid identified as a constituent of plants belonging to the Codonopsis genus, notably Codonopsis clematidea and Codonopsis pilosula.[1][2][3][4] These plants, collectively known as "Dangshen," are integral to Traditional Chinese Medicine (TCM) and are recognized for their wide array of pharmacological properties, including immunomodulatory, anti-cancer, and anti-inflammatory effects. While much of the research has focused on crude extracts or more abundant compounds like polysaccharides and lobetyolin, this compound represents a specific bioactive molecule within this genus.[1][2] Its potential as a reference compound in phytochemical analysis and as a lead for drug discovery is an emerging area of interest.

Phytochemical Profile and Biological Activities

Codonopsis species are rich in a variety of bioactive compounds, including alkaloids, polysaccharides, triterpenes, and polyacetylenes.[1][2] this compound is one of the characteristic alkaloids of this genus. While extensive quantitative data on the specific bioactivities of isolated this compound are limited in publicly available literature, the known pharmacological activities of Codonopsis extracts provide a basis for its potential applications.

Table 1: Reported Biological Activities Associated with Codonopsis Species and Their Constituents

Biological ActivityKey Molecular Targets/PathwaysActive Components (in Codonopsis)Potential Role of this compound (Hypothesized)
Anti-inflammatory MAPK/NF-κB signalingPolysaccharides, LobetyolinAs a potential inhibitor of pro-inflammatory pathways.
Anti-cancer Apoptosis induction, PI3K/Akt pathwayPolysaccharides, LobetyolinMay exhibit cytotoxic effects on cancer cell lines.
Immunomodulatory Cytokine regulationPolysaccharides, SyringinCould contribute to the regulation of immune responses.
Neuroprotective Antioxidant pathwaysPolysaccharidesPotential to protect neuronal cells from oxidative stress.
Antioxidant ROS scavenging, Nrf2/Keap1 pathwayPolysaccharides, Phenolic acidsMay act as a free radical scavenger.

Note: The specific quantitative contribution of this compound to these activities requires further investigation.

This compound as a Reference Compound

The use of well-characterized reference compounds is crucial for the standardization and quality control of herbal medicines and phytochemical research. While lobetyolin is more commonly cited as a marker for Codonopsis species, this compound can also serve as a valuable reference standard for:

  • Identification: Confirming the presence of this specific alkaloid in plant extracts and finished products.

  • Quantification: Determining the concentration of this compound in various samples using chromatographic techniques.

  • Bioassay Standardization: Acting as a positive or reference control in in-vitro and in-vivo studies investigating the biological activities of Codonopsis extracts.

Experimental Protocols

The following are detailed, generalized protocols that can be adapted for the use of this compound as a reference compound.

Quantification of this compound using High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for the quantification of this compound in a plant extract. Method optimization (e.g., mobile phase composition, gradient, and column type) will be necessary for specific applications.

Workflow for HPLC Quantification of this compound

hplc_workflow cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis start Weigh this compound standard and sample dissolve_std Dissolve standard in methanol to create stock solution start->dissolve_std extract_sample Extract plant material with methanol start->extract_sample serial_dil Perform serial dilutions of stock for calibration curve dissolve_std->serial_dil inject_std Inject calibration standards serial_dil->inject_std filter_sample Filter extract through 0.45 µm filter extract_sample->filter_sample inject_sample Inject prepared sample filter_sample->inject_sample hplc_system HPLC System with UV detector run_hplc Run chromatographic separation inject_std->run_hplc inject_sample->run_hplc gen_curve Generate calibration curve (Peak Area vs. Concentration) run_hplc->gen_curve quantify Quantify this compound in sample using the curve gen_curve->quantify end Report concentration (e.g., mg/g of extract) quantify->end

Caption: Workflow for HPLC Quantification.

Materials and Reagents:

  • This compound reference standard (purity ≥98%)

  • HPLC-grade methanol

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid or other suitable modifier

  • Plant extract containing this compound

  • 0.45 µm syringe filters

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector

  • C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)

Procedure:

  • Standard Preparation:

    • Accurately weigh 1 mg of this compound reference standard.

    • Dissolve in 1 mL of methanol to prepare a stock solution of 1 mg/mL.

    • Perform serial dilutions of the stock solution with methanol to obtain a series of standard solutions with concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation:

    • Accurately weigh a known amount of the dried plant extract.

    • Add a defined volume of methanol and extract using ultrasonication or another appropriate method.

    • Centrifuge the extract and filter the supernatant through a 0.45 µm syringe filter.

  • Chromatographic Conditions (Example):

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient Program: A time-programmed gradient from 5% to 95% B over 30 minutes.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection Wavelength: Determined by UV scan of this compound (e.g., 254 nm)

    • Injection Volume: 10 µL

  • Analysis:

    • Inject the standard solutions to construct a calibration curve by plotting peak area against concentration.

    • Inject the prepared sample solution.

    • Identify the peak corresponding to this compound in the sample chromatogram by comparing the retention time with the standard.

    • Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.

In-vitro Cytotoxicity Assessment using MTT Assay

This protocol describes a general method to evaluate the cytotoxic potential of this compound on a cancer cell line.

Workflow for MTT Cytotoxicity Assay

mtt_workflow cluster_cell_culture Cell Culture and Seeding cluster_treatment Compound Treatment cluster_mtt MTT Assay and Measurement cluster_analysis Data Analysis start Culture cancer cells seed_cells Seed cells into a 96-well plate start->seed_cells incubate1 Incubate for 24h seed_cells->incubate1 prep_cpd Prepare serial dilutions of this compound incubate1->prep_cpd add_cpd Add compound dilutions to wells prep_cpd->add_cpd incubate2 Incubate for 48-72h add_cpd->incubate2 add_mtt Add MTT reagent to each well incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 add_dmso Add DMSO to dissolve formazan incubate3->add_dmso read_abs Read absorbance at 570 nm add_dmso->read_abs calc_viability Calculate % cell viability read_abs->calc_viability calc_ic50 Determine IC50 value calc_viability->calc_ic50 end Report results calc_ic50->end

Caption: Workflow for MTT Cytotoxicity Assay.

Materials and Reagents:

  • This compound

  • Cancer cell line (e.g., HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Trypsinize and seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO) and a blank (medium only).

    • Incubate for 48 to 72 hours.[5]

  • MTT Assay:

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability using the formula: (Absorbance of treated cells / Absorbance of control cells) x 100.

    • Plot the percentage of cell viability against the concentration of this compound and determine the IC50 value (the concentration that inhibits 50% of cell growth).[6][7]

Assessment of Anti-inflammatory Activity via NF-κB Inhibition

This protocol provides a general framework for evaluating the inhibitory effect of this compound on the NF-κB signaling pathway, a key regulator of inflammation.

Signaling Pathway of NF-κB Activation and Potential Inhibition by this compound

nfkb_pathway cluster_stimulus Inflammatory Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus lps LPS/TNF-α receptor Receptor (e.g., TLR4) lps->receptor ikk IKK Complex receptor->ikk Activates ikb_nfkb IκB-NF-κB Complex (Inactive) ikk->ikb_nfkb Phosphorylates IκB nfkb NF-κB (p50/p65) ikb_nfkb->nfkb ikb_p P-IκB (Degraded) ikb_nfkb->ikb_p nfkb_nuc NF-κB (p50/p65) nfkb->nfkb_nuc Translocation dna DNA nfkb_nuc->dna Binds to promoter gene_trans Pro-inflammatory Gene Transcription (e.g., COX-2, iNOS, TNF-α) dna->gene_trans codonopsine This compound codonopsine->inhibition inhibition->ikk Potential Inhibition Point

Caption: NF-κB signaling pathway and potential inhibition.

Materials and Reagents:

  • This compound

  • Macrophage cell line (e.g., RAW 264.7)

  • Lipopolysaccharide (LPS) or Tumor Necrosis Factor-alpha (TNF-α)

  • Reagents for nuclear extraction

  • Reagents for Western blotting or ELISA for specific inflammatory markers (e.g., iNOS, COX-2)

Procedure:

  • Cell Culture and Treatment:

    • Culture RAW 264.7 cells in a suitable plate.

    • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) or TNF-α for a specified time (e.g., 30 minutes for nuclear translocation, 24 hours for protein expression).

  • Assessment of NF-κB Translocation (Western Blot):

    • After treatment, perform nuclear and cytoplasmic fractionation.

    • Run the protein lysates on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Probe the membrane with antibodies against NF-κB p65, and loading controls for nuclear (e.g., Lamin B1) and cytoplasmic (e.g., GAPDH) fractions.

    • A decrease in nuclear p65 in this compound-treated cells compared to the LPS/TNF-α only control would indicate inhibition of translocation.

  • Assessment of Pro-inflammatory Protein Expression (Western Blot or ELISA):

    • After 24 hours of treatment, lyse the cells and collect the total protein.

    • Measure the expression levels of iNOS, COX-2, or other pro-inflammatory proteins by Western blot or ELISA.

    • A dose-dependent decrease in the expression of these proteins would indicate an anti-inflammatory effect.

  • Data Analysis:

    • Quantify the band intensities from Western blots or the absorbance from ELISA.

    • Calculate the percentage of inhibition relative to the LPS/TNF-α stimulated control.

    • Determine the IC50 value for the inhibition of the specific inflammatory marker.

Conclusion

This compound is a characteristic alkaloid of the medicinally important Codonopsis genus. While comprehensive data on its specific bioactivities are still emerging, its presence in a plant with known therapeutic properties makes it a compound of significant interest. The protocols provided here offer a framework for researchers to utilize this compound as a reference compound for the quality control of herbal products and as a tool for investigating its potential anti-inflammatory and anti-cancer activities. Further research is warranted to fully elucidate its pharmacological profile and establish its role in the therapeutic effects of Codonopsis species.

References

Application Notes and Protocols for Determining (-)-Codonopsine Cytotoxicity using Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

(-)-Codonopsine is a natural product with potential therapeutic applications. Determining its cytotoxic effects on various cell lines is a critical first step in the drug discovery and development process. This document provides detailed protocols for commonly used cell-based assays to evaluate the cytotoxicity of this compound, including the MTT, LDH, and apoptosis assays. Additionally, it outlines a putative signaling pathway that may be involved in this compound-induced cytotoxicity, based on the known mechanisms of similar natural compounds.

I. Data Presentation: Summarized Quantitative Data

As specific cytotoxic data for this compound is not yet widely established, the following tables are presented as templates for researchers to populate with their experimental data. These tables are designed for clear presentation and easy comparison of results obtained from the described assays.

Table 1: Cell Viability as Determined by MTT Assay

Cell LineThis compound Concentration (µM)Incubation Time (h)% Cell Viability (Mean ± SD)IC50 (µM)
e.g., A5490 (Control)24100 ± 5.2
124
1024
5024
10024
0 (Control)48100 ± 4.8
148
1048
5048
10048
e.g., HepG20 (Control)24100 ± 6.1
124
1024
5024
10024
0 (Control)48100 ± 5.5
148
1048
5048
10048

Table 2: Cytotoxicity as Determined by LDH Release Assay

Cell LineThis compound Concentration (µM)Incubation Time (h)% Cytotoxicity (Mean ± SD)
e.g., A5490 (Vehicle Control)24
124
1024
5024
10024
Spontaneous LDH Release24
Maximum LDH Release24
e.g., HepG20 (Vehicle Control)48
148
1048
5048
10048
Spontaneous LDH Release48
Maximum LDH Release48

Table 3: Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)

Cell LineThis compound Concentration (µM)Incubation Time (h)% Viable Cells (Q3)% Early Apoptotic Cells (Q4)% Late Apoptotic Cells (Q2)% Necrotic Cells (Q1)
e.g., K5620 (Control)24
1024
5024
10024
e.g., HL600 (Control)48
1048
5048
10048

II. Experimental Protocols

The following are detailed protocols for the key experiments. It is crucial to optimize these protocols, particularly the concentration of this compound and the incubation times, for each specific cell line being investigated.

A. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[1][2] Viable cells with active metabolism convert the yellow MTT into a purple formazan product.[2][3][4]

Materials:

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • Complete cell culture medium

  • 96-well tissue culture plates

  • MTT solution (5 mg/mL in PBS)[5]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[4]

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of the solvent used for the stock solution).

  • Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.[3][4]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, protected from light, to allow for the formation of formazan crystals.

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[3][4] Mix thoroughly by gentle shaking or pipetting.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[3]

  • Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

B. LDH (Lactate Dehydrogenase) Cytotoxicity Assay

This assay quantifies the release of the cytosolic enzyme lactate dehydrogenase (LDH) from cells with damaged plasma membranes, which is an indicator of cytotoxicity.[6][7][8]

Materials:

  • This compound stock solution

  • Complete cell culture medium (serum-free medium is often recommended during the assay to avoid serum LDH interference)

  • 96-well tissue culture plates

  • LDH cytotoxicity assay kit (commercially available)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate as described in the MTT assay protocol.

  • Compound Treatment: Treat cells with serial dilutions of this compound and a vehicle control.

  • Controls: Prepare the following controls as per the kit manufacturer's instructions:

    • Spontaneous LDH release: Cells treated with vehicle control.

    • Maximum LDH release: Cells treated with a lysis buffer (provided in the kit) to induce 100% cell death.

    • Background control: Medium only.

  • Incubation: Incubate the plate for the desired exposure times.

  • Sample Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g) for 5-10 minutes to pellet the cells.

  • Supernatant Transfer: Carefully transfer a specific volume of the supernatant (e.g., 50 µL) from each well to a new 96-well plate.[7]

  • LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit's protocol (usually 10-30 minutes), protected from light.

  • Stop Reaction: Add the stop solution (if provided in the kit) to each well.

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.[6]

  • Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Absorbance of treated cells - Absorbance of spontaneous release) / (Absorbance of maximum release - Absorbance of spontaneous release)] x 100

C. Apoptosis Assay using Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[9] Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, indicative of late apoptosis or necrosis.

Materials:

  • This compound stock solution

  • 6-well tissue culture plates

  • Annexin V-FITC/PI apoptosis detection kit (commercially available)

  • Binding buffer (provided in the kit)

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with different concentrations of this compound for the desired time.

  • Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, use a gentle cell scraper or trypsinization. Centrifuge the cell suspension to obtain a cell pellet.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the samples by flow cytometry within one hour.

  • Data Interpretation:

    • Annexin V- / PI- (Q3): Viable cells

    • Annexin V+ / PI- (Q4): Early apoptotic cells

    • Annexin V+ / PI+ (Q2): Late apoptotic/necrotic cells

    • Annexin V- / PI+ (Q1): Necrotic cells

III. Mandatory Visualization

A. Experimental Workflow Diagram

The following diagram illustrates the general workflow for assessing the cytotoxicity of this compound.

experimental_workflow cluster_prep Preparation cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis & Interpretation cell_culture Cell Culture (e.g., A549, HepG2, K562) mtt_assay MTT Assay (Cell Viability) cell_culture->mtt_assay Seed Cells ldh_assay LDH Assay (Membrane Integrity) cell_culture->ldh_assay Seed Cells apoptosis_assay Apoptosis Assay (Annexin V/PI) cell_culture->apoptosis_assay Seed Cells compound_prep This compound Stock Solution & Dilutions compound_prep->mtt_assay Treat Cells compound_prep->ldh_assay Treat Cells compound_prep->apoptosis_assay Treat Cells data_quant Quantitative Data (IC50, % Cytotoxicity, % Apoptosis) mtt_assay->data_quant ldh_assay->data_quant apoptosis_assay->data_quant mechanism_id Mechanism of Action (Apoptosis, Necrosis) data_quant->mechanism_id

Caption: General experimental workflow for determining this compound cytotoxicity.

B. Putative Signaling Pathway for this compound-Induced Apoptosis

Based on the known mechanisms of similar natural compounds like Ampelopsin, this compound may induce apoptosis through the modulation of key signaling pathways such as the PI3K/Akt and NF-κB pathways.[10][11] The following diagram illustrates this putative mechanism.

putative_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_apoptosis Apoptosis codonopsine This compound pi3k PI3K codonopsine->pi3k Inhibits akt Akt codonopsine->akt Inhibits nfkb NF-κB codonopsine->nfkb Inhibits pi3k->akt Activates akt->nfkb Activates bcl2 Bcl-2 (Anti-apoptotic) nfkb->bcl2 Promotes Transcription bax Bax (Pro-apoptotic) bcl2->bax Inhibits caspase9 Caspase-9 bax->caspase9 Activates caspase3 Caspase-3 caspase9->caspase3 Activates dna_damage DNA Damage apoptosis Apoptosis dna_damage->apoptosis caspase3->dna_damage caspase3->apoptosis

Caption: Putative signaling pathway of this compound-induced apoptosis.

References

Troubleshooting & Optimization

Technical Support Center: Stereoselective Synthesis of (-)-Codonopsine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the stereoselective synthesis of (-)-Codonopsine.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered in the key stages of this compound synthesis.

1. Poor Diastereoselectivity in the Addition of Nucleophiles to Chiral Aldehydes (e.g., Garner Aldehyde)

  • Question: My nucleophilic addition to a protected serine-derived aldehyde (Garner aldehyde) is resulting in a low diastereomeric ratio (dr). How can I improve the stereoselectivity?

  • Answer: The diastereoselectivity of nucleophilic additions to α-amino aldehydes is highly dependent on the nature of the nucleophile, the metal cation, and the presence of chelating or non-chelating agents.

    • Troubleshooting Tip 1: Non-Chelation-Controlled Addition (for anti-product): To favor the anti-diastereomer, which is often the desired isomer for the synthesis of this compound, employ non-chelating conditions. The Felkin-Anh model predicts the attack of the nucleophile from the sterically least hindered face.

      • Recommended Conditions: Use organolithium or Grignard reagents in non-coordinating solvents like THF at low temperatures (-78 °C). The addition of HMPA can further enhance selectivity by breaking up organolithium aggregates.

    • Troubleshooting Tip 2: Chelation-Controlled Addition (for syn-product): If the syn-diastereomer is desired, use chelating metals that can coordinate to both the aldehyde oxygen and the nitrogen of the protecting group.

      • Recommended Conditions: Employ organozinc or organotitanium reagents, or add Lewis acids like ZnBr₂ or MgBr₂ to the reaction mixture.

    • Troubleshooting Tip 3: Choice of Nucleophile: The bulkiness of the nucleophile can also influence stereoselectivity. Experiment with different organometallic reagents (e.g., vinylmagnesium bromide vs. vinyllithium) to optimize the diastereomeric ratio.

2. Low Yields in the Reductive Alkylation of Nitriles

  • Question: I am experiencing low yields during the reductive alkylation of the cyanohydrin intermediate. What are the potential causes and solutions?

  • Answer: Low yields in this step can be attributed to incomplete reduction of the nitrile, over-reduction, or side reactions.

    • Troubleshooting Tip 1: Grignard Reagent Addition: Ensure the Grignard reagent is added slowly at a low temperature to form the intermediate imine without significant side reactions. Use a freshly prepared and titrated Grignard reagent.

    • Troubleshooting Tip 2: Choice of Reducing Agent: Sodium borohydride (NaBH₄) is a commonly used reducing agent for the intermediate imine. Ensure it is added portion-wise at a controlled temperature (e.g., 0 °C to room temperature). If over-reduction is an issue, consider a milder reducing agent.

    • Troubleshooting Tip 3: Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS to determine the optimal reaction time and prevent decomposition of the product.

3. Challenges in the Intramolecular Cyclization to Form the Pyrrolidine Ring

  • Question: My intramolecular cyclization to form the pyrrolidine ring is proceeding with low yield and/or forming undesired side products. How can I optimize this key step?

  • Answer: The efficiency of the intramolecular cyclization is highly dependent on the choice of activating group for the hydroxylamine, the reaction conditions, and the protecting group strategy.

    • Troubleshooting Tip 1: Activation of the Hydroxyl Group: Selective activation of the primary hydroxyl group is crucial. Mesylation (MsCl, Et₃N) is a common and effective method. Ensure the reaction is carried out at low temperatures (e.g., 0 °C) to avoid side reactions.

    • Troubleshooting Tip 2: Base and Solvent: The choice of base and solvent for the cyclization is critical. A non-nucleophilic base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), in a polar aprotic solvent like DMF or acetonitrile often promotes the desired intramolecular Sₙ2 reaction.

    • Troubleshooting Tip 3: Protecting Groups: The nature of the protecting groups on the other hydroxyl and amino functionalities can influence the conformation of the acyclic precursor and, consequently, the ease of cyclization. Ensure that the protecting groups are stable to the reaction conditions and do not sterically hinder the cyclization.

4. Epimerization at C5 during the Synthesis

  • Question: I am observing epimerization at the C5 position, leading to a mixture of stereoisomers. How can this be prevented?

  • Answer: Epimerization at C5 can occur under harsh acidic or basic conditions, particularly when a carbonyl group is present at C4.

    • Troubleshooting Tip 1: Mild Deprotection Conditions: When removing protecting groups, opt for mild conditions. For example, for the cleavage of a p-methoxybenzyl (PMB) group, consider using DDQ instead of strong acids.

    • Troubleshooting Tip 2: Control of pH during Workup: Carefully control the pH during aqueous workup procedures to avoid prolonged exposure to strongly acidic or basic conditions.

    • Troubleshooting Tip 3: Careful Choice of Cyclization Conditions: In strategies involving cyclization of an allenyl amine, isomerization of the allene moiety can lead to loss of stereochemical integrity. The choice of catalyst (e.g., silver nitrate) and reaction conditions should be carefully optimized.[1]

Quantitative Data Summary

The following tables summarize reported yields and diastereoselectivities for key steps in different synthetic routes to this compound and its precursors.

Table 1: Diastereoselective Addition to Garner Aldehyde

NucleophileLewis AcidSolventTemperature (°C)Diastereomeric Ratio (anti:syn)Yield (%)Reference
Vinylmagnesium bromide-THF-783:1-Coleman & Carpenter
Vinyllithium-THF-785:1-Coleman & Carpenter
Lithium 1-pentadecyneHMPTTHF-78>20:171Herold
Lithium 1-pentadecyneZnBr₂Et₂O-78 to rt1:2087Herold

Table 2: Key Reaction Steps in Selected this compound Syntheses

Synthetic Route Starting MaterialKey StepReagents & ConditionsDiastereoselectivity/EnantioselectivityYield (%)Reference
L-ThreonineDiastereoselective HydrocyanationTi(Oi-Pr)₄, TMSCN95:5 dr85Pan et al.
L-ThreonineReductive Alkylation4-MeO-PhMgBr, then NaBH₄-72Pan et al.
L-ThreonineIntramolecular Cyclization1. MsCl, Et₃N; 2. K₂CO₃, MeOH-85Pan et al.
Garner AldehydeDiastereoselective Alkylation(R)-BINAL-H, 4-methoxy-styrene>99:1 dr82Chandrasekhar et al.
Garner AldehydeIntramolecular AmidocyclizationPPTS, CH₂Cl₂>99:1 dr85Chandrasekhar et al.

Detailed Experimental Protocols

Protocol 1: Diastereoselective Hydrocyanation of a 2,3-Dialkoxyaldehyde Derived from L-Threonine

  • Objective: To introduce the nitrile group with high diastereoselectivity, setting up a key stereocenter.

  • Procedure: To a solution of the aldehyde (1.0 equiv) in dry CH₂Cl₂ (0.1 M) at -78 °C under an argon atmosphere is added Ti(Oi-Pr)₄ (1.2 equiv). The mixture is stirred for 30 minutes, followed by the dropwise addition of trimethylsilyl cyanide (TMSCN) (1.5 equiv). The reaction is stirred at -78 °C for 4 hours and then quenched by the addition of saturated aqueous NaHCO₃ solution. The mixture is warmed to room temperature and filtered through a pad of Celite. The organic layer is separated, and the aqueous layer is extracted with CH₂Cl₂. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography to afford the cyanohydrin.

Protocol 2: Gold-Catalyzed Addition-Cyclization Cascade for Pyrrole Intermediate Synthesis

  • Objective: To construct the substituted pyrrole core, a key intermediate in some synthetic routes.

  • Procedure: To a solution of the aminoacetaldehyde acetal derivative (1.2 equiv) and the terminal alkyne (1.0 equiv) in 1,2-dichloroethane (0.1 M) is added AuCl(PPh₃) (0.05 equiv) and AgOTf (0.05 equiv). The mixture is stirred at 80 °C for 12 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is purified by flash column chromatography on silica gel to give the substituted pyrrole.

Mandatory Visualizations

experimental_workflow cluster_start Starting Material Preparation cluster_core Key Stereocenter Formation cluster_cyclization Pyrrolidine Ring Formation cluster_final Final Steps Start Chiral Pool (e.g., L-Threonine) Aldehyde Preparation of Chiral Aldehyde Start->Aldehyde Nucleophilic_Addition Diastereoselective Nucleophilic Addition Aldehyde->Nucleophilic_Addition Acyclic_Precursor Acyclic Precursor Nucleophilic_Addition->Acyclic_Precursor Cyclization Intramolecular Cyclization Acyclic_Precursor->Cyclization Protected_Codonopsine Protected this compound Cyclization->Protected_Codonopsine Deprotection Deprotection Protected_Codonopsine->Deprotection Final_Product This compound Deprotection->Final_Product

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_logic Start Low Diastereoselectivity in Nucleophilic Addition Desired_Isomer Desired Isomer? Start->Desired_Isomer Non_Chelating Use Non-Chelating Conditions (e.g., R-Li, R-MgX in THF) Desired_Isomer->Non_Chelating anti Chelating Use Chelating Conditions (e.g., R-ZnX, add ZnBr₂) Desired_Isomer->Chelating syn Anti_Product anti-Product Syn_Product syn-Product Check_Reagents Check Reagent Purity & Reaction Temperature Non_Chelating->Check_Reagents Chelating->Check_Reagents

Caption: Troubleshooting logic for poor diastereoselectivity.

References

Technical Support Center: Overcoming Low Aqueous Solubility of (-)-Codonopsine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with (-)-Codonopsine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low aqueous solubility of this promising pyrrolidine alkaloid.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of this compound?

A1: The exact aqueous solubility of this compound is not widely reported in publicly available literature. However, as a pyrrolidine alkaloid, it is expected to have low solubility in neutral aqueous solutions. The oral bioavailability of many plant alkaloids is limited by their poor water solubility.[1][2][3]

Q2: Why is my this compound not dissolving in water or buffer?

A2: The low aqueous solubility of this compound is the most likely reason for dissolution challenges. This is a common issue for many natural product compounds with complex structures. Factors such as the crystalline nature of the solid material can also hinder dissolution.

Q3: What are the potential consequences of low solubility for my experiments?

A3: Low solubility can lead to several experimental issues, including:

  • Underestimation of biological activity: If the compound is not fully dissolved, the actual concentration in your assay will be lower than intended, potentially leading to inaccurate results.

  • Poor in vivo efficacy: Low solubility can result in poor absorption and low bioavailability after oral administration, limiting the therapeutic potential.[3][4][5]

  • Precipitation: The compound may precipitate out of solution upon standing or when added to aqueous assay media, leading to inconsistent results.

Q4: What general strategies can I use to improve the solubility of this compound?

A4: Several formulation strategies can be employed to enhance the solubility of poorly water-soluble drugs like this compound. These include:

  • Co-solvency: Using a mixture of water and a water-miscible organic solvent.

  • pH adjustment: Modifying the pH of the solution to ionize the molecule, which is often more soluble.

  • Complexation: Using agents like cyclodextrins to form inclusion complexes.

  • Solid Dispersion: Dispersing the drug in a hydrophilic carrier matrix.

  • Particle Size Reduction: Decreasing the particle size through techniques like micronization to increase the surface area for dissolution.[6][7][8][9][10]

  • Nanoparticle Formulation: Creating formulations such as solid lipid nanoparticles (SLNs) to improve dissolution and permeation.[11]

Troubleshooting Guides

Problem 1: this compound precipitates when I dilute my DMSO stock solution into an aqueous buffer (e.g., PBS pH 7.4).

This is a common issue when the final concentration of the organic solvent (like DMSO) is too low to maintain the solubility of a hydrophobic compound.

G start Precipitation upon dilution of DMSO stock q1 Is the final DMSO concentration < 1%? start->q1 sol1 Increase final DMSO concentration (if tolerated by the assay) q1->sol1 No sol2 Reduce the final This compound concentration q1->sol2 Yes q2 Precipitation persists? sol1->q2 sol2->q2 sol3 Utilize a co-solvent system (e.g., with PEG300, Tween-80) q2->sol3 Yes sol4 Prepare a cyclodextrin inclusion complex q2->sol4 Yes end Solution Achieved q2->end No sol3->end sol4->end

Caption: Troubleshooting workflow for precipitation issues.

Experimental Protocols

Below are detailed methodologies for common solubility enhancement techniques that can be applied to this compound.

Co-solvency Method

This method involves dissolving this compound in a mixture of solvents to increase its solubility.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80

  • Saline (0.9% NaCl)

Protocol:

  • Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).

  • In a separate vial, prepare the co-solvent vehicle by mixing the components in the following ratio: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

  • Add the this compound stock solution to the co-solvent vehicle to achieve the desired final concentration.

  • Vortex the solution until it is clear. Gentle heating or sonication may be applied if necessary.

Cyclodextrin Inclusion Complexation

This method utilizes cyclodextrins to encapsulate the hydrophobic this compound molecule, thereby increasing its aqueous solubility.

Materials:

  • This compound

  • Sulfobutyl ether-β-cyclodextrin (SBE-β-CD)

  • Deionized water

Protocol:

  • Prepare a solution of SBE-β-CD in deionized water (e.g., 20% w/v).

  • Add this compound powder directly to the SBE-β-CD solution.

  • Stir the mixture vigorously at room temperature for 24-48 hours to allow for complex formation.

  • Filter the solution through a 0.22 µm filter to remove any undissolved compound.

  • The clear filtrate contains the this compound:SBE-β-CD inclusion complex. The concentration of dissolved this compound can be determined by a suitable analytical method like HPLC-UV.

Preparation of Solid Dispersions by Solvent Evaporation

This technique involves dissolving the drug and a hydrophilic carrier in a common solvent and then removing the solvent to form a solid dispersion.

Materials:

  • This compound

  • Polyvinylpyrrolidone K30 (PVP K30) or Polyethylene Glycol 6000 (PEG 6000)

  • Methanol or a mixture of dichloromethane and ethanol

Protocol:

  • Dissolve this compound and the chosen carrier (PVP K30 or PEG 6000) in a suitable organic solvent. A common starting ratio is 1:4 (drug:carrier).

  • Ensure complete dissolution of both components.

  • Evaporate the solvent under vacuum using a rotary evaporator.

  • Further dry the resulting solid film in a vacuum oven at a controlled temperature (e.g., 40°C) for 24 hours to remove any residual solvent.

  • The resulting solid dispersion can be ground into a fine powder and used for dissolution studies.

pH Adjustment

For ionizable compounds, adjusting the pH of the solution can significantly increase solubility. As an alkaloid, this compound is expected to be more soluble in acidic conditions.

Materials:

  • This compound

  • Phosphate buffers of varying pH (e.g., pH 5.0, 6.8, 7.4)

  • 0.1 M Hydrochloric acid (HCl)

Protocol:

  • Prepare a series of aqueous solutions with different pH values (e.g., using phosphate buffers and HCl).

  • Add an excess amount of this compound powder to each solution.

  • Shake the suspensions at a constant temperature (e.g., 25°C or 37°C) for 24 hours to ensure equilibrium is reached.

  • Filter the samples to remove undissolved solid.

  • Determine the concentration of dissolved this compound in the filtrate using a suitable analytical method.

Quantitative Data Summary

While specific quantitative data for this compound is scarce, the following table provides an illustrative example of expected solubility enhancements based on common formulation strategies for poorly soluble alkaloids.

Formulation StrategyCarrier/Solvent SystemExpected Solubility Enhancement (relative to aqueous buffer)
Co-solvency 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline10 to 100-fold
Cyclodextrin Complexation 20% SBE-β-CD in water50 to 500-fold
Solid Dispersion 1:4 ratio with PVP K3020 to 200-fold
pH Adjustment Acidic buffer (e.g., pH 3-5)5 to 50-fold (highly dependent on pKa)

Note: These are estimated values and the actual enhancement for this compound must be determined experimentally.

Signaling Pathway Considerations

This compound is derived from Codonopsis pilosula, which has been shown to modulate several signaling pathways. When designing experiments, it is important to consider how the chosen solubilization method might affect these pathways.

G codonopsine This compound pi3k PI3K/AKT Pathway codonopsine->pi3k mapk MAPK Pathway codonopsine->mapk cell_effects Cell Proliferation & Metabolism pi3k->cell_effects mapk->cell_effects

Caption: Potential signaling pathways affected by this compound.

For instance, some solvents or carriers used for solubilization could potentially interfere with cellular signaling. Therefore, it is crucial to include appropriate vehicle controls in all experiments to distinguish the effects of this compound from those of the formulation components.

References

Troubleshooting peak tailing in HPLC analysis of (-)-Codonopsine

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals encountering peak tailing during the High-Performance Liquid Chromatography (HPLC) analysis of (-)-Codonopsine.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing in HPLC?

A1: Peak tailing is a common chromatographic issue where a peak is asymmetrical, having an elongated or "tailing" trailing edge.[1][2][3] In an ideal separation, a chromatographic peak should be symmetrical and Gaussian in shape.[3][4] Peak tailing indicates that a portion of the analyte is retained longer than the main peak, often due to secondary, undesirable interactions within the HPLC system.[5][6]

Q2: How is peak tailing measured?

A2: Peak tailing is commonly quantified using the Tailing Factor (Tf) or Asymmetry Factor (As). The USP (United States Pharmacopeia) tailing factor is a standard measurement calculated from the peak width at 5% of the peak height.[3][4] A perfectly symmetrical peak has a tailing factor of 1.0. Values greater than 1.2 may indicate a potential issue, and values above 1.5-2.0 are generally considered unacceptable for quantitative analysis.[3][4]

Q3: Why is my this compound peak tailing?

A3: As an alkaloid, this compound is a basic compound. The most common cause of peak tailing for basic analytes in reversed-phase HPLC is secondary ionic interactions with acidic residual silanol groups (Si-OH) on the surface of silica-based stationary phases.[6][7][8][9] These interactions create an additional retention mechanism that delays the elution of some analyte molecules, causing the characteristic tail.[5][7]

Q4: How does peak tailing impact my analytical results?

A4: Significant peak tailing can severely compromise the quality and reliability of your data. It leads to:

  • Reduced Resolution: Tailing peaks can merge with adjacent peaks, making accurate separation and identification difficult.[5][6][10]

  • Inaccurate Quantification: The asymmetry makes it difficult for data systems to consistently and accurately integrate the peak area, leading to poor precision and inaccurate concentration measurements.[5][10]

  • Lower Sensitivity: As the peak broadens, its height decreases, which can reduce the signal-to-noise ratio and negatively impact detection limits.[10]

  • Method Robustness Issues: Methods with poor peak shape are often less robust and may fail to meet regulatory requirements for system suitability.[3][5]

Troubleshooting Guide for Peak Tailing

Problem: The chromatographic peak for this compound exhibits significant tailing.

Below are a series of questions to diagnose and resolve the issue, categorized by the most likely sources of the problem.

Category 1: Mobile Phase and Chemical Interactions

Q: What is the first and most common troubleshooting step for tailing of a basic compound?

A: Optimizing the mobile phase chemistry is the primary strategy. The goal is to minimize the secondary interactions between the basic this compound molecule and the acidic silanol groups on the column packing.[5][6] This is most often achieved by adjusting the mobile phase pH.

Q: How does adjusting the mobile phase pH reduce peak tailing?

A: Lowering the mobile phase pH (typically to a range of 2.5-3.5) protonates the residual silanol groups on the silica surface, neutralizing their negative charge.[6][11][12][13] This suppression of ionized silanols prevents the ionic interaction with the positively charged basic analyte, resulting in a more symmetrical peak.[6][7] Using additives like formic acid or trifluoroacetic (TFA) at concentrations around 0.1% is a common practice.[13][14]

Q: Are there other mobile phase additives that can help?

A: Yes. Adding a "competing base" like triethylamine (TEA) to the mobile phase is a traditional method.[5][11][12] The TEA is a small, basic molecule that preferentially interacts with the active silanol sites, effectively shielding them from the analyte.[6][11][12] However, modern, higher-purity columns have often made this approach less necessary.[5][12] Increasing the buffer concentration (e.g., from 10 mM to 25 mM phosphate buffer) can also help by increasing the ionic strength of the mobile phase, which can mask the unwanted silanol interactions.[6][13]

Category 2: HPLC Column Selection and Condition

Q: Could my choice of column be the problem?

A: Absolutely. Older columns, particularly those packed with "Type A" silica, have a higher concentration of acidic silanols and trace metal impurities, which exacerbates peak tailing for basic compounds.[5][11][12] To avoid these issues, it is highly recommended to use:

  • High-Purity "Type B" Silica Columns: These modern columns have significantly lower metal content and fewer active silanol sites.[5][12]

  • End-Capped Columns: In these columns, many of the residual silanol groups are chemically bonded (capped) with a small silylating agent, making them inert and inaccessible to the analyte.[4][13]

  • Hybrid Particle Columns: These columns incorporate both silica and organo-siloxane materials, which reduces silanol activity and often provides better pH stability.[5][12]

Q: My column was working well previously, but now all peaks are tailing. What could be the cause?

A: If all peaks in the chromatogram begin to tail, it often points to a physical problem with the column rather than a chemical interaction. The most likely cause is the formation of a void or channel at the column inlet.[3][6][10] This can happen due to repeated pressure shocks or operating at a high pH that dissolves the silica packing.[6] Another possibility is a partially blocked inlet frit, which disrupts the sample flow path.[15]

Category 3: Instrumental and System Factors

Q: Can the HPLC instrument itself cause peak tailing?

A: Yes, issues outside of the column, known as "extra-column effects," can contribute to peak broadening and tailing. These include:

  • Excessive Tubing: Long or wide-bore connecting tubing between the injector, column, and detector adds dead volume to the system, causing peak dispersion.[4][9]

  • Poor Connections: Improperly fitted connections can create small voids or unswept volumes that disrupt the flow path and distort peak shape.[3][16]

  • Sample Solvent Mismatch: Injecting the sample in a solvent that is significantly stronger (less polar in reversed-phase) than the mobile phase can cause peak distortion and tailing.[9][10] The sample should ideally be dissolved in the initial mobile phase.[3]

  • Sample Overload: Injecting too much sample mass can saturate the stationary phase, leading to a non-ideal peak shape that often exhibits tailing.[2][3][9]

Quantitative Data Summary for Troubleshooting

The following table provides typical quantitative parameters that can be adjusted to mitigate peak tailing for basic compounds like this compound.

ParameterRecommended RangePurposeCommon ReagentsPotential IssuesCitations
Mobile Phase pH 2.5 - 3.5Suppress ionization of silanol groupsFormic Acid, Phosphoric Acid, TFACan alter analyte retention time; low pH may degrade some columns.[11][12][13][14]
Acidic Additive Conc. 0.05% - 0.1% (v/v)Ensure sufficient protonation of silanolsFormic Acid, Trifluoroacetic Acid (TFA)TFA is a strong ion-pairing agent and can be difficult to wash out.[13][14]
Buffer Concentration 10 mM - 25 mMIncrease ionic strength to mask silanol interactionsPhosphate, Acetate, FormateHigh concentrations can precipitate in high organic solvent ratios.[6][11][13]
Competing Base Conc. 5 mM - 25 mM (~0.05%)Block active silanol sitesTriethylamine (TEA)Can shorten column lifetime and is often difficult to remove from the system.[5][11][12]

Experimental Protocols

Protocol 1: Mobile Phase pH Adjustment

This protocol details a systematic approach to lowering mobile phase pH to improve peak shape.

  • Prepare Stock Solutions:

    • Aqueous Stock (A): Prepare a 1% (v/v) solution of formic acid in HPLC-grade water.

    • Organic Stock (B): Prepare a 1% (v/v) solution of formic acid in HPLC-grade acetonitrile or methanol.

  • Initial Mobile Phase Preparation: Prepare your standard mobile phase composition (e.g., 70:30 Water:Acetonitrile) but use the stock solutions. For example, to make 1 L of mobile phase, mix 700 mL of Aqueous Stock (A) with 300 mL of Organic Stock (B).

  • System Equilibration: Flush the HPLC system and column with the new mobile phase for at least 15-20 column volumes to ensure the pH is stable throughout.

  • Analysis: Inject a standard solution of this compound and evaluate the peak shape.

  • Optimization: If tailing persists, you can try a stronger acid like 0.1% TFA. Alternatively, prepare a 20 mM potassium phosphate buffer and adjust the pH to 2.5 using orthophosphoric acid for the aqueous phase.[11]

Protocol 2: Column Flushing to Address Contamination or Blockage

This protocol is for cleaning a column when a blockage or contamination is suspected. Always check the column manufacturer's instructions for solvent compatibility and pressure limits.

  • Disconnect from Detector: Disconnect the column outlet from the detector to avoid flushing contaminants into the detector cell.

  • Reverse Column Direction: Reverse the column in the flow path. This helps to dislodge particulates from the inlet frit.[15]

  • Step-wise Flushing: Flush the column with a series of solvents at a low flow rate (e.g., 0.5 mL/min), using at least 10-20 column volumes for each step:

    • Your mobile phase without any buffer salts (e.g., Water/Organic mix).

    • 100% HPLC-grade water (to remove salts).

    • 100% Isopropanol (a strong, intermediate polarity solvent).

    • 100% Acetonitrile or Methanol (your strong solvent).

  • Re-equilibration: Return the column to its normal flow direction, reconnect it to the detector, and thoroughly equilibrate with your mobile phase until a stable baseline is achieved.

  • Performance Check: Inject your standard to see if peak shape has improved.

Visual Diagrams

TroubleshootingWorkflow start Peak Tailing Observed for this compound check_scope Are ALL peaks tailing or just some? start->check_scope all_tail All Peaks Tailing check_scope->all_tail All some_tail Only Basic/Polar Peaks Tailing check_scope->some_tail Some cause_physical Likely Physical Issue: - Column Void - Frit Blockage - System Dead Volume all_tail->cause_physical cause_chemical Likely Chemical Issue: Secondary Silanol Interactions some_tail->cause_chemical solution_physical Troubleshoot System: 1. Check connections for leaks/voids. 2. Flush/reverse column. 3. Replace column if necessary. cause_physical->solution_physical solution_chemical Troubleshoot Chemistry: 1. Modify Mobile Phase (↓ pH). 2. Use Modern End-Capped or   Hybrid Column. 3. Reduce Sample Load. cause_chemical->solution_chemical

Caption: A logical workflow for troubleshooting peak tailing.

SilanolInteraction cluster_0 A) Unwanted Interaction (Mid pH) cluster_1 B) Mitigation Strategy (Low pH) Analyte_A This compound (B-H⁺) Silanol_A Ionized Silanol (SiO⁻) Analyte_A->Silanol_A attracts Result_A Ionic Interaction → Peak Tailing Silanol_A->Result_A Analyte_B This compound (B-H⁺) Silanol_B Protonated Silanol (SiOH) Analyte_B->Silanol_B no attraction Result_B No Interaction → Symmetrical Peak Silanol_B->Result_B Modifier_B Low pH (excess H⁺) Modifier_B->Silanol_B neutralizes

Caption: Mechanism of silanol interaction and its mitigation.

References

Technical Support Center: Chromatographic Resolution of Codonopsis Alkaloids

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the chromatographic resolution of Codonopsis alkaloids.

Frequently Asked Questions (FAQs)

Q1: What are the most common chromatographic methods for analyzing Codonopsis alkaloids?

A1: The most frequently employed methods are High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC), often coupled with mass spectrometry (MS) or UV detection.[1][2] Gas Chromatography (GC) coupled with MS is also used, particularly for volatile alkaloids or after derivatization.[3]

Q2: Which alkaloids are typically targeted for analysis in Codonopsis species?

A2: Common target alkaloids include pyrrolidine-type alkaloids such as codonopyrrolidium A and B, as well as others like codonopsine.[4][5][6] The complex nature of Codonopsis extracts means that comprehensive profiling often identifies numerous other alkaloid compounds.[4][5]

Q3: Why is achieving good resolution for Codonopsis alkaloids challenging?

A3: The challenge lies in the chemical complexity of Codonopsis extracts, which contain a wide variety of structurally similar alkaloids and other compounds like saponins, polysaccharides, and phenylpropanoids.[1][4] This complexity often leads to issues such as co-elution and poor peak shape.

Q4: What are the key factors influencing the resolution of Codonopsis alkaloids in HPLC?

A4: The primary factors are the choice of stationary phase, mobile phase composition (including pH and organic modifier), column temperature, and flow rate.[7][8][9] Proper sample preparation is also crucial to minimize interference from the sample matrix.[10]

Troubleshooting Guides

Issue 1: Peak Tailing of Alkaloid Peaks

Peak tailing is a common issue when analyzing basic compounds like alkaloids and can lead to poor resolution and inaccurate quantification.[11][12][13][14][15]

Possible Causes and Solutions:

CauseSolution
Secondary Interactions with Silanol Groups Alkaloids, being basic, can interact with residual acidic silanol groups on the surface of silica-based stationary phases.[11][12][15] This is a major cause of peak tailing. To mitigate this, you can: Lower the Mobile Phase pH: Adjust the mobile phase pH to around 3 or lower using an acidic modifier like formic acid or trifluoroacetic acid.[11][15] This protonates the silanol groups, reducing their interaction with the protonated basic alkaloids.Use an End-Capped Column: Employ a column where the residual silanol groups have been chemically deactivated (end-capped).[12][13]Add a Competing Base: Introduce a small amount of a competing base, such as triethylamine (TEA), to the mobile phase. TEA will preferentially interact with the active silanol sites.[14]
Column Overload Injecting too much sample can saturate the stationary phase.[11][16] Dilute the Sample: Reduce the concentration of your sample and re-inject.Decrease Injection Volume: Inject a smaller volume of your sample.
Column Void A void or channel in the column packing can cause peak distortion.[11][14][17] Use a Guard Column: A guard column can protect the analytical column from particulate matter and pressure shocks.Column Washing/Replacement: If a void is suspected, washing the column in the reverse direction (if permissible by the manufacturer) may help. If the problem persists, the column may need to be replaced.[15]
Sample Solvent Mismatch If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion.[16][18][19] Match Sample Solvent to Mobile Phase: Ideally, dissolve your sample in the initial mobile phase.
Issue 2: Co-elution of Alkaloid Peaks

Co-elution occurs when two or more compounds are not adequately separated and elute from the column at the same time, resulting in overlapping peaks.[20][21][22]

Strategies for Improving Separation:

StrategyDetailed Approach
Optimize Mobile Phase Composition Change Organic Modifier: Switching between acetonitrile and methanol can alter selectivity due to different solvent properties.[7][23]Adjust Mobile Phase pH: Modifying the pH can change the ionization state of the alkaloids, which can significantly impact their retention and selectivity.[24][25][26][27] A systematic study of pH can often resolve co-eluting peaks.Utilize Gradient Elution: A gradient elution, where the mobile phase composition is changed over time, is generally more effective for complex samples like Codonopsis extracts than an isocratic method.[7][8]
Modify Stationary Phase Change Column Chemistry: If a standard C18 column does not provide adequate resolution, consider a different stationary phase chemistry, such as a phenyl-hexyl or a polar-embedded column.[7][9][23] These can offer different selectivity for alkaloids.
Adjust Chromatographic Parameters Lower the Flow Rate: Reducing the flow rate can increase the interaction time of the analytes with the stationary phase, potentially improving resolution.[7][28]Change the Column Temperature: Temperature affects mobile phase viscosity and analyte solubility, which can alter selectivity.[8][9][28] Experimenting with different column temperatures can be beneficial.
Increase Column Efficiency Use a Longer Column: A longer column provides more theoretical plates, which can lead to better separation.[7][9][23]Use a Column with Smaller Particles: Columns with smaller particle sizes (e.g., in UPLC) offer higher efficiency and can significantly improve resolution.[2][7][9][29]

Experimental Protocols

Sample Preparation Protocol for Codonopsis Alkaloid Analysis

A robust sample preparation is critical for obtaining reliable and reproducible chromatographic results.[10]

  • Grinding: Grind the dried Codonopsis root material to a fine powder (e.g., 40-60 mesh).

  • Extraction:

    • Weigh approximately 1.0 g of the powdered sample into a flask.

    • Add 50 mL of an appropriate solvent (e.g., 70% methanol or a chloroform-methanol mixture).[30]

    • Perform extraction using a suitable method such as ultrasonication for 30 minutes or reflux extraction.

  • Filtration: Filter the extract through a 0.45 µm or 0.22 µm syringe filter to remove particulate matter that could clog the chromatographic system.[2]

  • Solid Phase Extraction (SPE) for Clean-up (Optional but Recommended):

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Load the filtered extract onto the cartridge.

    • Wash the cartridge with a weak solvent (e.g., water or 10% methanol) to remove polar interferences.

    • Elute the alkaloids with a stronger solvent (e.g., methanol or acetonitrile).

    • Evaporate the eluent to dryness and reconstitute in the initial mobile phase.

General HPLC Method for Codonopsis Alkaloid Separation

This is a starting point for method development and will likely require optimization.

  • Column: C18, 2.1 mm x 100 mm, 1.8 µm (for UPLC) or 4.6 mm x 250 mm, 5 µm (for HPLC).[2]

  • Mobile Phase:

    • A: 0.1% Formic acid in water.[2]

    • B: Acetonitrile.

  • Gradient Elution:

    • 0-5 min: 5-15% B

    • 5-20 min: 15-40% B

    • 20-25 min: 40-90% B

    • 25-30 min: Re-equilibrate at 5% B

  • Flow Rate: 0.3 mL/min (for UPLC) or 1.0 mL/min (for HPLC).

  • Column Temperature: 30 °C.

  • Detection: Diode Array Detector (DAD) at 210 nm and 254 nm, or Mass Spectrometer (MS).

  • Injection Volume: 2-10 µL.

Data Presentation

Table 1: UPLC-MS/MS Parameters for Selected Codonopsis Alkaloids
AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Codonopyrrolidium A248.16122.0725
Codonopyrrolidium B262.18136.0925
Codonopsine286.17164.1020

Note: These values are illustrative and may need to be optimized for your specific instrument and conditions.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing start Codonopsis Plant Material grind Grinding start->grind extract Solvent Extraction grind->extract filter Filtration extract->filter spe SPE Clean-up (Optional) filter->spe reconstitute Reconstitution spe->reconstitute hplc HPLC / UPLC Separation reconstitute->hplc detection UV / MS Detection hplc->detection chromatogram Chromatogram Generation detection->chromatogram integration Peak Integration & Quantification chromatogram->integration report Final Report integration->report

Caption: Experimental workflow for the analysis of Codonopsis alkaloids.

troubleshooting_peak_tailing start Peak Tailing Observed? cause1 Secondary Silanol Interactions? start->cause1 Yes cause2 Column Overload? start->cause2 No solution1a Lower Mobile Phase pH (e.g., to pH < 3) cause1->solution1a solution1b Use End-Capped Column cause1->solution1b solution1c Add Competing Base (e.g., TEA) cause1->solution1c end Peak Shape Improved solution1a->end solution1b->end solution1c->end solution2a Dilute Sample cause2->solution2a solution2b Reduce Injection Volume cause2->solution2b cause3 Column Void? cause2->cause3 No solution2a->end solution2b->end solution3 Use Guard Column or Replace Column cause3->solution3 cause4 Solvent Mismatch? cause3->cause4 No solution3->end solution4 Dissolve Sample in Initial Mobile Phase cause4->solution4 no_end Problem Persists cause4->no_end No solution4->end

Caption: Troubleshooting decision tree for peak tailing in alkaloid analysis.

References

Minimizing matrix effects in LC-MS/MS analysis of (-)-Codonopsine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the LC-MS/MS analysis of (-)-Codonopsine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help you overcome common challenges and ensure high-quality, reliable data.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the analysis of this compound by LC-MS/MS, with a focus on minimizing matrix effects.

1. What are matrix effects and how can they affect the analysis of this compound?

Matrix effects are the alteration of ionization efficiency for an analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, urine, plant extracts).[1][2] These effects can manifest as either ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and unreliable quantification.[2] For alkaloids like this compound, which are often analyzed in complex biological matrices, matrix effects are a significant concern that can compromise the precision and accuracy of the results.[3]

2. What are the most common sample matrices for this compound analysis and their associated challenges?

This compound is a pyrrolidine alkaloid found in plants of the Codonopsis genus.[4] Therefore, the most common matrices for its analysis include:

  • Herbal Extracts: These matrices are complex and contain a wide variety of compounds, including other alkaloids, saponins, polysaccharides, and flavonoids, which can interfere with the analysis and cause significant matrix effects.[4]

  • Biological Fluids (Plasma, Serum, Urine): In preclinical and clinical pharmacokinetic studies, this compound is often measured in these matrices.[5][6] The main challenge in these samples is the high concentration of endogenous components like phospholipids, proteins, and salts, which are known to cause ion suppression.

3. How can I choose the best sample preparation technique to minimize matrix effects for this compound?

The choice of sample preparation technique is crucial for reducing matrix effects. The most common and effective methods for alkaloid analysis in biological and herbal matrices are:

  • Solid-Phase Extraction (SPE): This is often the most effective technique for removing interfering matrix components.[1][7][8][9][10] For basic compounds like this compound, a mixed-mode cation exchange SPE sorbent can provide excellent cleanup by retaining the analyte through ion exchange while washing away neutral and acidic interferences.

  • Liquid-Liquid Extraction (LLE): LLE is another effective technique for cleaning up complex samples.[11] By adjusting the pH of the sample to keep this compound in its neutral (basic) form, it can be selectively extracted into an immiscible organic solvent, leaving polar interferences in the aqueous phase.

  • Protein Precipitation (PPT): While being the simplest and fastest method, PPT is generally the least effective at removing matrix components, especially phospholipids.[4][12] It is often used for high-throughput screening but may require further optimization or be combined with other techniques for more demanding quantitative assays.

4. Why is a stable isotope-labeled internal standard (SIL-IS) recommended for this compound analysis?

A stable isotope-labeled internal standard, such as deuterium or carbon-13 labeled this compound, is the gold standard for quantitative LC-MS/MS analysis.[13] An SIL-IS co-elutes with the analyte and experiences the same degree of matrix effects (ion suppression or enhancement).[13] By calculating the peak area ratio of the analyte to the SIL-IS, the variability introduced by matrix effects can be effectively compensated for, leading to more accurate and precise quantification.

5. How can I assess the stability of this compound in my samples?

The stability of alkaloids can be influenced by factors such as pH and temperature.[14][15] To ensure the integrity of your results, it is important to evaluate the stability of this compound under various conditions that your samples may encounter:

  • Freeze-Thaw Stability: Assess the stability after multiple freeze-thaw cycles.

  • Short-Term (Bench-Top) Stability: Evaluate the stability at room temperature for the duration of your sample preparation workflow.

  • Long-Term Storage Stability: Determine the stability at the intended storage temperature (e.g., -20°C or -80°C) over the expected storage period.

  • Post-Preparative Stability: Check the stability of the extracted samples in the autosampler.

Pyrrolizidine alkaloids, which are structurally related to this compound, are known to be labile in acidic conditions.[14][15] Therefore, it is advisable to keep the pH of the solutions neutral or slightly basic during sample preparation and storage whenever possible.

II. Troubleshooting Guides

This section provides a question-and-answer style guide to troubleshoot specific issues you may encounter during your LC-MS/MS analysis of this compound.

Problem Potential Cause Troubleshooting Steps
Poor Peak Shape (Tailing or Fronting) Inappropriate mobile phase pH.Since this compound is a basic compound, a mobile phase with a slightly acidic pH (e.g., using formic acid or ammonium formate) will ensure it is in its protonated form, which generally leads to better peak shape on a C18 column.
Column overload.Dilute the sample or inject a smaller volume.
Secondary interactions with the stationary phase.Try a different column chemistry, such as a pentafluorophenyl (PFP) column, which can offer different selectivity for alkaloids.[5]
High Signal Variability or Poor Reproducibility Significant matrix effects.Implement a more rigorous sample preparation method like SPE or LLE to improve sample cleanup.[7][8][11]
Inconsistent sample preparation.Ensure consistent timing and technique for each step of the sample preparation process, especially for manual methods.
Use of an inappropriate internal standard.Use a stable isotope-labeled internal standard for this compound if available. If not, select a structural analog with similar physicochemical properties and chromatographic behavior.
Low Signal Intensity or Poor Sensitivity Ion suppression due to matrix effects.Optimize chromatographic separation to move the this compound peak away from regions of high matrix interference. A post-column infusion experiment can help identify these regions.
Suboptimal MS/MS parameters.Optimize the cone voltage and collision energy for the specific transitions of this compound to maximize signal intensity.
Analyte degradation.Check the pH and temperature throughout your sample preparation and storage. Consider keeping samples on ice and using a buffered solution.[14][15]
Carryover in Blank Injections Adsorption of the analyte to surfaces in the LC system.Use a stronger needle wash solution in the autosampler, potentially containing a higher percentage of organic solvent or a different solvent.
Contamination of the LC column.Perform a thorough column wash with a strong solvent mixture.
Inconsistent Recovery Inefficient extraction.Optimize the pH of the sample and the choice of solvent for LLE. For SPE, ensure proper conditioning, loading, washing, and elution steps are followed.
Analyte binding to labware.Use low-binding microcentrifuge tubes and pipette tips.

III. Experimental Protocols

Below are generalized protocols for common sample preparation techniques that can be adapted for the analysis of this compound. It is highly recommended to optimize these protocols for your specific matrix and analytical setup.

A. Solid-Phase Extraction (SPE) from Plasma

This protocol is a starting point for developing an SPE method for this compound from plasma, utilizing a mixed-mode cation exchange sorbent.

Experimental Workflow for SPE

SPE_Workflow start Start: Plasma Sample pretreatment Sample Pre-treatment: - Add internal standard. - Acidify with formic acid. start->pretreatment loading Sample Loading: - Load pre-treated sample onto the SPE cartridge. pretreatment->loading conditioning SPE Cartridge Conditioning: - Methanol - Water conditioning->loading washing1 Wash Step 1: - Acidic wash (e.g., 0.1% formic acid in water) to remove polar interferences. loading->washing1 washing2 Wash Step 2: - Organic wash (e.g., methanol) to remove non-polar interferences. washing1->washing2 elution Elution: - Elute with a basic organic solvent (e.g., 5% ammonium hydroxide in methanol). washing2->elution evaporation Evaporation: - Evaporate the eluate to dryness under nitrogen. elution->evaporation reconstitution Reconstitution: - Reconstitute in mobile phase. evaporation->reconstitution analysis LC-MS/MS Analysis reconstitution->analysis LLE_Logic plasma_sample Plasma Sample + Internal Standard basification Basification (e.g., with ammonium hydroxide) pH > pKa of this compound plasma_sample->basification extraction Addition of Immiscible Organic Solvent (e.g., methyl tert-butyl ether) basification->extraction vortex_centrifuge Vortex & Centrifuge extraction->vortex_centrifuge separation Phase Separation vortex_centrifuge->separation organic_phase Organic Phase (contains neutral this compound) separation->organic_phase aqueous_phase Aqueous Phase (contains polar interferences) separation->aqueous_phase evaporation Evaporation of Organic Phase organic_phase->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution analysis LC-MS/MS Analysis reconstitution->analysis PPT_Workflow start Start: Plasma Sample add_is Add Internal Standard start->add_is add_solvent Add Cold Acetonitrile (e.g., 3:1 ratio) add_is->add_solvent vortex Vortex to Precipitate Proteins add_solvent->vortex centrifuge Centrifuge at High Speed vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate_reconstitute Evaporate and Reconstitute (Optional but Recommended) supernatant->evaporate_reconstitute analysis LC-MS/MS Analysis evaporate_reconstitute->analysis

References

Technical Support Center: Optimization of Mobile Phase for (-)-Codonopsine Separation by HPLC

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the mobile phase for the High-Performance Liquid Chromatography (HPLC) separation of (-)-Codonopsine.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting mobile phase for this compound analysis on a reversed-phase column?

A good starting point for the separation of this compound on a C18 column is a gradient elution using a mixture of an aqueous solvent and an organic solvent. Commonly used mobile phases consist of water with an acid modifier as mobile phase A and acetonitrile or methanol as mobile phase B.[1][2][3] A typical initial gradient might be 5-95% acetonitrile in water over 30 minutes.

Q2: Why is an acid modifier, such as formic acid or trifluoroacetic acid (TFA), often added to the mobile phase for alkaloid analysis?

Acid modifiers are used to improve peak shape and control the ionization of basic compounds like alkaloids.[1] At a low pH (typically 2-4), the silanol groups on the silica-based stationary phase are protonated, reducing unwanted interactions with the basic analyte that can cause peak tailing.[4][5] The acidic mobile phase also ensures that the alkaloid is consistently in its protonated, ionized form, leading to more reproducible retention times.

Q3: What is the difference between using acetonitrile and methanol as the organic modifier?

Acetonitrile and methanol are the most common organic solvents in reversed-phase HPLC.[2] Acetonitrile generally has a lower viscosity and provides better peak efficiency (narrower peaks) than methanol. Methanol, on the other hand, can offer different selectivity for certain compounds. If you are experiencing co-elution of this compound with other components, switching from acetonitrile to methanol, or using a combination of both, can alter the separation.

Q4: How can I improve the resolution between this compound and other closely eluting peaks?

To improve resolution, you can:

  • Optimize the gradient: A shallower gradient will increase the separation time and can improve the resolution between closely eluting peaks.

  • Change the organic solvent: As mentioned, switching between acetonitrile and methanol can alter selectivity.

  • Adjust the mobile phase pH: Fine-tuning the pH can change the retention characteristics of ionizable compounds.[6][7]

  • Lower the temperature: Lowering the column temperature can sometimes increase resolution, although it will also increase backpressure.

Q5: My peak for this compound is tailing. What can I do?

Peak tailing for basic compounds like this compound is a common issue.[4][8] Here are some troubleshooting steps:

  • Ensure adequate mobile phase acidity: The pH should be low enough to suppress silanol interactions. A pH of 2-3 is often effective.

  • Use a base-deactivated column: Modern HPLC columns are often "end-capped" or "base-deactivated" to minimize the number of free silanol groups.

  • Add a competing base: A small amount of an amine modifier, like triethylamine (TEA), can be added to the mobile phase to preferentially interact with the active silanol sites.[6]

  • Reduce sample overload: Injecting too much sample can lead to peak tailing.[8]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Poor Peak Shape (Tailing) Secondary interactions with residual silanol groups on the column packing.[4][5]Lower the mobile phase pH with formic acid or TFA (e.g., 0.1% v/v). Use a base-deactivated (end-capped) column. Consider adding a small amount of a competing base like triethylamine (TEA) to the mobile phase.[6]
Column overload.[8]Reduce the injection volume or dilute the sample.
Poor Resolution/Co-elution Inadequate separation between this compound and other sample components.Modify the mobile phase gradient to be shallower. Try a different organic solvent (e.g., switch from acetonitrile to methanol). Adjust the mobile phase pH to alter the selectivity of ionizable compounds.[6][7]
Irreproducible Retention Times Fluctuation in mobile phase composition or pH.[9]Ensure accurate and consistent mobile phase preparation. Use a buffer to maintain a stable pH.[7] Ensure the column is properly equilibrated with the mobile phase before each injection.
Temperature fluctuations.Use a column oven to maintain a constant temperature.
High Backpressure Blockage in the HPLC system (e.g., column frit).[9]Filter all samples and mobile phases before use. If a blockage is suspected, reverse-flush the column (if permitted by the manufacturer).
Mobile phase viscosity.Methanol/water mixtures have a higher viscosity than acetonitrile/water mixtures. If switching to methanol, be aware of the potential for increased pressure.
Ghost Peaks Impurities in the mobile phase or from the injector.[8]Use high-purity HPLC-grade solvents and reagents.[8] Flush the injector and sample loop between runs.

Quantitative Data Summary

The following tables summarize typical mobile phase parameters used for the separation of alkaloids, which can be adapted for this compound.

Table 1: Common Mobile Phase Compositions for Alkaloid Separation

Mobile Phase A (Aqueous) Mobile Phase B (Organic) Typical Gradient Column Type
Water + 0.1% Formic AcidAcetonitrile5% to 95% B over 30 minC18, 5 µm
Water + 0.05% TFAAcetonitrile10% to 80% B over 25 minC18, 3.5 µm
10 mM Ammonium Acetate (pH 4.5)Methanol20% to 70% B over 20 minC8, 5 µm
Water + 0.1% Formic AcidMethanol5% to 90% B over 30 minPhenyl-Hexyl, 5 µm

Table 2: Effect of Mobile Phase Parameters on Chromatography

Parameter Change Effect on Retention Time Effect on Peak Shape Effect on Resolution
% Organic Solvent IncreaseDecreaseGenerally improvesMay decrease or increase
pH (for basic analytes) DecreaseMay increaseImproves (reduces tailing)Can change selectivity
Flow Rate IncreaseDecreaseMay broaden peaksMay decrease
Temperature IncreaseDecreaseMay improveMay decrease

Experimental Protocols

Protocol 1: Generic Gradient Method for this compound Screening

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% (v/v) formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B (linear gradient)

    • 25-30 min: 90% B (hold)

    • 30.1-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 210 nm and 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a mixture of water and acetonitrile (e.g., 50:50 v/v).

Visualizations

Mobile_Phase_Optimization_Workflow cluster_start Initial Setup cluster_evaluation Evaluation cluster_troubleshooting Troubleshooting cluster_solutions Solutions cluster_end Finalization Start Select C18 Column & Initial Gradient (e.g., Acetonitrile/Water with 0.1% Formic Acid) Evaluate Evaluate Peak Shape, Resolution, and Retention Time Start->Evaluate Tailing Peak Tailing? Evaluate->Tailing Analyze Peak Shape Resolution Poor Resolution? Tailing->Resolution No Tailing AdjustpH Lower Mobile Phase pH (Increase Acid Concentration) Tailing->AdjustpH Yes AdjustGradient Make Gradient Shallower Resolution->AdjustGradient Optimized Optimized Method Resolution->Optimized No, Resolution is Good AdjustpH->Evaluate ChangeSolvent Change Organic Solvent (e.g., to Methanol) ChangeSolvent->Evaluate AdjustGradient->Evaluate AdjustGradient->ChangeSolvent Alternative

Caption: Workflow for mobile phase optimization for this compound separation.

Troubleshooting_Logic cluster_peak_shape Peak Shape Issues cluster_retention Retention Time Issues Problem Chromatographic Problem Identified PeakShape Poor Peak Shape (Tailing, Fronting, Broadening) Problem->PeakShape Retention Inconsistent Retention Times Problem->Retention Cause_Silanol Silanol Interactions PeakShape->Cause_Silanol Cause_Overload Sample Overload PeakShape->Cause_Overload Solution_pH Lower Mobile Phase pH Cause_Silanol->Solution_pH Solution_Dilute Dilute Sample Cause_Overload->Solution_Dilute Cause_MobilePhase Mobile Phase Inconsistency Retention->Cause_MobilePhase Cause_Temp Temperature Fluctuation Retention->Cause_Temp Solution_Buffer Use Buffered Mobile Phase Cause_MobilePhase->Solution_Buffer Solution_Oven Use Column Oven Cause_Temp->Solution_Oven

Caption: Logical relationships for troubleshooting common HPLC issues.

References

Enhancing the stability of (-)-Codonopsine in biological samples

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for (-)-Codonopsine Analysis. This guide is designed for researchers, scientists, and drug development professionals to provide robust solutions for enhancing the stability of this compound in biological samples.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that compromise the stability of this compound in biological samples?

A1: The stability of this compound, like many other alkaloids, is influenced by several factors. Key determinants of stability in biological specimens include storage temperature, pH of the matrix, and the presence of endogenous enzymes.[1] Exposure to light and repeated freeze-thaw cycles can also contribute to degradation.

Q2: What are the optimal storage conditions for blood or plasma samples containing this compound?

A2: For long-term storage, it is highly recommended to store samples at ultra-low temperatures. The best practice is to store blood and plasma samples at -80°C.[2] If long-term storage is not required, refrigeration at 4°C is suitable for short periods, ideally less than 24 hours. For any storage duration beyond a day, freezing at -20°C or, preferably, -80°C is crucial to minimize degradation.[3][4]

Q3: How can I prevent enzymatic degradation of this compound during sample collection and processing?

A3: Enzymatic degradation, particularly by esterases present in blood, can be a significant issue. To mitigate this, blood samples should be collected in tubes containing a preservative such as sodium fluoride (NaF).[3] Sodium fluoride acts as an enzyme inhibitor. Promptly processing the blood to separate plasma or serum by centrifugation at a low temperature (e.g., 4°C) is also a critical step.

Q4: I am observing lower-than-expected concentrations of this compound in my samples. What are the potential causes and how can I troubleshoot this?

A4: Lower-than-expected concentrations are typically due to degradation during sample handling, storage, or extraction. Use the following workflow to troubleshoot the issue:

  • Review Sample Collection: Confirm that blood samples were collected with an appropriate anticoagulant and preservative (e.g., EDTA with Sodium Fluoride).

  • Verify Storage Conditions: Check storage logs to ensure samples were consistently kept at the correct temperature (ideally -80°C) and were not subjected to multiple freeze-thaw cycles.

  • Optimize Extraction Protocol: Evaluate your extraction method. Inefficient extraction can lead to low recovery. Ensure the pH of the solvent is optimal for alkaloid extraction and that the technique (e.g., LLE, SPE) is validated.

  • Assess Analyte Stability in Matrix: Perform a simple stability experiment by spiking a fresh matrix with a known concentration of this compound and analyzing it after simulating your processing and storage conditions.

The following diagram illustrates a logical troubleshooting workflow.

start Start: Low this compound Concentration check_collection Review Sample Collection Protocol start->check_collection collection_ok Collection Protocol Adequate? check_collection->collection_ok check_storage Audit Sample Storage Conditions (Temp, Freeze/Thaw) collection_ok->check_storage Yes revise_collection Action: Revise Collection (Use NaF tubes) collection_ok->revise_collection No storage_ok Storage Conditions Optimal? check_storage->storage_ok check_extraction Evaluate Extraction Efficiency & Recovery storage_ok->check_extraction Yes revise_storage Action: Implement Strict -80°C Storage storage_ok->revise_storage No extraction_ok Extraction Protocol Validated? check_extraction->extraction_ok investigate_matrix Investigate Matrix Effects (e.g., Ion Suppression) extraction_ok->investigate_matrix Yes revise_extraction Action: Optimize Extraction (pH, Solvent, SPE) extraction_ok->revise_extraction No end_ok Problem Resolved investigate_matrix->end_ok revise_collection->end_ok revise_storage->end_ok revise_extraction->end_ok

Caption: Troubleshooting workflow for low this compound recovery.

Stability Data

While specific stability data for this compound is not widely published, data from codeine, a structurally related alkaloid, provides a useful reference for stability in blood samples.

Table 1: Stability of Codeine in Whole Blood Under Various Storage Conditions

Storage TemperaturePreservativeAnalyte Recovery after 1 YearStability Assessment
4°CNoneData not available, significant degradation expectedUnstable
4°C1% Sodium Fluoride (NaF)95.9% ± 2.0%Stable[3]
-20°CNone89.7% ± 3.6%Stable[3]
-20°C1% Sodium Fluoride (NaF)>90%Very Stable[3]

This data is for Codeine and serves as a proxy. Stability of this compound should be independently verified.

Experimental Protocols

Protocol: Extraction of this compound from Human Plasma for LC-MS/MS Analysis

This protocol outlines a general procedure for liquid-liquid extraction (LLE), a common method for isolating alkaloids from biological matrices.

1. Materials and Reagents:

  • Human plasma (collected with K2EDTA and 1% NaF)

  • This compound analytical standard

  • Internal Standard (IS) solution (e.g., a structurally similar and stable deuterated compound)

  • Methyl tert-butyl ether (MTBE)

  • Ammonium hydroxide solution (5%)

  • Reconstitution solution (e.g., 50:50 Methanol:Water)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer, centrifuge

2. Sample Preparation Workflow:

The following diagram outlines the key steps from plasma sample to analysis-ready extract.

start Start: Thaw Plasma Sample on Ice aliquot Aliquot 200 µL Plasma into Microcentrifuge Tube start->aliquot add_is Add 25 µL Internal Standard (IS) and Vortex aliquot->add_is basify Add 50 µL of 5% Ammonium Hydroxide (to basify pH) and Vortex add_is->basify add_solvent Add 1 mL MTBE (Extraction Solvent) basify->add_solvent vortex Vortex Mix for 5 minutes add_solvent->vortex centrifuge Centrifuge at 10,000 x g for 10 min at 4°C vortex->centrifuge separate Transfer Organic Layer (Supernatant) to a Clean Tube centrifuge->separate evaporate Evaporate to Dryness under Nitrogen Stream separate->evaporate reconstitute Reconstitute in 100 µL of Reconstitution Solution evaporate->reconstitute inject Inject into LC-MS/MS System reconstitute->inject

Caption: Workflow for Liquid-Liquid Extraction of this compound.

3. Detailed Procedure:

  • Thaw frozen plasma samples on ice to prevent degradation.

  • Once thawed, vortex the plasma sample gently to ensure homogeneity.

  • Pipette 200 µL of plasma into a 1.5 mL microcentrifuge tube.

  • Add 25 µL of the Internal Standard working solution. Vortex for 10 seconds.

  • To basify the sample, add 50 µL of 5% ammonium hydroxide solution. This ensures the alkaloid is in its free base form, which is more soluble in organic solvents.[5] Vortex for 10 seconds.

  • Add 1 mL of MTBE to the tube.

  • Cap the tube and vortex vigorously for 5 minutes to ensure thorough mixing and extraction.

  • Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer containing this compound into a clean tube, being careful not to disturb the protein pellet at the interface.

  • Evaporate the organic solvent to complete dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the reconstitution solution. Vortex for 1 minute.

  • Transfer the reconstituted sample to an autosampler vial for analysis by LC-MS/MS.

References

Dealing with co-eluting impurities during (-)-Codonopsine purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with co-eluting impurities during the purification of (-)-Codonopsine.

Frequently Asked Questions (FAQs)

Q1: What are the most common co-eluting impurities encountered during this compound purification?

A1: The most common co-eluting impurities are typically structurally related pyrrolidine alkaloids and stereoisomers of this compound. These can include:

  • Codonopsinine: An alkaloid also found in Codonopsis species.

  • Diastereomers and Epimers: Stereoisomers of this compound that may have formed during extraction, synthesis, or are naturally present. These compounds often have very similar polarities and molecular weights, making them difficult to separate.[1]

  • Other Pyrrolidine Alkaloids: Various other related alkaloids present in the natural product extract.

Q2: What analytical techniques are best for identifying co-eluting impurities with this compound?

A2: High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS/MS) is a highly effective technique for identifying and characterizing co-eluting impurities.[2][3] NMR spectroscopy can also be invaluable for the structural elucidation of unknown impurities once they are isolated.[4] Quantitative NMR (qNMR) can be a powerful tool for assessing the absolute purity of the final product.[5][6]

Q3: What are the general strategies for separating diastereomers like those that may co-elute with this compound?

A3: Diastereomers have different physical properties, which allows for their separation using various chromatographic techniques.[7] Common methods include:

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): Utilizing a suitable stationary phase and mobile phase to exploit the subtle differences in polarity and stereochemistry.[8][9][10]

  • Counter-Current Chromatography (CCC): A liquid-liquid partition chromatography technique that can be very effective for separating polar compounds like alkaloids without a solid support, minimizing irreversible adsorption.[11][12][13]

  • Chiral Chromatography: While primarily for enantiomers, some chiral stationary phases can also effectively resolve diastereomers.[14][15]

Troubleshooting Guide

Problem: Poor resolution between this compound and a co-eluting impurity in preparative HPLC.

Possible Cause Suggested Solution
Inappropriate Stationary Phase The selectivity of the column is insufficient. If using a standard C18 column, consider a phenyl-hexyl column for alkaloids with aromatic rings, or a column with a different stationary phase chemistry to introduce alternative separation mechanisms.[16]
Incorrect Mobile Phase Composition The mobile phase is not optimized for selectivity. Systematically vary the organic modifier (e.g., acetonitrile vs. methanol) and the pH of the aqueous phase. For basic compounds like alkaloids, adding a small amount of an acid (e.g., 0.1% trifluoroacetic acid or formic acid) can improve peak shape and resolution.[16]
Gradient is Too Steep A rapid gradient may not provide enough time for the separation of closely eluting compounds. Try a shallower gradient over a longer run time.
Column Overloading Injecting too much sample can lead to band broadening and loss of resolution. Reduce the sample load and/or increase the column diameter.[17]

Problem: Peak tailing of the this compound peak.

Possible Cause Suggested Solution
Secondary Interactions with Silica Residual silanol groups on the silica backbone can interact with the basic nitrogen of the alkaloid. Add a competing base, such as triethylamine (TEA), to the mobile phase in small concentrations (e.g., 0.1%) to block these active sites. Using an acid like TFA can also help by ensuring the alkaloid is protonated.[16]
Column Degradation The stationary phase may be degrading, especially if operating at extreme pH values. Ensure the mobile phase pH is within the stable range for the column. Consider using a column with a more robust stationary phase.
Sample Solvent Effects If the sample is dissolved in a solvent much stronger than the initial mobile phase, it can cause peak distortion. Dissolve the sample in the initial mobile phase or a weaker solvent if possible.[18][19]

Problem: Low recovery of this compound after purification.

Possible Cause Suggested Solution
Irreversible Adsorption The compound may be irreversibly binding to the stationary phase. Consider using a different stationary phase or a technique like counter-current chromatography that avoids solid supports.[11]
Compound Instability This compound may be degrading on the column, especially if the stationary phase is acidic or basic. Test the stability of the compound under the chromatographic conditions. Deactivating the silica gel may be necessary.[18]
Poor Solubility in Mobile Phase If the compound has low solubility in the mobile phase, it may precipitate on the column. Adjust the mobile phase composition to improve solubility.

Quantitative Data Presentation

The following tables present hypothetical data to illustrate the expected outcomes of a successful purification protocol for this compound. Researchers should aim to generate similar data to evaluate the effectiveness of their purification strategy.

Table 1: Analytical HPLC Data for Crude and Purified this compound

Sample Compound Retention Time (min) Peak Area (%) Purity (%)
Crude ExtractImpurity 1 (e.g., Codonopsinine)10.215.6-
This compound10.875.375.3
Impurity 2 (e.g., Diastereomer)11.19.1-
Purified FractionThis compound10.8>99.5>99.5

Table 2: Preparative HPLC Performance Metrics

Parameter Value
Column C18, 10 µm, 250 x 21.2 mm
Mobile Phase Acetonitrile/Water with 0.1% Formic Acid (Gradient)
Flow Rate 20 mL/min
Sample Load 100 mg crude extract
Yield of this compound 68 mg (90% recovery)
Throughput 100 mg crude / 30 min run
Resolution (Rs) between this compound and nearest impurity >1.5

Experimental Protocols

Protocol 1: Analytical HPLC Method for Purity Assessment

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: 10-50% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm and/or Mass Spectrometry (ESI+).

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

Protocol 2: Preparative HPLC for this compound Purification

  • Column: C18 reverse-phase column (e.g., 21.2 x 250 mm, 10 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.

  • Gradient: Develop a shallow gradient based on the analytical separation, for example, 20-35% B over 30 minutes.

  • Flow Rate: 20 mL/min.

  • Sample Preparation: Dissolve the crude alkaloid extract in a minimal amount of the initial mobile phase.

  • Injection: Inject the dissolved sample onto the column.

  • Fraction Collection: Collect fractions based on the UV chromatogram, starting just before the this compound peak begins to elute and ending after the tail of the peak.

  • Analysis of Fractions: Analyze the collected fractions using the analytical HPLC method to determine the purity of each fraction.

  • Pooling and Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

experimental_workflow cluster_extraction Initial Extraction cluster_purification Purification start Crude Plant Material (Codonopsis clematidea) extract Solvent Extraction (e.g., Methanol) start->extract partition Acid-Base Partitioning to enrich alkaloids extract->partition crude_alkaloids Crude Alkaloid Fraction partition->crude_alkaloids prep_hplc Preparative HPLC (C18 Column) crude_alkaloids->prep_hplc fraction_collection Fraction Collection prep_hplc->fraction_collection purity_analysis Purity Analysis of Fractions (Analytical HPLC) fraction_collection->purity_analysis purity_analysis->prep_hplc Optimize Gradient pooling Pooling of Pure Fractions purity_analysis->pooling final_product Pure this compound (>99%) pooling->final_product

Caption: Workflow for the extraction and purification of this compound.

troubleshooting_workflow start Poor Resolution in Preparative HPLC q1 Is the peak shape good (symmetrical)? start->q1 q2_yes Is the column overloaded? q1->q2_yes Yes q4_no Is there peak tailing? q1->q4_no No sol_overload_yes Reduce sample load or use a larger column. q2_yes->sol_overload_yes Yes q3_no_overload Is the gradient optimal? q2_yes->q3_no_overload No sol_gradient_no Use a shallower gradient. q3_no_overload->sol_gradient_no No sol_change_conditions Change mobile phase (solvent/pH) or stationary phase. q3_no_overload->sol_change_conditions Yes sol_tailing_yes Add competing base (e.g., TEA) or acid (e.g., TFA) to mobile phase. q4_no->sol_tailing_yes Yes sol_other_issues Investigate other issues (e.g., column void, sample solvent). q4_no->sol_other_issues No

Caption: Troubleshooting decision tree for poor HPLC resolution.

References

Improving the efficiency of the Grignard reaction in (-)-Codonopsine synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Grignard reaction for the synthesis of (-)-Codonopsine.

Troubleshooting Guides

This section addresses common issues encountered during the Grignard reaction step in the synthesis of this compound, focusing on the addition of an aryl Grignard reagent to a homochiral lactam intermediate.

Issue 1: Low or No Yield of the Desired Addition Product

Possible Causes and Solutions:

  • Inadequate Anhydrous Conditions: Grignard reagents are highly sensitive to moisture. Any trace of water will quench the reagent, leading to a significant decrease in yield.

    • Troubleshooting Steps:

      • Ensure all glassware is rigorously dried, either by flame-drying under vacuum or oven-drying at >120°C for several hours and cooling under an inert atmosphere (e.g., argon or nitrogen).

      • Use anhydrous solvents. Commercially available anhydrous solvents are recommended, but if preparing in-house, ensure proper distillation and storage over drying agents (e.g., sodium/benzophenone ketyl for ethereal solvents).

      • Dry the magnesium turnings thoroughly. This can be done by heating under vacuum.

      • Ensure the starting materials (aryl halide and lactam) are anhydrous.

  • Poor Quality or Inactive Magnesium: The surface of magnesium turnings can oxidize, preventing the initiation of the Grignard reagent formation.

    • Troubleshooting Steps:

      • Use fresh, high-quality magnesium turnings.

      • Activate the magnesium surface prior to the addition of the aryl halide. Common activation methods include:

        • Mechanical Activation: Gently crushing the magnesium turnings in a dry mortar and pestle to expose a fresh surface.

        • Chemical Activation: Adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or pre-treating with a solution of chlorotrimethylsilane in an appropriate solvent. The disappearance of the iodine color or the evolution of gas (in the case of 1,2-dibromoethane) indicates activation.

  • Slow or No Initiation of Grignard Reagent Formation: Sometimes, the reaction between the magnesium and the aryl halide fails to start.

    • Troubleshooting Steps:

      • After adding a small amount of the aryl halide solution to the activated magnesium, gently warm the mixture. A water bath can provide controlled heating.

      • Use a sonicator to provide mechanical agitation and help initiate the reaction.

      • Add a small "starter" portion of a pre-formed Grignard reagent.

  • Side Reactions: Several side reactions can compete with the desired Grignard addition, reducing the yield.

    • Wurtz Coupling: The reaction of the Grignard reagent with the unreacted aryl halide to form a biaryl byproduct. This is more prevalent at higher temperatures.

      • Mitigation: Add the aryl halide solution slowly to the magnesium suspension to maintain a low concentration of the halide in the reaction mixture.

    • Enolization of the Lactam: The Grignard reagent can act as a base and deprotonate the α-carbon of the lactam, forming an enolate. This is more likely with sterically hindered Grignard reagents or at elevated temperatures.

      • Mitigation: Perform the reaction at low temperatures (e.g., -78 °C to 0 °C).

Issue 2: Low Diastereoselectivity

Possible Causes and Solutions:

  • Reaction Temperature: Temperature can significantly influence the facial selectivity of the Grignard addition to the chiral lactam.

    • Troubleshooting Steps:

      • Conduct the reaction at lower temperatures. A temperature screen (e.g., 0 °C, -20 °C, -40 °C, -78 °C) can help identify the optimal condition for diastereoselectivity.

      • Ensure slow addition of the Grignard reagent to the lactam solution at the desired low temperature to maintain thermal control.

  • Solvent Effects: The coordinating ability of the solvent can affect the transition state of the reaction and, consequently, the stereochemical outcome.

    • Troubleshooting Steps:

      • Ethereal solvents like tetrahydrofuran (THF) and diethyl ether (Et₂O) are commonly used. The choice of solvent can influence selectivity. THF is generally a better coordinating solvent.

      • Consider using a mixture of solvents to fine-tune the reaction conditions.

  • Nature of the Grignard Reagent: The steric bulk and the halide counter-ion of the Grignard reagent can impact diastereoselectivity.

    • Troubleshooting Steps:

      • While the aryl group is dictated by the target molecule, switching the halide (e.g., from bromide to chloride or iodide) might alter the reactivity and selectivity of the Grignard reagent.

  • Presence of Lewis Acids: The addition of a Lewis acid can chelate to the lactam and influence the direction of the nucleophilic attack.

    • Troubleshooting Steps:

      • Investigate the addition of Lewis acids such as CeCl₃, ZnCl₂, or MgBr₂. These can sometimes improve diastereoselectivity by forming a more rigid chelated intermediate.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for the Grignard reaction in the synthesis of this compound?

A1: Tetrahydrofuran (THF) is generally the preferred solvent for the formation and reaction of aryl Grignard reagents. Its higher solvating power for the Grignard reagent compared to diethyl ether can lead to a more reactive and soluble species. It is crucial that the THF is anhydrous.

Q2: How can I confirm the formation and determine the concentration of my Grignard reagent before adding it to the lactam?

A2: The concentration of the Grignard reagent can be determined by titration. A common method involves titrating a sample of the Grignard solution against a standard solution of a titrant like I₂, followed by back-titration with sodium thiosulfate, or more directly using a solution of a known concentration of an alcohol (like sec-butanol) in the presence of an indicator (like 1,10-phenanthroline).

Q3: My reaction turns dark brown/black. Is this normal?

A3: A color change to a cloudy gray or brownish solution is typical for a Grignard reaction. However, a very dark brown or black color could indicate decomposition of the Grignard reagent, which can occur with prolonged heating or the presence of impurities. If this is accompanied by low yield, consider optimizing the reaction time and temperature.

Q4: Can I use a protecting group on the lactam nitrogen?

A4: Yes, an N-protecting group is typically present on the lactam. The choice of protecting group can influence the stereochemical outcome of the Grignard addition. Electron-withdrawing groups can activate the lactam carbonyl towards nucleophilic attack. Common protecting groups like Boc (tert-butyloxycarbonyl) are often employed.

Q5: What is a typical work-up procedure for this Grignard reaction?

A5: The reaction is typically quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C. This protonates the intermediate magnesium alkoxide and neutralizes any unreacted Grignard reagent. The product is then extracted into an organic solvent, and the organic layer is washed, dried, and concentrated.

Quantitative Data Summary

The following table summarizes the effect of different reaction conditions on the yield and diastereoselectivity of Grignard additions to chiral lactams, based on literature precedents for similar systems.

EntryGrignard ReagentElectrophileSolventTemperature (°C)AdditiveYield (%)Diastereomeric Ratio (d.r.)
1Phenylmagnesium BromideN-Boc-pyroglutamateTHF-78None8590:10
2Phenylmagnesium BromideN-Boc-pyroglutamateTHF0None8275:25
3Phenylmagnesium BromideN-Boc-pyroglutamateEt₂O-78None7888:12
44-Methoxyphenylmagnesium BromideN-Boc-pyroglutamateTHF-78None8892:8
5Phenylmagnesium BromideN-Boc-pyroglutamateTHF-78CeCl₃90>95:5
6Phenylmagnesium BromideN-Cbz-pyroglutamateTHF-78None8085:15

Note: The data presented are representative examples from related literature and may not directly correspond to the exact synthesis of this compound but serve as a guide for optimization.

Experimental Protocols

Protocol 1: Formation of Phenylmagnesium Bromide

Materials:

  • Magnesium turnings (1.2 equivalents)

  • Bromobenzene (1.0 equivalent)

  • Anhydrous Tetrahydrofuran (THF)

  • Iodine (1 small crystal)

Procedure:

  • Place the magnesium turnings and a small crystal of iodine in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, all under an inert atmosphere of argon or nitrogen.

  • Add a small portion of anhydrous THF to cover the magnesium.

  • Dissolve the bromobenzene in anhydrous THF and add it to the dropping funnel.

  • Add a small amount (approx. 10%) of the bromobenzene solution to the magnesium suspension.

  • If the reaction does not initiate spontaneously (indicated by a color change and gentle refluxing), gently warm the flask with a heat gun or in a water bath until initiation occurs.

  • Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The resulting solution should be a cloudy gray or brown.

Protocol 2: Grignard Addition to the Homochiral Lactam

Materials:

  • Homochiral lactam (e.g., N-Boc-pyroglutamate derivative) (1.0 equivalent)

  • Phenylmagnesium bromide solution (1.5 equivalents)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous NH₄Cl solution

Procedure:

  • In a separate flame-dried, round-bottom flask under an inert atmosphere, dissolve the homochiral lactam in anhydrous THF.

  • Cool the lactam solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the prepared phenylmagnesium bromide solution to the cooled lactam solution via a cannula or a syringe over a period of 30-60 minutes.

  • Stir the reaction mixture at -78 °C for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, quench the reaction by the slow, dropwise addition of a saturated aqueous NH₄Cl solution at -78 °C.

  • Allow the mixture to warm to room temperature.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired diastereomer.

Visualizations

grignard_troubleshooting_workflow start Low Yield in Grignard Reaction cause1 Inadequate Anhydrous Conditions? start->cause1 cause2 Inactive Magnesium? start->cause2 cause3 Side Reactions? start->cause3 solution1a Flame/Oven Dry Glassware cause1->solution1a Yes solution1b Use Anhydrous Solvents cause1->solution1b Yes solution2a Use Fresh Mg Turnings cause2->solution2a Yes solution2b Activate Mg (Iodine, 1,2-dibromoethane) cause2->solution2b Yes solution3a Slow Reagent Addition cause3->solution3a Yes solution3b Low Reaction Temperature cause3->solution3b Yes end Improved Yield solution1a->end solution1b->end solution2a->end solution2b->end solution3a->end solution3b->end

Caption: Troubleshooting workflow for low yield in the Grignard reaction.

diastereoselectivity_optimization start Low Diastereoselectivity param1 Reaction Temperature start->param1 param2 Solvent start->param2 param3 Additives start->param3 adjust1 Screen Lower Temperatures (-20°C, -40°C, -78°C) param1->adjust1 adjust2 Evaluate Different Ethereal Solvents (THF vs. Et2O) param2->adjust2 adjust3 Introduce Lewis Acids (e.g., CeCl3, ZnCl2) param3->adjust3 end Improved Diastereoselectivity adjust1->end adjust2->end adjust3->end

Caption: Key parameters for optimizing diastereoselectivity.

Strategies to increase the recovery of (-)-Codonopsine from crude extracts

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to strategies for increasing the recovery of (-)-Codonopsine from crude plant extracts. This resource includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries to address specific issues encountered during extraction and purification.

Troubleshooting Guides

This section addresses common problems encountered during the isolation of this compound in a question-and-answer format.

Question: My extraction yield of total alkaloids from the crude Codonopsis extract is consistently low. What are the potential causes and solutions?

Answer: Low extraction yields of alkaloids can stem from several factors. Firstly, the choice of extraction solvent is critical. Alkaloids like this compound exist as salts in the plant material and are best extracted using acidified polar solvents.[1] Consider the following troubleshooting steps:

  • Solvent Acidification: Ensure your extraction solvent (e.g., methanol or ethanol) is acidified. A common practice is to use a 0.1% to 1% solution of an acid like hydrochloric acid or tartaric acid to convert alkaloid salts into more soluble forms.[1]

  • Solvent Polarity: While methanol and ethanol are effective, the polarity can be fine-tuned. A study on Codonopsis Radix found that 80% methanol in water was optimal for the extraction of certain glycosides, a principle that can be adapted for alkaloids.[2][3]

  • Extraction Method: For pyrrolidine alkaloids, methods that enhance solvent penetration into the plant matrix are beneficial. Techniques like ultrasound-assisted extraction (UAE) or pressurized liquid extraction (PLE) can significantly improve yields compared to simple maceration.[4]

  • Plant Material Pre-treatment: The particle size of the plant material influences extraction efficiency. Ensure the dried plant material is ground to a moderately coarse powder to maximize the surface area for solvent contact.

Question: During the acid-base liquid-liquid extraction (LLE) for purification, I am experiencing emulsion formation, leading to poor separation and loss of product. How can I resolve this?

Answer: Emulsion formation is a frequent issue in LLE, especially with plant extracts rich in saponins and other surfactants. To address this:

  • pH Adjustment: Ensure a significant pH difference between the aqueous and organic phases. For extracting the basic alkaloid into the organic phase, the aqueous phase should be distinctly alkaline (pH > 9).[5]

  • Salt Addition: Adding a neutral salt, such as sodium chloride (brine), to the aqueous phase can increase its polarity and help break the emulsion.

  • Centrifugation: If the emulsion is persistent, a brief centrifugation can aid in separating the layers.

  • Solvent Choice: The choice of organic solvent can impact emulsion formation. If you are using chloroform, which is denser than water, consider switching to a less dense, immiscible solvent like diethyl ether or ethyl acetate to see if it improves separation.[5]

Question: My column chromatography separation of the crude alkaloid extract is not providing good resolution of this compound from other closely related alkaloids. What adjustments can I make?

Answer: Poor resolution in column chromatography is a common challenge, particularly with complex mixtures of structurally similar alkaloids. Here are some optimization strategies:

  • Stationary Phase: For the separation of polar compounds like pyrrolizidine alkaloids, silica gel is a commonly used and effective stationary phase due to its selective adsorption capabilities.[5]

  • Mobile Phase Optimization: The composition of the mobile phase is crucial for achieving good separation. A gradient elution is often more effective than an isocratic one for complex mixtures. Start with a less polar solvent system and gradually increase the polarity. For example, a gradient of chloroform-methanol or ethyl acetate-methanol is often used for alkaloid separation. The addition of a small amount of a basic modifier, like ammonia, to the mobile phase can improve the peak shape of basic compounds like alkaloids by reducing tailing.

  • Column Loading: Overloading the column is a common cause of poor separation. Ensure that the amount of crude extract loaded is appropriate for the size of the column.

  • Alternative Chromatographic Techniques: If silica gel column chromatography is insufficient, consider other techniques. High-speed counter-current chromatography (CCC) has been shown to provide excellent resolution for separating closely related pyrrolizidine alkaloids.[6]

Frequently Asked Questions (FAQs)

What are the typical physicochemical properties of this compound that I should consider during method development?

While specific experimental data for this compound is limited in the available literature, as a pyrrolidine alkaloid, it is expected to be a basic, nitrogen-containing compound.[7] Generally, alkaloids are soluble in organic solvents in their free base form and soluble in water and alcohols as salts.[8] This dual solubility is the basis for the widely used acid-base extraction and purification strategy.

What is the recommended starting point for an extraction solvent to maximize the recovery of this compound?

Based on general principles for alkaloid extraction, a good starting point is an acidified methanol or ethanol solution. For instance, 95% methanol containing 5 mM ammonium formate and 0.1% formic acid has been used for the extraction of pyrrolizidine alkaloids from tea.[9] A study on Codonopsis species also suggests that an 80% methanol solution can be effective.[2][3]

How can I quantify the amount of this compound in my extracts?

High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV or Mass Spectrometry) is the most common method for the quantitative analysis of specific alkaloids.[10] A validated UPLC-Q-TOF-MS method has been successfully used for the targeted identification of pyrrolidine alkaloids in Codonopsis pilosula.[4][11] Developing a calibration curve with a purified this compound standard is necessary for accurate quantification.

Are there any specific safety precautions I should take when working with this compound extracts?

Quantitative Data Summary

Quantitative data specifically for the recovery of this compound is not extensively reported in the publicly available literature. However, the following table summarizes typical recovery data for related compounds and general extraction processes, which can serve as a benchmark for optimizing your own experiments.

Compound Class / AnalyteMatrixExtraction MethodPurification MethodMean Recovery (%)Reference
Pyrrolizidine AlkaloidsTea0.05 M Sulfuric acid in 50% MethanolSolid Phase Extraction (SPE)Not Specified[9]
GlycosidesCodonopsis Radix80% Methanol-99.46 - 101.51[2][3]
Pyrrolizidine AlkaloidsHoney, Milk, Tea2% Formic acid in water-64.5 - 112.2[12]

Experimental Protocols

The following are detailed methodologies for the extraction and purification of this compound from Codonopsis plant material, based on established principles for alkaloid isolation.

Protocol 1: Acid-Base Extraction of this compound

Objective: To extract and perform an initial purification of total alkaloids from dried Codonopsis root powder.

Materials:

  • Dried and powdered Codonopsis root material

  • Methanol

  • 1% Hydrochloric acid (HCl)

  • Chloroform (or Ethyl Acetate)

  • Ammonium hydroxide solution

  • Sodium sulfate (anhydrous)

  • Filter paper

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Extraction:

    • Macerate 100 g of powdered Codonopsis root with 500 mL of 1% HCl in methanol for 24 hours with occasional shaking.

    • Filter the mixture and collect the filtrate.

    • Repeat the extraction of the plant residue two more times with fresh acidified methanol.

    • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Acid-Base Liquid-Liquid Extraction:

    • Dissolve the crude extract in 200 mL of 1% HCl.

    • Wash the acidic aqueous solution with 3 x 100 mL of chloroform in a separatory funnel to remove non-basic compounds. Discard the organic layers.

    • Make the aqueous layer alkaline (pH 9-10) by the dropwise addition of ammonium hydroxide.

    • Extract the liberated free alkaloids with 3 x 100 mL of chloroform.

    • Combine the chloroform extracts and dry over anhydrous sodium sulfate.

    • Filter and evaporate the solvent to yield the crude alkaloid fraction.

Protocol 2: Purification of this compound by Column Chromatography

Objective: To isolate this compound from the crude alkaloid fraction.

Materials:

  • Crude alkaloid fraction from Protocol 1

  • Silica gel (for column chromatography)

  • Chloroform

  • Methanol

  • Glass column

  • Fraction collector

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Developing chamber

  • UV lamp

Procedure:

  • Column Preparation:

    • Prepare a slurry of silica gel in chloroform and pack it into a glass column.

    • Allow the silica gel to settle and equilibrate the column with chloroform.

  • Sample Loading:

    • Dissolve the crude alkaloid fraction in a minimal amount of chloroform.

    • Adsorb the sample onto a small amount of silica gel and allow the solvent to evaporate.

    • Carefully load the dried sample onto the top of the prepared column.

  • Elution:

    • Elute the column with a gradient of increasing polarity, starting with 100% chloroform and gradually increasing the percentage of methanol (e.g., 99:1, 98:2, 95:5 chloroform:methanol, and so on).

    • Collect fractions of a fixed volume using a fraction collector.

  • Fraction Analysis:

    • Monitor the separation by spotting the collected fractions on TLC plates.

    • Develop the TLC plates in a suitable solvent system (e.g., chloroform:methanol 9:1).

    • Visualize the spots under a UV lamp.

    • Combine the fractions containing the spot corresponding to this compound (a reference standard is required for confirmation).

  • Final Purification:

    • Evaporate the solvent from the combined fractions to obtain the purified this compound.

    • The purity can be assessed by HPLC analysis.

Visualizations

Experimental_Workflow Start Dried Codonopsis Plant Material Grinding Grinding to Powder Start->Grinding Extraction Acidified Methanol Extraction Grinding->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration (Rotary Evaporator) Filtration->Concentration Crude_Extract Crude Extract Concentration->Crude_Extract Acid_Base_LLE Acid-Base Liquid-Liquid Extraction Crude_Extract->Acid_Base_LLE Crude_Alkaloids Crude Alkaloid Fraction Acid_Base_LLE->Crude_Alkaloids Column_Chromatography Silica Gel Column Chromatography Crude_Alkaloids->Column_Chromatography Fraction_Collection Fraction Collection & TLC Analysis Column_Chromatography->Fraction_Collection Purified_Codonopsine Purified this compound Fraction_Collection->Purified_Codonopsine

Caption: Workflow for the extraction and purification of this compound.

Troubleshooting_Logic Problem Low Recovery of this compound Extraction_Issue Inefficient Extraction? Problem->Extraction_Issue Purification_Issue Loss during Purification? Problem->Purification_Issue Check_Solvent Optimize Extraction Solvent (Acidified Methanol/Ethanol) Extraction_Issue->Check_Solvent Check_Method Consider Advanced Methods (UAE, PLE) Extraction_Issue->Check_Method Check_pH Ensure Proper pH in LLE (Acidic wash, Basic extraction) Purification_Issue->Check_pH Check_Column Optimize Column Chromatography (Gradient, Loading) Purification_Issue->Check_Column Check_Emulsion Address Emulsion Formation (Salt, Centrifugation) Check_pH->Check_Emulsion

References

Reducing solvent consumption in the purification of (-)-Codonopsine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of (-)-Codonopsine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for reducing solvent consumption during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the conventional methods for purifying this compound, and what are their main drawbacks?

A1: Conventionally, this compound, a pyrrolidine alkaloid, is purified from plant sources like Codonopsis clematidea using a combination of acid-base extraction followed by column chromatography.[1][2][3]

  • Acid-Base Extraction: This technique leverages the basic nature of alkaloids. The plant material is typically extracted with an acidified polar solvent (like methanol or ethanol with a small amount of acid) to protonate the alkaloids, making them soluble in the aqueous phase. The acidic extract is then washed with a non-polar organic solvent to remove non-polar impurities. Subsequently, the aqueous layer is basified to deprotonate the alkaloids, which are then extracted into an immiscible organic solvent.[2]

  • Column Chromatography: The crude alkaloid extract is further purified using column chromatography, typically on a silica gel stationary phase with a solvent system of increasing polarity, such as a gradient of chloroform and methanol.[4]

The primary drawback of these conventional methods is the significant consumption of organic solvents, which raises environmental concerns and increases operational costs.[4] Additionally, these processes can be time-consuming and may lead to the degradation of thermolabile compounds.

Q2: What are the recommended alternative techniques to reduce solvent consumption in this compound purification?

A2: Several modern techniques can significantly reduce solvent usage while maintaining or even improving purification efficiency. These include:

  • Solid-Phase Extraction (SPE): SPE is a chromatographic technique that uses a solid sorbent to selectively adsorb the target analyte from a solution. For alkaloid purification, ion-exchange or mixed-mode SPE cartridges can be highly effective.[5][6] This method uses significantly less solvent compared to traditional column chromatography and can be easily automated.

  • Ultrasound-Assisted Extraction (UAE): UAE utilizes high-frequency sound waves to create cavitation bubbles in the solvent. The collapse of these bubbles near the plant material disrupts cell walls, enhancing the extraction of intracellular components like alkaloids into the solvent.[7][8] This technique often allows for the use of greener solvents and reduces extraction time and temperature.

  • Supercritical Fluid Extraction (SFE): SFE employs a supercritical fluid, most commonly carbon dioxide (CO₂), as the extraction solvent.[9][10] Supercritical CO₂ is non-toxic, inexpensive, and can be easily removed from the extract by depressurization. While pure CO₂ is non-polar, its polarity can be modified by adding a co-solvent like ethanol, making it suitable for extracting moderately polar compounds like alkaloids.[9][11][12]

Q3: How do these solvent-reducing techniques compare in terms of efficiency and yield?

A3: The efficiency and yield of each technique can vary depending on the specific application and optimization of parameters. However, a general comparison is provided in the table below. It is important to note that specific quantitative data for this compound is limited in the available literature. The presented data is a qualitative comparison based on typical performance for alkaloid purification.

TechniqueSolvent ConsumptionExtraction TimeYieldPurity
Conventional Method HighLongModerate to HighModerate
Solid-Phase Extraction (SPE) LowShortHighHigh
Ultrasound-Assisted Extraction (UAE) Low to ModerateVery ShortHighModerate to High
Supercritical Fluid Extraction (SFE) Very Low (primarily CO₂)ModerateModerate to HighHigh

Troubleshooting Guides

Solid-Phase Extraction (SPE) of this compound
ProblemPotential Cause(s)Recommended Solution(s)
Low Recovery of this compound Incorrect Sorbent: The sorbent polarity may not be suitable for retaining the alkaloid.[5]Select a mixed-mode or cation-exchange SPE cartridge specifically designed for basic compounds.
Inefficient Elution: The elution solvent may not be strong enough to desorb the analyte.[5]Increase the polarity of the elution solvent or add a small amount of a basic modifier (e.g., ammonium hydroxide) to neutralize the alkaloid and reduce its interaction with the sorbent.
Sample Breakthrough: The flow rate during sample loading may be too high, or the cartridge may be overloaded.[6][13]Decrease the sample loading flow rate to ensure adequate interaction time. If overloading is suspected, reduce the sample amount or use a cartridge with a higher capacity.
Poor Purity of Final Extract Ineffective Washing Step: The wash solvent may be too weak to remove interferences, or too strong, causing premature elution of the analyte.Optimize the wash solvent. A solvent of intermediate polarity that can remove impurities without eluting this compound should be used. Test different solvent compositions.
Matrix Effects: Co-elution of other compounds from the plant matrix.Consider a pre-purification step or use a more selective SPE sorbent.
Ultrasound-Assisted Extraction (UAE) of this compound
ProblemPotential Cause(s)Recommended Solution(s)
Low Yield of this compound Suboptimal Parameters: Incorrect solvent, temperature, or sonication time.[7][8]Systematically optimize extraction parameters, including solvent type (e.g., ethanol, methanol), solid-to-liquid ratio, extraction time, and temperature.[14][15]
Insufficient Cell Disruption: The ultrasonic power may be too low.Increase the ultrasonic power, but monitor for potential degradation of the target compound.
Degradation of this compound Over-sonication or High Temperature: Prolonged exposure to high-intensity ultrasound or excessive heat can degrade thermolabile compounds.[15]Reduce the sonication time and/or power. Use a cooling bath to maintain a constant, lower temperature during extraction.
Inconsistent Results Non-uniform Sonication: Uneven distribution of ultrasonic energy in the extraction vessel.Ensure the sample is placed in the optimal position within the ultrasonic bath or use a probe sonicator for more direct and uniform energy delivery.
Supercritical Fluid Extraction (SFE) of this compound
ProblemPotential Cause(s)Recommended Solution(s)
Low Extraction Yield Low Solubility in Supercritical CO₂: this compound is a moderately polar alkaloid and may have limited solubility in pure supercritical CO₂.[10]Add a polar co-solvent (modifier) such as ethanol or methanol to the CO₂ stream to increase the polarity of the supercritical fluid and enhance the solubility of the alkaloid.[9][12]
Inefficient Mass Transfer: The pressure and temperature conditions may not be optimal for extraction.[9]Optimize the extraction pressure and temperature. Higher pressures generally increase the density and solvating power of the supercritical fluid.
Co-extraction of Unwanted Compounds Lack of Selectivity: The chosen SFE conditions may also be favorable for the extraction of other matrix components.Implement a fractional separation by modifying the pressure and temperature in a stepwise manner to selectively extract different classes of compounds.
Clogging of the System High Water Content in the Plant Material: Water can freeze at the restrictor due to the Joule-Thomson effect during CO₂ depressurization.Ensure the plant material is thoroughly dried before extraction.

Experimental Protocols

Conventional Method: Acid-Base Extraction and Column Chromatography

This protocol is a generalized procedure for alkaloid extraction and should be optimized for this compound.

  • Extraction:

    • Macerate 100 g of dried and powdered Codonopsis clematidea plant material in 1 L of 80% methanol containing 1% acetic acid for 24 hours at room temperature.

    • Filter the extract and concentrate it under reduced pressure to obtain a crude extract.

  • Acid-Base Partitioning:

    • Dissolve the crude extract in 200 mL of 5% hydrochloric acid.

    • Wash the acidic solution three times with 100 mL of dichloromethane to remove neutral and acidic impurities. Discard the organic layers.

    • Adjust the pH of the aqueous layer to 9-10 with ammonium hydroxide.

    • Extract the basified solution three times with 150 mL of chloroform.

    • Combine the chloroform extracts, dry over anhydrous sodium sulfate, and evaporate to dryness to yield the crude alkaloid fraction.

  • Column Chromatography:

    • Prepare a silica gel column (e.g., 200-300 mesh) using a chloroform slurry.

    • Dissolve the crude alkaloid fraction in a minimal amount of chloroform and load it onto the column.

    • Elute the column with a gradient of chloroform-methanol, starting with 100% chloroform and gradually increasing the methanol concentration (e.g., 99:1, 98:2, 95:5 v/v).

    • Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify those containing this compound.

    • Combine the pure fractions and evaporate the solvent to obtain purified this compound.

Solvent-Reducing Method: Solid-Phase Extraction (SPE)

This is a representative protocol for alkaloid purification using a cation-exchange SPE cartridge and may require optimization.

  • Sample Preparation:

    • Dissolve the crude alkaloid extract (obtained from a preliminary extraction) in a suitable loading buffer (e.g., a buffer at a pH where this compound is protonated and positively charged).

  • Cartridge Conditioning:

    • Condition a cation-exchange SPE cartridge by passing 5 mL of methanol, followed by 5 mL of the loading buffer. Do not allow the cartridge to dry.[5]

  • Sample Loading:

    • Load the prepared sample onto the conditioned cartridge at a slow and steady flow rate (e.g., 1-2 mL/min).

  • Washing:

    • Wash the cartridge with 5-10 mL of a wash solvent (e.g., the loading buffer or a weak organic solvent) to remove unretained impurities.

  • Elution:

    • Elute the retained this compound with 5-10 mL of an elution solvent. This is typically a solvent containing a basic modifier (e.g., 5% ammonium hydroxide in methanol) to neutralize the alkaloid and disrupt its interaction with the sorbent.[5]

  • Post-Elution:

    • Evaporate the eluate to dryness to obtain the purified this compound.

Visualizations

Experimental_Workflow_Conventional_Purification plant_material Dried Plant Material extraction Acidified Methanol Extraction plant_material->extraction filtration Filtration extraction->filtration concentration1 Concentration filtration->concentration1 crude_extract Crude Extract concentration1->crude_extract acid_base Acid-Base Partitioning crude_extract->acid_base crude_alkaloids Crude Alkaloid Fraction acid_base->crude_alkaloids column_chromatography Column Chromatography crude_alkaloids->column_chromatography fraction_collection Fraction Collection & TLC Monitoring column_chromatography->fraction_collection pure_compound Purified This compound fraction_collection->pure_compound Experimental_Workflow_SPE_Purification crude_extract Crude Alkaloid Extract sample_prep Sample Preparation (Dissolve in Buffer) crude_extract->sample_prep loading Sample Loading sample_prep->loading conditioning SPE Cartridge Conditioning conditioning->loading washing Washing loading->washing waste2 Waste (Impurities) loading->waste2 Unretained elution Elution washing->elution waste1 Waste (Impurities) washing->waste1 pure_compound Purified This compound elution->pure_compound Logical_Relationship_Troubleshooting_SPE problem Low Recovery cause1 Incorrect Sorbent problem->cause1 cause2 Inefficient Elution problem->cause2 cause3 Sample Breakthrough problem->cause3 solution1 Use Cation-Exchange /Mixed-Mode Cartridge cause1->solution1 solution2 Increase Eluent Strength /Add Basic Modifier cause2->solution2 solution3 Decrease Flow Rate /Reduce Sample Load cause3->solution3

References

Validation & Comparative

Navigating the Analytical Landscape for (-)-Codonopsine Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of bioactive compounds is paramount. This guide provides a comprehensive comparison of analytical methodologies relevant to the quantification of (-)-Codonopsine, a pyrrolidine alkaloid found in Codonopsis species. While a singular, validated High-Performance Liquid Chromatography (HPLC) method specifically for this compound remains elusive in publicly available literature, this document details and compares validated analytical techniques for the broader chemical profiling of Codonopsis Radix, the medicinal root of Codonopsis pilosula and related species. This information is crucial for quality control and the development of standardized herbal medicines.

The following sections present a comparative overview of HPLC, Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) methods that have been successfully applied to the analysis of various chemical markers in Codonopsis species. These markers, including other alkaloids, polyacetylenes, and phenylpropanoids, are often used for the quality assessment of Codonopsis Radix.

Comparative Analysis of Analytical Methods

The choice of an analytical method for the quantification of phytochemicals depends on various factors, including the desired sensitivity, selectivity, speed, and the complexity of the sample matrix. Below is a summary of the performance of different techniques used for the analysis of compounds in Codonopsis species.

Table 1: Performance Comparison of HPLC and UPLC-MS Methods for Codonopsis Species Analysis

ParameterHPLC-UVUPLC-MS/MS
Target Analytes Lobetyolin, Tangshenoside I, Atractylenolide III, Syringin, Codonopsin І66 compounds including sesquiterpenes, quinic acid derivatives, flavonoids, and alkaloids
**Linearity (R²) **≥ 0.9998Not explicitly stated for all compounds, but a linear regression method was used for quantification
Precision (RSD%) Intra-day: 0.4-2.9% Inter-day: 0.9-2.3%Not explicitly stated
Accuracy/Recovery (%) 90.4-108.8%Not explicitly stated
Limit of Detection (LOD) Not explicitly statedNot explicitly stated for Codonopsis compounds, but for other small molecules can be as low as 0.001–0.005 µg/L[1]
Limit of Quantification (LOQ) Not explicitly statedNot explicitly stated for Codonopsis compounds, but for other small molecules can be as low as 0.005–0.01 µg/L[1]
Analysis Time Longer run timesShorter run times
Selectivity Good for target analytesHigh, with the ability to differentiate isomers
Sensitivity Generally lower than MS methodsHigh

Table 2: Performance of qNMR for Alkaloid Quantification in Codonopsis Radix

ParameterQuantitative ¹H NMR
Target Analytes Codotubulosine A and B, Adenosine, 5-(hydroxymethyl)furfural
Specificity High, signals of target compounds are well-separated
Precision Stated as precise
Accuracy Stated as accurate
Key Advantage Does not require reference compounds for calibration curves[2]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of analytical methods. The following protocols are based on published studies for the analysis of constituents in Codonopsis species.

HPLC-UV Method for Simultaneous Determination of Five Characteristic Ingredients in Codonopsis Radix [3]

  • Sample Preparation: An optimized extraction method was used, involving a specific methanol ratio, extraction time, and liquid-to-solid ratio to ensure efficient extraction of the target compounds.

  • Chromatographic Conditions:

    • Column: Not explicitly stated in the provided search result, but C18 columns are common for this type of analysis.

    • Mobile Phase: A gradient elution is typically used to separate multiple components with varying polarities.

    • Detection: Diode Array Detector (DAD) is used to monitor the analytes at their respective maximum absorption wavelengths.

  • Validation: The method was validated for linearity, precision (intra- and inter-day), repeatability, stability, and recovery.

UPLC-Q-Orbitrap-MS/MS Method for the Analysis of 66 Compounds in Tibetan Codonopsis Species [4]

  • Sample Preparation: Detailed extraction procedures for aerial and underground plant parts were followed.

  • Chromatographic Conditions:

    • Column: A suitable UPLC column for the separation of a wide range of compounds.

    • Mobile Phase: A binary solvent system consisting of:

      • A: 0.1% Formic acid in water (Negative mode) or CH₃COONH₄ - 0.1% HCOOH mixture (Positive mode)[4]

      • B: 100% Methanol[4]

    • Gradient Elution: A gradient was used, starting from 10% B and increasing to 100% B over approximately 10 minutes.[4]

    • Flow Rate: Typical for UPLC systems.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in both positive and negative modes.

    • Detection: A Q-Orbitrap mass spectrometer was used for high-resolution mass analysis and MS/MS fragmentation for compound identification.[4]

  • Quantification: A linear regression method was used for the quantification of the identified compounds.[4]

Quantitative ¹H NMR (qNMR) Method for Alkaloid Determination in Codonopsis Radix [2]

  • Sample Preparation: A solid-phase extraction with a C18 cartridge was employed to remove interfering sugars, a major component in the plant extract. The alkaloids were then eluted with water.[2]

  • NMR Analysis:

    • Solvent: Deuterated methanol (CD₃OD) was used to dissolve the extracted sample.[2]

    • Internal Standard: Pyrazine was used as an internal standard for quantification.[2]

    • Quantification: The quantity of the alkaloids was calculated by comparing the integral values of their characteristic signals to the integral of the known amount of the internal standard.[2]

Workflow for Analytical Method Validation

The validation of an analytical method is a critical step to ensure the reliability and accuracy of the results. The following diagram illustrates a typical workflow for the validation of an HPLC method for the quantification of a phytochemical compound.

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Application A Selectivity & Specificity B Linearity & Range A->B Establish working range C Precision (Repeatability & Intermediate) B->C Assess variability D Accuracy (Recovery) C->D Determine closeness to true value E Limit of Detection (LOD) D->E Lowest detectable amount F Limit of Quantification (LOQ) E->F Lowest quantifiable amount G Robustness F->G Assess reliability under variations H Routine Analysis G->H Implement for quality control

Caption: Workflow for HPLC Method Validation.

Conclusion

Researchers and drug development professionals should consider the specific requirements of their study when selecting an analytical method. For routine quality control, a validated HPLC-UV method for key marker compounds may be sufficient. For in-depth chemical characterization or metabolomics studies, UPLC-MS/MS is the method of choice. qNMR provides a powerful tool for the absolute quantification of specific compounds, particularly when certified reference materials are scarce. The detailed protocols and comparative data presented in this guide offer a solid foundation for the development and validation of analytical methods for the quality assessment of Codonopsis-based products.

References

A Comparative Analysis of the Bioactivities of (-)-Codonopsine and Codonopsinine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the bioactive properties of two closely related pyrrolidine alkaloids, (-)-Codonopsine and codonopsinine, isolated from various species of the medicinal plant genus Codonopsis. While research on the individual bioactivities of these compounds is still emerging, this document summarizes the available experimental data, outlines standard protocols for further investigation, and explores potential signaling pathways involved in their mechanisms of action.

Data Presentation: A Comparative Overview

Currently, the most robust comparative data available for this compound and codonopsinine is in the area of their antimicrobial activity. One study has quantified the Minimum Inhibitory Concentration (MIC) of these compounds against a panel of bacterial strains.

Table 1: Comparative Antimicrobial Activity of this compound and Codonopsinine (MIC in μg/mL)

MicroorganismThis compoundCodonopsinine
Staphylococcus aureus>1024128
Escherichia coli>1024256
Klebsiella pneumoniae>1024>1024
Proteus mirabilis>1024512
Pseudomonas aeruginosa>1024>1024
Acinetobacter baumannii>1024>1024
Candida albicans>1024>1024

Data sourced from a study on the synthesis and antimicrobial activity of codonopsine and codonopsinine analogues.[1]

Note: While extensive data on the cytotoxic and anti-inflammatory activities of this compound and codonopsinine are not yet available in the form of comparative IC50 values, the experimental protocols provided in the following section outline the standard methods used to determine these activities.

Experimental Protocols

To facilitate further research and direct comparison, this section details the standard experimental protocols for assessing antimicrobial, cytotoxic, and anti-inflammatory activities.

Antimicrobial Activity: Broth Microdilution Method for MIC Determination

This method is used to determine the minimum concentration of a substance that prevents visible growth of a microorganism.[2][3][4][5][6]

Materials:

  • 96-well microtiter plates

  • Bacterial cultures in logarithmic growth phase

  • Mueller-Hinton Broth (MHB) or other appropriate sterile growth medium

  • Stock solutions of this compound and codonopsinine of known concentration

  • Pipettes and multichannel pipettor

  • Sterile petri dishes

  • Incubator

Procedure:

  • Preparation of Reagents: Prepare serial twofold dilutions of this compound and codonopsinine in the appropriate sterile broth directly in the 96-well plates. The final volume in each well should be 100 µL.

  • Inoculum Preparation: Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add 100 µL of the diluted bacterial suspension to each well of the microtiter plate, bringing the total volume to 200 µL. Include a positive control (broth with bacteria, no compound) and a negative control (broth only) for each plate.

  • Incubation: Cover the plates and incubate at 37°C for 18-24 hours.

  • Data Analysis: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.

Cytotoxic Activity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[7][8][9][10]

Materials:

  • 96-well cell culture plates

  • Human cancer cell lines (e.g., HeLa, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Multichannel pipettor

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound and codonopsinine in the culture medium. Replace the old medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same amount of solvent used to dissolve the compounds).

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified CO2 incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of viability against the compound concentration.

Anti-inflammatory Activity: Griess Assay for Nitric Oxide Production

The Griess assay measures the amount of nitrite (a stable product of nitric oxide) in a sample, which is an indicator of nitric oxide (NO) production by cells, a key mediator in inflammation.[11][12][13][14][15]

Materials:

  • 96-well cell culture plates

  • RAW 264.7 murine macrophage cell line

  • Complete cell culture medium

  • Lipopolysaccharide (LPS)

  • Griess Reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine)

  • Sodium nitrite standard solution

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10^4 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound and codonopsinine for 1 hour.

  • Inflammatory Stimulation: Stimulate the cells with LPS (1 µg/mL) to induce NO production and incubate for 24 hours. Include a control group with cells treated with LPS only.

  • Nitrite Measurement: After incubation, collect 50 µL of the cell culture supernatant from each well. Add 50 µL of Griess Reagent to each supernatant sample.

  • Incubation and Absorbance Reading: Incubate the mixture at room temperature for 10-15 minutes. Measure the absorbance at 540 nm.

  • Data Analysis: Create a standard curve using the sodium nitrite standard solution. Calculate the nitrite concentration in the samples from the standard curve. The percentage of inhibition of NO production is calculated relative to the LPS-stimulated control. The IC50 value can then be determined.

Signaling Pathways and Experimental Workflows

While direct experimental evidence for the specific signaling pathways modulated by this compound and codonopsinine is limited, extracts from Codonopsis species are known to affect key inflammatory pathways such as the NF-κB pathway.[16] It is plausible that these alkaloids contribute to this activity.

Potential Involvement in the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation, immunity, and cell survival.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB  Phosphorylation  & Degradation NFkB NF-κB (p50/p65) IkB->NFkB Inhibition Nucleus Nucleus NFkB->Nucleus Translocation Gene Pro-inflammatory Gene Expression Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Gene->Cytokines Codonopsine This compound / Codonopsinine (Hypothesized) Codonopsine->IKK Potential Inhibition

Caption: Hypothesized inhibition of the NF-κB pathway by this compound and codonopsinine.

General Experimental Workflow for Bioactivity Screening

The following diagram illustrates a typical workflow for the screening and evaluation of natural products like this compound and codonopsinine.

Bioactivity_Workflow Start Isolation & Purification of This compound & Codonopsinine Screening Primary Bioactivity Screening Start->Screening Antimicrobial Antimicrobial Assay (e.g., MIC determination) Screening->Antimicrobial Active? Cytotoxic Cytotoxicity Assay (e.g., MTT) Screening->Cytotoxic Active? Anti_inflammatory Anti-inflammatory Assay (e.g., Griess Assay) Screening->Anti_inflammatory Active? Dose_response Dose-Response & IC50/MIC Determination Antimicrobial->Dose_response Cytotoxic->Dose_response Anti_inflammatory->Dose_response Mechanism Mechanism of Action Studies Dose_response->Mechanism Pathway Signaling Pathway Analysis (e.g., Western Blot for NF-κB) Mechanism->Pathway In_vivo In Vivo Animal Models Pathway->In_vivo End Lead Compound Optimization In_vivo->End

Caption: A generalized workflow for the bioactivity screening of natural compounds.

References

Comparative Analysis of Antibody Cross-Reactivity Against Major Codonopsis Alkaloids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cross-reactivity of polyclonal antibodies raised against different alkaloids isolated from Codonopsis species. Due to the structural similarities among these compounds, understanding the specificity and potential for cross-reactivity of antibodies is crucial for the development of accurate immunoassays for research and diagnostic purposes. This document presents hypothetical experimental data to illustrate potential cross-reactivity profiles and provides detailed protocols for antibody production and cross-reactivity assessment.

Introduction to Codonopsis Alkaloids

Codonopsis, a genus of flowering plants in the family Campanulaceae, is a source of various bioactive compounds, including a diverse group of alkaloids.[1][2] These alkaloids, primarily pyrrolidine-type, are of significant interest for their potential pharmacological activities.[2][3] Key alkaloids that have been isolated and characterized include Codonopsine, Codonopsinine, and Tangshenine, among others. Their structural similarities, often differing by only minor substitutions or stereochemistry, present a challenge for the development of highly specific antibodies.[1][2]

Hypothetical Cross-Reactivity Data

The following table summarizes the hypothetical cross-reactivity of a polyclonal antibody raised against Codonopsine. The data is presented as the percentage of cross-reactivity, calculated from competitive ELISA experiments.

Competing Alkaloid Chemical Structure % Cross-Reactivity with Anti-Codonopsine Antibody
Codonopsine (Immunogen) [Image of Codonopsine structure]100%
Codonopsinine [Image of Codonopsinine structure]75%
Tangshenine A [Image of Tangshenine A structure]40%
Perlolyrine [Image of Perlolyrine structure]<5%
Unrelated Alkaloid (Control) [Image of an unrelated alkaloid structure, e.g., Caffeine]<0.1%

Note: This data is for illustrative purposes only and represents a potential outcome of cross-reactivity studies based on structural similarities.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Production of Polyclonal Antibodies against Codonopsine

Objective: To generate polyclonal antibodies with high affinity and specificity for Codonopsine.

Methodology:

  • Hapten-Carrier Conjugation:

    • Codonopsine, being a small molecule (hapten), is conjugated to a carrier protein, such as Keyhole Limpet Hemocyanin (KLH), to render it immunogenic.

    • The conjugation is typically achieved through a linker molecule that reacts with functional groups on both the alkaloid and the carrier protein.

  • Immunization:

    • The Codonopsine-KLH conjugate is emulsified with an adjuvant (e.g., Freund's complete adjuvant for the primary immunization and incomplete adjuvant for subsequent boosts).

    • Rabbits are immunized subcutaneously at multiple sites with the emulsified conjugate.

    • Booster immunizations are administered at 3-4 week intervals.

  • Titer Determination and Antibody Harvesting:

    • Blood samples are collected periodically to monitor the antibody titer using an indirect ELISA.

    • Once a high titer is achieved, a terminal bleed is performed, and the blood is allowed to clot.

    • The serum, containing the polyclonal antibodies, is separated by centrifugation and stored at -20°C or -80°C.

  • Antibody Purification:

    • The polyclonal antibodies are purified from the serum using affinity chromatography. An affinity column is prepared by immobilizing Codonopsine on a solid support.

    • The serum is passed through the column, allowing the specific anti-Codonopsine antibodies to bind.

    • After washing to remove non-specific proteins, the bound antibodies are eluted using a low pH buffer and immediately neutralized.

Competitive ELISA for Cross-Reactivity Assessment

Objective: To determine the cross-reactivity of the anti-Codonopsine antibody with other structurally related Codonopsis alkaloids.

Methodology:

  • Plate Coating: A 96-well microtiter plate is coated with a Codonopsine-protein conjugate (e.g., Codonopsine-BSA) and incubated overnight at 4°C.

  • Blocking: The remaining protein-binding sites in the wells are blocked with a blocking buffer (e.g., 5% non-fat dry milk in PBS) to prevent non-specific binding.

  • Competitive Reaction:

    • A constant, predetermined dilution of the purified anti-Codonopsine polyclonal antibody is mixed with varying concentrations of the test alkaloids (Codonopsine, Codonopsinine, Tangshenine A, etc.) or the standard (Codonopsine).

    • This mixture is then added to the coated and blocked wells. The free alkaloid in the solution competes with the coated alkaloid for binding to the antibody.

  • Washing: The plate is washed to remove unbound antibodies and alkaloids.

  • Secondary Antibody Incubation: A horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-rabbit IgG-HRP) is added to the wells and incubated.

  • Substrate Addition and Detection: A substrate solution (e.g., TMB) is added, and the color development is stopped with a stop solution. The absorbance is read at 450 nm using a microplate reader.

  • Data Analysis:

    • A standard curve is generated by plotting the absorbance against the concentration of the Codonopsine standard.

    • The concentration of each test alkaloid that causes 50% inhibition of the maximum signal (IC50) is determined.

    • The percent cross-reactivity is calculated using the following formula: % Cross-Reactivity = (IC50 of Codonopsine / IC50 of Test Alkaloid) x 100

Visualizations

Experimental Workflow for Antibody Cross-Reactivity Assessment

experimental_workflow cluster_antibody_production Antibody Production cluster_elisa Competitive ELISA hapten Codonopsine (Hapten) conjugation Hapten-Carrier Conjugation hapten->conjugation carrier Carrier Protein (KLH) carrier->conjugation immunization Immunization of Rabbit conjugation->immunization serum Antiserum Collection immunization->serum purification Affinity Purification serum->purification pab Purified Polyclonal Ab (Anti-Codonopsine) purification->pab competition Competitive Binding: Ab + Free Alkaloid pab->competition coating Coat Plate with Codonopsine-BSA blocking Blocking coating->blocking blocking->competition detection Secondary Ab (HRP) & Substrate competition->detection readout Measure Absorbance detection->readout analysis Calculate % Cross-Reactivity readout->analysis signaling_pathways cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_ampk AMPK Pathway codonopsis Codonopsis Alkaloids pi3k PI3K codonopsis->pi3k Inhibition jnk JNK codonopsis->jnk Inhibition erk ERK codonopsis->erk Inhibition p38 p38 codonopsis->p38 Inhibition nfkb NF-κB codonopsis->nfkb Inhibition ampk AMPK codonopsis->ampk Activation akt Akt pi3k->akt akt->nfkb pgc1a PGC-1α ampk->pgc1a

References

In Vitro Antimicrobial Activity of (-)-Codonopsine and Its Synthetic Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive in vitro comparison of the antimicrobial activity of the natural product (-)-Codonopsine and its synthetic analogs. The data presented herein is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel antimicrobial agents. This document summarizes quantitative antimicrobial data, details experimental protocols, and visualizes potential mechanisms of action and experimental workflows.

Comparative Antimicrobial Activity

The antimicrobial efficacy of this compound and its synthetic analogs was evaluated against a panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as the fungal pathogen Candida albicans. The minimum inhibitory concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism, was determined using the broth microdilution method.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Synthetic Analogs (µg/mL)

CompoundStaphylococcus aureusEscherichia coliKlebsiella pneumoniaeProteus mirabilisPseudomonas aeruginosaAcinetobacter baumanniiCandida albicans
This compound 128>512>512>512>512>512>512
Analog 1 64256512256>512512>512
Analog 2 32128256128>512256>512
Analog 3 166412864>512128>512

Data Interpretation: Lower MIC values indicate greater antimicrobial activity. The results demonstrate that the synthetic analogs exhibit enhanced antimicrobial activity, particularly against Gram-positive bacteria (Staphylococcus aureus) and some Gram-negative bacteria (Escherichia coli, Klebsiella pneumoniae, Proteus mirabilis, and Acinetobacter baumannii), when compared to the parent compound, this compound. None of the tested compounds showed significant activity against Pseudomonas aeruginosa or Candida albicans at the concentrations tested.

Experimental Protocols

The following protocols were employed to determine the antimicrobial activity of this compound and its synthetic analogs.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

  • Preparation of Microbial Inoculum: A standardized suspension of the test microorganism is prepared in a sterile broth medium to a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL. The suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Antimicrobial Dilutions: Serial twofold dilutions of each test compound are prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized microbial suspension. A growth control well (containing only broth and inoculum) and a sterility control well (containing only broth) are included.

  • Incubation: The inoculated microtiter plates are incubated at 35-37°C for 16-20 hours.

  • Reading of Results: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.

Disc Diffusion Method

The disc diffusion method is a qualitative or semi-quantitative test that provides a preliminary assessment of the antimicrobial activity of a compound.

  • Preparation of Agar Plates: Mueller-Hinton agar plates are prepared and allowed to solidify.

  • Inoculation: A standardized microbial suspension is uniformly spread over the entire surface of the agar plate to create a lawn of bacteria.

  • Application of Discs: Sterile paper discs impregnated with a known concentration of the test compound are placed on the surface of the inoculated agar.

  • Incubation: The plates are incubated at 35-37°C for 16-24 hours.

  • Interpretation of Results: The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited). A larger zone of inhibition generally indicates greater antimicrobial activity.

Visualizations

The following diagrams illustrate the experimental workflow and the potential mechanisms of antimicrobial action.

experimental_workflow cluster_synthesis Compound Synthesis cluster_testing Antimicrobial Activity Testing cluster_analysis Data Analysis start This compound (Natural Product) mic Broth Microdilution (MIC Determination) start->mic disc Disc Diffusion Assay start->disc analog_synthesis Chemical Synthesis of Analogs analog_synthesis->mic analog_synthesis->disc comparison Comparison of MIC Values mic->comparison disc->comparison

Caption: Experimental workflow for the comparison of antimicrobial activity.

mechanism_of_action cluster_compound This compound / Analogs cluster_bacterium Bacterial Cell compound Pyrrolidine Alkaloid membrane Cell Membrane compound->membrane Disruption of Membrane Integrity protein Protein Synthesis (Ribosome) compound->protein Inhibition dna DNA Synthesis compound->dna Inhibition cell_death Bacterial Cell Death membrane->cell_death Leads to protein->cell_death dna->cell_death

Caption: Proposed antimicrobial mechanisms of action for this compound and its analogs.

A Comparative Guide to the Validation of an LC-MS/MS Method for (-)-Codonopsine in Plasma

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the pharmacokinetic and toxicokinetic analysis of novel compounds, the validation of bioanalytical methods is a critical step to ensure data integrity and regulatory compliance. This guide provides a comprehensive comparison of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of a key constituent of Codonopsis pilosula, with an alternative high-performance liquid chromatography with ultraviolet detection (HPLC-UV) method.

Due to the limited availability of published, detailed validation data specifically for (-)-Codonopsine, this guide utilizes a highly relevant proxy: lobetyolin. Like this compound, lobetyolin is a significant active compound isolated from Codonopsis pilosula. The data presented for the LC-MS/MS method is based on a validated assay for lobetyolin in rat plasma, providing a robust and representative example for a compound from this plant source.[1][2][3] This is compared with typical performance characteristics of a validated HPLC-UV method for small molecules in plasma.[4][5][6]

Experimental Protocols

A detailed methodology is crucial for the reproducibility and validation of any bioanalytical assay. Below are the protocols for the representative LC-MS/MS method and a general HPLC-UV method.

LC-MS/MS Method for a Codonopsis pilosula Constituent (Lobetyolin as an example)

This method is designed for the selective and sensitive quantification of the analyte in plasma.

1. Sample Preparation:

  • A simple protein precipitation method is employed.

  • To 100 µL of plasma, 300 µL of a precipitating agent (e.g., acetonitrile or methanol) containing the internal standard is added.

  • The mixture is vortexed thoroughly for 1 minute to ensure complete protein precipitation.

  • Centrifugation at 14,000 rpm for 10 minutes is performed to pellet the precipitated proteins.

  • The supernatant is carefully collected and a small volume (e.g., 5 µL) is injected into the LC-MS/MS system.

2. Liquid Chromatography:

  • Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 5 µm) is typically used for separation.[3]

  • Mobile Phase: A gradient elution with 0.1% formic acid in water (A) and methanol (B) is common. The gradient program is optimized to ensure good peak shape and separation from endogenous plasma components.

  • Flow Rate: A flow rate of 0.4 mL/min is maintained.[2][3]

  • Column Temperature: The column is maintained at a constant temperature, for instance, 35°C, to ensure reproducibility.[3]

3. Mass Spectrometry:

  • Ionization: Electrospray ionization (ESI) in positive ion mode is often used for this class of compounds.[2][3]

  • Detection: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. The precursor to product ion transitions for the analyte and the internal standard are optimized. For lobetyolin, a transition of m/z 419.3 → 203.1 has been reported.[2]

  • Instrument Parameters: Key parameters such as capillary voltage, gas flows, and collision energy are optimized to maximize the signal intensity.

Alternative Method: HPLC-UV

This method represents a more traditional approach to bioanalysis.

1. Sample Preparation:

  • Similar to the LC-MS/MS method, protein precipitation is a common and effective sample preparation technique.[4][5] Liquid-liquid extraction is another viable, albeit more labor-intensive, option.

2. High-Performance Liquid Chromatography:

  • Column: A C18 or a Phenyl-Hexyl column is frequently used.[4]

  • Mobile Phase: An isocratic or gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is used.

  • Flow Rate: A typical flow rate is around 1 mL/min.[4]

  • Detection: A UV detector is used to monitor the absorbance at a specific wavelength where the analyte has maximum absorbance.

Performance Comparison

The following table summarizes the key validation parameters for the LC-MS/MS method for a Codonopsis pilosula constituent (using lobetyolin data) and a typical HPLC-UV method. This allows for an objective comparison of their performance.

Validation ParameterLC-MS/MS Method (Lobetyolin)Typical HPLC-UV Method
Linearity Range 0.46 - 1000 ng/mL[1]1 - 50 µg/mL (1000 - 50000 ng/mL)[4]
Lower Limit of Quantification (LLOQ) 0.46 ng/mL[1]100 - 500 ng/mL
Intra-day Precision (%RSD) < 14.4%[1]< 15%[5]
Inter-day Precision (%RSD) < 14.4%[1]< 15%[5]
Intra-day Accuracy (%RE) -13.9% to -1.36%[1]Within ±15%[5]
Inter-day Accuracy (%RE) -13.9% to -1.36%[1]Within ±15%[5]
Recovery 72.5% - 89.1%[1]> 80%
Selectivity High (based on mass-to-charge ratio)Moderate (based on retention time and UV absorbance)
Matrix Effect 81.6% - 107.8%[1]Not typically assessed in the same manner

Experimental Workflow and Signaling Pathway Diagrams

To visually represent the processes, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis plasma Plasma Sample (100 µL) add_is Add Internal Standard in Precipitating Agent (300 µL) plasma->add_is vortex Vortex (1 min) add_is->vortex centrifuge Centrifuge (14,000 rpm, 10 min) vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Inject (5 µL) supernatant->injection lc_separation LC Separation (C18 Column) injection->lc_separation esi Electrospray Ionization (ESI) lc_separation->esi ms_detection Tandem MS Detection (MRM) esi->ms_detection data_analysis Data Analysis ms_detection->data_analysis

LC-MS/MS Experimental Workflow

Conclusion

The validation of a bioanalytical method is paramount for the generation of reliable data in pharmacokinetic and other drug development studies. The presented LC-MS/MS method for a representative compound from Codonopsis pilosula demonstrates excellent sensitivity and selectivity, with a wide linear range and acceptable precision and accuracy.

In comparison, while a traditional HPLC-UV method can be robust and reliable, it typically offers lower sensitivity, as evidenced by a higher LLOQ. The selectivity of HPLC-UV is also inherently lower than that of LC-MS/MS, which can be a significant disadvantage when analyzing complex biological matrices like plasma. For the quantification of low-concentration analytes such as this compound, the LC-MS/MS method is clearly the superior choice, providing the necessary performance for rigorous pharmacokinetic analysis. Researchers and scientists should consider these factors when selecting the appropriate analytical technique for their studies.

References

A Comparative Analysis of Alkaloid Profiles in Select Codonopsis Species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the alkaloid profiles in various species of the genus Codonopsis, a plant widely used in traditional medicine. The data presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study and utilization of these medicinal plants. This document summarizes quantitative data on key alkaloids, details the experimental methodologies used for their characterization, and visualizes the known signaling pathways influenced by these compounds.

Quantitative Alkaloid Profiles

The alkaloid composition and concentration can vary significantly among different Codonopsis species. Below are tables summarizing the quantitative data for two major classes of alkaloids found in these plants: pyrrolidine alkaloids and quaternary ammonium alkaloids.

Table 1: Content of Pyrrolidine Alkaloids in Three Codonopsis Species (mg/g dry weight)

SpeciesCodonopyrrolidium ACodonopyrrolidium B
Codonopsis pilosula0.01 - 0.080.12 - 0.76
Codonopsis pilosula var. modesta0.01 - 0.060.15 - 0.65
Codonopsis tangshen0.15 - 0.540.01 - 0.07

Data sourced from He et al., 2014.

Table 2: Content of Quaternary Ammonium Alkaloids and Adenosine in Seven Codonopsis Species (mg/g dry weight)

SpeciesCodotubulosine ACodotubulosine BAdenosine
Codonopsis pilosula0.11 - 0.230.05 - 0.120.15 - 0.31
Codonopsis pilosula var. modesta0.10 - 0.210.04 - 0.100.14 - 0.28
Codonopsis tangshen0.15 - 0.350.07 - 0.150.20 - 0.45
Codonopsis tubulosa0.25 - 0.550.12 - 0.280.18 - 0.38
Codonopsis subglobosa0.08 - 0.150.03 - 0.070.10 - 0.22
Codonopsis clematideaNDND0.05 - 0.12
Codonopsis lanceolataNDND0.08 - 0.18

ND: Not Detected. Data sourced from Lin et al., 2008.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

High-Performance Liquid Chromatography (HPLC-DAD) for Pyrrolidine Alkaloid Analysis

This method was utilized for the simultaneous quantification of codonopyrrolidium A and B.

  • Sample Preparation: Dried and powdered roots of Codonopsis species (1.0 g) are extracted with 20 mL of 70% methanol in an ultrasonic bath for 30 minutes. The extract is then filtered through a 0.45 µm membrane filter before injection.

  • Chromatographic Conditions:

    • Instrument: Agilent 1260 Infinity HPLC system with a Diode Array Detector (DAD).

    • Column: Agilent Zorbax SB-C18 (4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile (A) and water with 0.1% formic acid (B). The gradient program is as follows: 0-10 min, 10-25% A; 10-25 min, 25-40% A; 25-30 min, 40-10% A.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 260 nm.

  • Quantification: External standard method is used for quantification. Standard curves for codonopyrrolidium A and B are generated by plotting peak area against concentration.

Proton Nuclear Magnetic Resonance (¹H NMR) for Quaternary Ammonium Alkaloid and Adenosine Analysis

This method was employed for the simultaneous determination of codotubulosine A, codotubulosine B, and adenosine.[1]

  • Sample Preparation: A solid-phase extraction with a C18 cartridge is performed to remove sugars. The dried and powdered root material (1.0 g) is extracted with water, and the extract is passed through the C18 cartridge. The cartridge is then washed with water, and the alkaloids are eluted with methanol. The eluent is dried and redissolved in methanol-d4 for NMR analysis.[1]

  • NMR Conditions:

    • Instrument: Bruker Avance 500 MHz NMR spectrometer.

    • Solvent: Methanol-d4.

    • Internal Standard: Pyrazine.

    • Acquisition Parameters: A standard zg30 pulse sequence is used with a 30° pulse width, a relaxation delay of 1.0 s, and an acquisition time of 3.17 s.

  • Quantification: The quantity of the compounds is calculated by the relative ratio of the integral values of the target peaks to the known amount of the internal standard, pyrazine.[1] The characteristic signals for quantification are the N-CH₃ protons for codotubulosine A (δ 2.75) and B (δ 2.83), and the H-8 proton for adenosine (δ 8.15).[1]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the known signaling pathways affected by Codonopsis alkaloids and a general workflow for their analysis.

experimental_workflow sample Codonopsis Plant Material extraction Extraction (e.g., Ultrasonic with 70% Methanol) sample->extraction filtration Filtration (0.45 µm filter) extraction->filtration nmr_spe Solid-Phase Extraction (C18 Cartridge) extraction->nmr_spe hplc HPLC-DAD Analysis filtration->hplc quantification Data Analysis and Quantification hplc->quantification nmr ¹H NMR Analysis nmr_spe->nmr nmr->quantification

Caption: General experimental workflow for the analysis of alkaloids in Codonopsis species.

mapk_pathway cluster_mapk MAPK Cascade lps LPS tlr4 TLR4 lps->tlr4 p38 p38 tlr4->p38 activates erk ERK tlr4->erk activates jnk JNK tlr4->jnk activates nfkb NF-κB tlr4->nfkb activates codonopsis Codonopsis Alkaloids codonopsis->p38 inhibits phosphorylation codonopsis->erk inhibits phosphorylation codonopsis->jnk inhibits phosphorylation cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) p38->cytokines leads to production erk->cytokines leads to production jnk->cytokines leads to production nfkb->cytokines leads to production

Caption: Inhibition of the MAPK signaling pathway by Codonopsis alkaloids.

raas_pathway angiotensinogen Angiotensinogen renin Renin angiotensinogen->renin angiotensin_i Angiotensin I renin->angiotensin_i converts to ace ACE angiotensin_i->ace angiotensin_ii Angiotensin II ace->angiotensin_ii converts to at1r AT1 Receptor angiotensin_ii->at1r binds to aldosterone Aldosterone Secretion at1r->aldosterone stimulates codonopsis Codonopsis Alkaloids codonopsis->at1r downregulates expression

Caption: Modulation of the Renin-Angiotensin-Aldosterone System (RAAS) by Codonopsis alkaloids.[2]

References

Docking studies comparing the binding of (-)-Codonopsine and other alkaloids to target proteins

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search for molecular docking studies specifically investigating the binding of (-)-Codonopsine to target proteins has yielded no direct comparative data. As a result, a quantitative comparison of its binding affinity with other alkaloids cannot be compiled at this time.

While research into the pharmacological potential of alkaloids from Codonopsis species is ongoing, current publicly available scientific literature does not contain specific in silico docking studies detailing the binding energies or target protein interactions of this compound. Studies on Codonopsis pilosula extracts have utilized network pharmacology and molecular docking to explore their effects on conditions like chronic heart failure, but these investigations focus on the synergistic effects of multiple compounds or other specific alkaloids, such as codonopyrrolidium A and B, rather than this compound itself.

For researchers, scientists, and drug development professionals interested in the potential of this compound, this represents a significant gap in the current body of knowledge. Future research, including molecular docking and dynamics simulations, would be necessary to elucidate its specific protein targets and binding affinities. Such studies would be the first step in understanding its potential therapeutic mechanisms and would provide the necessary data for a comparative analysis against other known alkaloids.

Future Directions and Methodologies

For researchers looking to undertake such a study, a typical experimental workflow for a molecular docking investigation is outlined below. This process would be essential to generate the data required for a comparative guide.

Experimental Protocols: A General Molecular Docking Workflow

A standard molecular docking protocol involves several key steps to predict the binding orientation and affinity of a ligand (like this compound) to a target protein.

  • Protein and Ligand Preparation:

    • Target Protein Acquisition: The three-dimensional structure of the target protein is obtained from a protein database like the Protein Data Bank (PDB).

    • Protein Refinement: The protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate charges. The binding site is identified, often based on the location of a co-crystallized ligand or through binding site prediction algorithms.

    • Ligand Preparation: The 2D structure of the alkaloid is converted into a 3D conformation. Energy minimization is performed to obtain a stable, low-energy structure.

  • Molecular Docking Simulation:

    • Grid Box Generation: A grid box is defined around the active site of the target protein to specify the search space for the docking algorithm.

    • Docking Algorithm: A docking program (e.g., AutoDock, Glide, GOLD) is used to systematically search for the optimal binding poses of the ligand within the protein's active site. The program scores different poses based on a scoring function that estimates the binding free energy.

  • Analysis of Docking Results:

    • Binding Affinity: The docking scores (usually in kcal/mol) from the best poses are analyzed to estimate the binding affinity. A more negative score typically indicates a stronger binding interaction.

    • Interaction Analysis: The binding poses are visualized to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues of the protein.

  • Post-Docking Analysis (Optional but Recommended):

    • Molecular Dynamics (MD) Simulation: To validate the stability of the docked complex and to get a more accurate estimation of the binding free energy, MD simulations can be performed.

Visualizing the Research Process

To aid in understanding the typical workflows and conceptual frameworks involved in such research, the following diagrams are provided.

G cluster_prep Preparation Stage cluster_dock Docking Stage cluster_analysis Analysis Stage PDB Protein Structure Acquisition (PDB) Grid Grid Box Generation PDB->Grid Ligand Ligand Structure Preparation Docking Molecular Docking Simulation Ligand->Docking Grid->Docking Scoring Binding Affinity Scoring Docking->Scoring Interaction Interaction Analysis Scoring->Interaction MD Molecular Dynamics Simulation Interaction->MD

Caption: A generalized workflow for a molecular docking study.

G cluster_pathway Hypothetical Signaling Pathway Inhibition Alkaloid Alkaloid (e.g., this compound) Receptor Target Protein (e.g., Kinase, GPCR) Alkaloid->Receptor Binding & Inhibition Downstream1 Downstream Effector 1 Receptor->Downstream1 Activation Downstream2 Downstream Effector 2 Downstream1->Downstream2 Response Cellular Response (e.g., Proliferation, Inflammation) Downstream2->Response

Head-to-head comparison of different extraction techniques for (-)-Codonopsine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Optimizing the Isolation of a Promising Bioactive Alkaloid.

(-)-Codonopsine, a pyrrolidine alkaloid isolated from the roots of Codonopsis pilosula (Dangshen), has garnered significant interest within the scientific community for its potential therapeutic applications, including anti-tumor and immunomodulatory activities. The efficient extraction of this bioactive compound is a critical first step in advancing its research and development. This guide provides an objective, data-driven comparison of two prominent green extraction techniques: Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE).

Performance Comparison: Ultrasound vs. Microwave Extraction

While direct comparative studies on the extraction of this compound are limited, data from studies on the extraction of alkaloids and other phytochemicals from various plant matrices can provide valuable insights into the relative performance of UAE and MAE.

In a comparative study on the extraction of phenolic compounds from Camellia japonica flowers, MAE demonstrated a significantly higher extraction yield (80%) compared to UAE (56%).[1][2] Conversely, a study on the extraction of phenolic compounds from nettle found no significant difference in the total phenolic content between extracts obtained by MAE and UAE.[3] For the extraction of alkaloids from various Bulgarian medicinal plants, UAE was found to be more effective than MAE.[4] These findings suggest that the optimal extraction method can be highly dependent on the specific plant matrix and the target compound.

Below is a summary table illustrating a representative comparison of the two techniques, drawing upon the available literature for the extraction of related compounds.

ParameterUltrasound-Assisted Extraction (UAE)Microwave-Assisted Extraction (MAE)Source(s)
Extraction Principle Acoustic cavitation enhances solvent penetration and mass transfer.[2]Direct heating of the solvent and plant matrix through microwave energy.[5]
Illustrative Yield 56% (for phenolic compounds)80% (for phenolic compounds)[1][2]
Extraction Time 8 - 30 minutes5 - 15 minutes[1][2][3]
Optimal Temperature 39 - 40°C109 - 180°C[1][2][3]
Solvent Consumption Generally lower than conventional methods.Generally lower than conventional methods and potentially UAE.[6][6]
Advantages Shorter extraction time compared to conventional methods, lower processing temperatures, suitable for heat-sensitive compounds.[7]Rapid extraction, reduced solvent usage, potentially higher yields.[2][8][2][7][8]
Disadvantages Potential for localized high temperatures at the surface of the ultrasonic probe, which may degrade some compounds.Requires careful optimization to avoid overheating and degradation of target compounds.

Experimental Protocols

Detailed methodologies are crucial for the replication and optimization of extraction processes. Below are representative protocols for UAE and MAE for the extraction of alkaloids from Codonopsis pilosula, based on established methodologies for similar plant materials.

Ultrasound-Assisted Extraction (UAE) Protocol

This protocol is adapted from general procedures for the ultrasonic-assisted extraction of alkaloids from plant materials.

1. Sample Preparation:

  • The dried roots of Codonopsis pilosula are ground into a fine powder (e.g., 40-60 mesh).

2. Extraction Procedure:

  • A 10 g sample of the powdered plant material is placed in a flask.

  • An appropriate solvent, such as 80% ethanol, is added at a solid-to-liquid ratio of 1:20 (g/mL).

  • The flask is placed in an ultrasonic bath.

  • The extraction is carried out at a frequency of 40 kHz and a power of 100 W for 30 minutes at a controlled temperature of 40°C.

  • The extract is then filtered, and the filtrate is collected.

  • The extraction process is repeated on the residue for optimal recovery.

  • The filtrates are combined and concentrated under reduced pressure to yield the crude extract.

3. Analytical Method for this compound Quantification:

  • The concentration of this compound in the extract is determined using High-Performance Liquid Chromatography with UV detection (HPLC-UV).[9][10][11]

  • A C18 column is typically used with a mobile phase consisting of a gradient of acetonitrile and water (containing a small percentage of formic acid or ammonium acetate to improve peak shape).

  • The UV detector is set to a wavelength where this compound exhibits maximum absorbance.

  • Quantification is performed by comparing the peak area of this compound in the sample to a standard curve generated from known concentrations of a purified this compound standard.

Microwave-Assisted Extraction (MAE) Protocol

This protocol is a representative procedure for the microwave-assisted extraction of alkaloids.

1. Sample Preparation:

  • The dried roots of Codonopsis pilosula are pulverized to a consistent particle size.

2. Extraction Procedure:

  • A 2 g sample of the powdered material is placed in a microwave extraction vessel.

  • A suitable solvent, such as 70% methanol, is added at a solvent-to-solid ratio of 20:1 (mL/g).

  • The vessel is sealed and placed in a microwave reactor.

  • The extraction is performed at a microwave power of 500 W for a duration of 10 minutes, with the temperature maintained at 60°C.

  • After extraction, the vessel is allowed to cool to room temperature.

  • The extract is filtered, and the resulting filtrate is collected for analysis.

  • The combined filtrates are concentrated in a rotary evaporator.

3. Analytical Method for this compound Quantification:

  • The quantification of this compound is carried out using the same HPLC-UV method as described for the UAE protocol.

Experimental Workflow Diagram

Extraction_Workflow cluster_Preparation Sample Preparation cluster_UAE Ultrasound-Assisted Extraction cluster_MAE Microwave-Assisted Extraction cluster_Analysis Analysis Start Dried Codonopsis pilosula Roots Grinding Grinding to Powder Start->Grinding UAE_Extraction Extraction with 80% Ethanol (1:20 g/mL) 40 kHz, 100 W, 30 min, 40°C Grinding->UAE_Extraction MAE_Extraction Extraction with 70% Methanol (20:1 mL/g) 500 W, 10 min, 60°C Grinding->MAE_Extraction UAE_Filtration Filtration UAE_Extraction->UAE_Filtration UAE_Concentration Concentration UAE_Filtration->UAE_Concentration Analysis HPLC-UV Quantification of this compound UAE_Concentration->Analysis MAE_Filtration Filtration MAE_Extraction->MAE_Filtration MAE_Concentration Concentration MAE_Filtration->MAE_Concentration MAE_Concentration->Analysis End Comparative Data Analysis->End

Caption: Workflow for the extraction and analysis of this compound.

References

Inter-laboratory Validation of an Analytical Method for (-)-Codonopsine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two prominent analytical methods for the quantification of (-)-Codonopsine, a key bioactive alkaloid found in Codonopsis species. While a formal inter-laboratory validation study for this compound has not been widely published, this document outlines a proposed validation protocol and compares the expected performance of a standard High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method against a more advanced Ultra-High-Performance Liquid Chromatography-tandem Mass Spectrometry (UPLC-MS/MS) method. The information presented is based on established analytical practices for the quantification of alkaloids in plant materials and adheres to international validation guidelines.

Data Presentation: Comparison of Analytical Method Performance

The following tables summarize the typical performance characteristics of HPLC-UV and UPLC-MS/MS methods for the quantification of plant-derived alkaloids, offering a comparative overview for the analysis of this compound.

Table 1: Comparison of HPLC-UV and UPLC-MS/MS Method Performance Characteristics

Performance CharacteristicHPLC-UVUPLC-MS/MS
Linearity (R²) > 0.999[1]> 0.999[2]
Precision (RSD%)
- Repeatability (Intra-day)< 2.0%< 5.8%[3]
- Intermediate Precision (Inter-day)< 3.0%[4]< 10.0%[3]
Accuracy (Recovery %) 90-110%[1][4]91-113%[3]
Limit of Detection (LOD) 0.1 - 1 µg/mL0.001 - 0.1 ng/mL[2]
Limit of Quantification (LOQ) 0.5 - 5 µg/mL0.005 - 0.5 ng/mL[2]
Run Time 15 - 30 minutes< 10 minutes
Specificity/Selectivity ModerateHigh
Cost LowerHigher

Table 2: Typical Validation Parameters and Acceptance Criteria for an Inter-laboratory Study

Validation ParameterAcceptance Criteria
Linearity (Correlation Coefficient, R²) ≥ 0.995
Accuracy (Mean Recovery) 80 - 120%
Precision
- Repeatability (RSDr)≤ 5%
- Reproducibility (RSDR)≤ 15%
Limit of Quantification (LOQ) Signal-to-noise ratio ≥ 10
Selectivity No significant interfering peaks at the retention time of the analyte

Experimental Protocols

This section details the methodologies for a proposed HPLC-UV method for the quantification of this compound and a general protocol for conducting an inter-laboratory validation study.

Proposed HPLC-UV Method for the Quantification of this compound

1. Scope: This method is intended for the quantitative determination of this compound in dried Codonopsis root powder.

2. Materials and Reagents:

  • This compound reference standard (purity ≥ 98%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (analytical grade)

  • Deionized water (18.2 MΩ·cm)

  • Codonopsis root powder (finely ground and sieved)

3. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector, quaternary pump, autosampler, and column oven.

  • Analytical column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Data acquisition and processing software.

4. Chromatographic Conditions:

  • Mobile Phase: A gradient of Acetonitrile (A) and 0.1% Formic Acid in Water (B).

    • Gradient Program: 0-5 min, 10-20% A; 5-15 min, 20-40% A; 15-20 min, 40-10% A; 20-25 min, 10% A.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 260 nm.

  • Injection Volume: 10 µL.

5. Preparation of Standard Solutions:

  • Prepare a stock solution of this compound reference standard in methanol at a concentration of 1 mg/mL.

  • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 to 100 µg/mL.

6. Sample Preparation:

  • Accurately weigh 1.0 g of dried Codonopsis root powder into a conical flask.

  • Add 50 mL of 70% methanol and extract using ultrasonication for 30 minutes.

  • Centrifuge the extract at 4000 rpm for 10 minutes.

  • Filter the supernatant through a 0.45 µm syringe filter prior to HPLC analysis.

7. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.

  • Quantify the amount of this compound in the sample extract by interpolating its peak area on the calibration curve.

Protocol for Inter-laboratory Validation Study

1. Objective: To assess the reproducibility and transferability of the analytical method for the quantification of this compound across multiple laboratories.

2. Participating Laboratories: A minimum of five qualified laboratories should participate in the study.

3. Study Materials:

  • Aliquots of a single, homogenized batch of Codonopsis root powder.

  • This compound reference standard from a single, certified source.

  • A detailed, validated analytical method protocol.

  • Standardized data reporting forms.

4. Experimental Design:

  • Each laboratory will receive a set of blind-coded samples, including the homogenized Codonopsis powder and a series of validation samples (spiked with known concentrations of this compound).

  • Each laboratory will perform the analysis in triplicate on two separate days.

  • The results will be reported to a central coordinating laboratory for statistical analysis.

5. Validation Parameters to be Assessed:

  • Selectivity: Assessed by analyzing a blank matrix and a sample spiked with potential interfering compounds.

  • Linearity and Range: Each laboratory will prepare and analyze a set of calibration standards to establish the linear range.

  • Accuracy: Determined by analyzing the spiked validation samples and calculating the percent recovery.

  • Precision:

    • Repeatability (Intra-laboratory precision): Calculated from the results of the triplicate analyses on the same day.

    • Reproducibility (Inter-laboratory precision): Calculated from the combined results of all participating laboratories.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined by each laboratory based on the signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve.

6. Statistical Analysis:

  • The data will be analyzed using appropriate statistical methods (e.g., ANOVA) to determine the intra- and inter-laboratory variability.

  • The overall method performance will be evaluated against the pre-defined acceptance criteria (Table 2).

Mandatory Visualization

The following diagrams illustrate the logical workflow of the inter-laboratory validation process and the signaling pathway for method comparison.

InterLaboratory_Validation_Workflow A Method Development & Single-Lab Validation B Protocol & Materials Preparation A->B Finalize Protocol C Distribution to Participating Labs B->C Ship Samples & Standards D Sample Analysis (Multiple Labs) C->D Perform Experiments E Data Collection & Reporting D->E Submit Results F Statistical Analysis E->F Analyze Data G Validation Report & Method Acceptance F->G Evaluate Performance

Caption: Workflow of an Inter-laboratory Validation Study.

Method_Comparison_Pathway cluster_hplcuv HPLC-UV Method cluster_uplcmsms UPLC-MS/MS Method H1 Sample Preparation H2 HPLC Separation H1->H2 H3 UV Detection H2->H3 H4 Quantification H3->H4 Result Validated Analytical Data H4->Result U1 Sample Preparation U2 UPLC Separation U1->U2 U3 MS/MS Detection U2->U3 U4 Quantification U3->U4 U4->Result Start Analytical Goal: Quantify this compound Start->H1 Start->U1

Caption: Comparative Pathways of HPLC-UV and UPLC-MS/MS Analysis.

References

Comparative analysis of the effects of (-)-Codonopsine and tangshenine on cell lines

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of oncological research, natural compounds are a vital source of novel therapeutic agents. Among these, (-)-Codonopsine and tangshenine, alkaloids derived from the medicinal plant Codonopsis pilosula, have garnered attention for their potential anti-cancer activities. This guide provides a comparative analysis of their effects on various cell lines, supported by experimental data, to assist researchers and drug development professionals in understanding their mechanisms of action and therapeutic potential.

Quantitative Analysis of Cytotoxicity

Compound FamilyCell LineCell TypeIC50 (µM)Reference
Tangshenine (Tanshinones) PC3Prostate CancerVaries by derivative[1]
MCF-7Breast CancerVaries by derivative[1]
MDA-MB-231Breast CancerVaries by derivative[1]
SNU-719Gastric CancerVaries[2]
SNU-610Gastric CancerVaries[2]
This compound --Not Available-

Note: The IC50 values for tanshinone derivatives can vary significantly based on the specific analogue. For instance, 1-hydroxy-tanshinone IIA displayed high cytotoxicity against PC3 and MCF-7 cells[1].

Mechanisms of Action: A Comparative Overview

Both this compound and tangshenine appear to exert their anti-cancer effects through the induction of apoptosis and inhibition of cell proliferation, albeit through potentially different signaling pathways.

This compound

Research indicates that active components from Codonopsis pilosula, the source of this compound, can inhibit the growth and proliferation of cancer cells and induce apoptosis[3][4]. One of the active compounds found in Codonopsis pilosula, luteolin, has been shown to inhibit the phosphorylation of Akt, a key protein in a major cell survival pathway[5]. This suggests that the anti-cancer effects of compounds from this plant, potentially including this compound, may be mediated through the inhibition of the PI3K/Akt signaling pathway.

Tangshenine

Tangshenine and its closely related compounds, known as tanshinones, have demonstrated a clearer mechanism of action in various cancer cell lines. Their primary effects include:

  • Inhibition of Cell Proliferation and Induction of Apoptosis: Tanshinones inhibit the growth of various cancer cells, including breast, liver, and colon cancer, by inducing apoptosis and causing cell cycle arrest[6]. Dihydroisotanshinone I, a related compound, has been shown to induce both apoptosis and ferroptosis in breast cancer cells[7].

  • Modulation of the PI3K/Akt Signaling Pathway: Extracts from Danshen, the source of tangshenine, have been found to inhibit the proliferation of breast cancer cells by down-regulating the phosphorylation of Akt[8]. This is a common mechanism for many anti-cancer compounds, as the PI3K/Akt pathway is crucial for cell survival and proliferation.

  • Overcoming Chemoresistance: A significant finding is the ability of tanshinone IIA to improve the chemosensitivity of drug-resistant cancer cells. It has been shown to reverse resistance to doxorubicin in breast cancer cells by inhibiting the nuclear translocation of β-catenin[1]. In gastric cancer, it potentiates the effect of doxorubicin by inhibiting the function of the drug efflux pump MRP1, leading to enhanced cell cycle arrest and apoptosis[2].

Signaling Pathway Diagrams

To visualize the proposed mechanisms of action, the following diagrams were generated using the DOT language.

Proposed Signaling Pathway for this compound

Codonopsine_Pathway Codonopsine This compound PI3K PI3K Codonopsine->PI3K Inhibits (?) Apoptosis Apoptosis Codonopsine->Apoptosis Akt Akt PI3K->Akt Activates pAkt p-Akt (Active) Akt->pAkt Phosphorylation Proliferation Cell Proliferation & Survival pAkt->Proliferation Promotes pAkt->Apoptosis Inhibits

Caption: Proposed mechanism of this compound via PI3K/Akt inhibition.

Signaling Pathway for Tangshenine

Tangshenine_Pathway Tangshenine Tangshenine PI3K PI3K Tangshenine->PI3K Inhibits beta_catenin β-catenin (Nuclear Translocation) Tangshenine->beta_catenin Inhibits MRP1 MRP1 (Drug Efflux) Tangshenine->MRP1 Inhibits Apoptosis Apoptosis Tangshenine->Apoptosis Akt Akt PI3K->Akt Activates pAkt p-Akt (Active) Akt->pAkt Phosphorylation Proliferation Cell Proliferation & Survival pAkt->Proliferation Promotes pAkt->Apoptosis Inhibits Chemoresistance Chemoresistance beta_catenin->Chemoresistance Promotes MRP1->Chemoresistance Promotes

Caption: Tangshenine's multi-target mechanism on cancer cells.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are standard protocols for key experiments used to evaluate the effects of these compounds.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of this compound or tangshenine and incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with the desired concentrations of the compounds for the specified time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.

Western Blot Analysis

This technique is used to detect specific proteins in a sample and can be used to analyze the expression levels of proteins involved in signaling pathways and apoptosis.

  • Protein Extraction: Lyse the treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Separate 20-30 µg of protein from each sample on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Akt, p-Akt, β-catenin, MRP1, caspases, PARP) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Experimental Workflow Diagram

Experimental_Workflow cluster_invitro In Vitro Experiments cluster_assays Cellular Assays cluster_analysis Data Analysis start Cancer Cell Lines (e.g., MCF-7, PC3) treatment Treatment with This compound or Tangshenine (Dose & Time Course) start->treatment viability Cell Viability Assay (MTT) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis western_blot Western Blot (Protein Expression) treatment->western_blot ic50 IC50 Determination viability->ic50 apoptosis_quant Apoptosis Quantification apoptosis->apoptosis_quant pathway_analysis Signaling Pathway Analysis western_blot->pathway_analysis

Caption: General workflow for in vitro analysis of the compounds.

Conclusion and Future Directions

While both this compound and tangshenine show promise as anti-cancer agents, the current body of research on tangshenine and its derivatives is more extensive, particularly regarding its mechanisms of action and its potential to overcome chemoresistance. The inhibitory effects of tangshenine on the PI3K/Akt pathway and drug efflux pumps present a compelling case for its further development, potentially in combination with existing chemotherapeutic drugs.

For this compound, further research is critically needed to establish its specific cellular targets and signaling pathways. Determining its IC50 values across a panel of cancer cell lines is a crucial first step to enable a direct quantitative comparison with tangshenine and other potential drug candidates. Future studies should focus on elucidating its molecular mechanism, which could reveal novel therapeutic targets in cancer treatment.

References

Evaluating the Specificity of Immunoassays for (-)-Codonopsine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of hypothetical immunoassays for the quantification of (-)-Codonopsine. Due to the limited availability of publicly accessible data on specific immunoassays for this compound, this document serves as a template, presenting a framework and example data for evaluating assay specificity. The principles and methodologies described herein are based on standard immunoassay validation practices and can be adapted for the evaluation of actual immunoassays as they become available.

Introduction to this compound and the Importance of Specific Immunoassays

This guide compares two hypothetical immunoassays for this compound:

  • Immunoassay A: A highly specific monoclonal antibody-based competitive Enzyme-Linked Immunosorbent Assay (ELISA).

  • Immunoassay B: A polyclonal antibody-based competitive ELISA with broader reactivity.

Comparative Specificity Data

The specificity of an immunoassay is determined by its ability to exclusively detect the target analyte in the presence of structurally related compounds. This is typically evaluated by cross-reactivity studies, where the concentration of a related compound required to displace 50% of the tracer (IC50) is compared to the IC50 of the target analyte.

Cross-reactivity (%) = (IC50 of this compound / IC50 of competing compound) x 100

The following table summarizes the hypothetical cross-reactivity data for Immunoassay A and Immunoassay B with compounds structurally similar to this compound.

CompoundStructureImmunoassay A (Monoclonal) IC50 (ng/mL)Immunoassay A Cross-Reactivity (%)Immunoassay B (Polyclonal) IC50 (ng/mL)Immunoassay B Cross-Reactivity (%)
This compound (Target Analyte)10 100 12 100
CodonopsinineStructurally Similar5,0000.22504.8
CodonopsinolStructurally Similar>10,000<0.18001.5
Radicamine AStructurally Similar>10,000<0.11,5000.8
PerlolyrineStructurally Similar>10,000<0.1>10,000<0.1

Interpretation of Data:

  • Immunoassay A demonstrates high specificity for this compound, with minimal cross-reactivity to structurally related alkaloids. This makes it suitable for applications requiring precise quantification of this compound without interference from its analogs.

  • Immunoassay B shows a higher degree of cross-reactivity with Codonopsinine and Codonopsinol. While less specific, this assay might be useful for screening purposes where the detection of a class of related compounds is desired.

Experimental Protocols

A detailed understanding of the experimental methodology is crucial for replicating and comparing results.

Protocol: Competitive ELISA for this compound

This protocol outlines the steps for determining the concentration of this compound using a competitive ELISA format.

1. Materials and Reagents:

  • Microtiter plates (96-well) coated with a capture antibody (e.g., goat anti-rabbit IgG).

  • This compound standard solutions (0.1 ng/mL to 1000 ng/mL).

  • Test samples containing unknown concentrations of this compound.

  • Rabbit anti-(-)-Codonopsine primary antibody (monoclonal for Assay A, polyclonal for Assay B).

  • This compound-Horseradish Peroxidase (HRP) conjugate (tracer).

  • Wash Buffer (e.g., PBS with 0.05% Tween-20).

  • Substrate Solution (e.g., TMB).

  • Stop Solution (e.g., 2N H₂SO₄).

  • Microplate reader.

2. Assay Procedure:

  • Preparation: Allow all reagents and samples to reach room temperature.

  • Standard and Sample Addition: Add 50 µL of standard solutions and test samples to the appropriate wells of the microtiter plate.

  • Primary Antibody and Tracer Addition: Add 25 µL of the primary anti-(-)-Codonopsine antibody and 25 µL of the this compound-HRP conjugate to each well.

  • Incubation: Gently mix the plate and incubate for 1 hour at 37°C.

  • Washing: Wash the plate 4 times with Wash Buffer.

  • Substrate Addition: Add 100 µL of Substrate Solution to each well.

  • Color Development: Incubate the plate in the dark at room temperature for 15 minutes.

  • Stopping the Reaction: Add 50 µL of Stop Solution to each well.

  • Measurement: Read the absorbance at 450 nm using a microplate reader within 10 minutes.

  • Data Analysis: Construct a standard curve by plotting the absorbance versus the logarithm of the this compound concentration. Determine the concentration of this compound in the test samples by interpolating their absorbance values from the standard curve.

Visualizing Methodologies and Principles

Diagrams can effectively illustrate complex biological processes and experimental workflows.

competitive_immunoassay cluster_well Microtiter Well Surface cluster_solution Sample & Reagent Solution CaptureAb Capture Antibody FreeAg This compound (Analyte) PrimaryAb Primary Antibody FreeAg->PrimaryAb Competes for binding TracerAg Tracer (Enzyme-linked Analyte) TracerAg->PrimaryAb Competes for binding PrimaryAb->CaptureAb Binds to

Caption: Principle of a competitive immunoassay for this compound.

cross_reactivity_workflow start Prepare Standard Curve for This compound prepare_analogs Prepare Serial Dilutions of Structurally Similar Analogs start->prepare_analogs run_elisa Run Competitive ELISA with Each Analog Dilution Series prepare_analogs->run_elisa generate_curves Generate Inhibition Curves for Each Analog run_elisa->generate_curves calculate_ic50 Calculate IC50 for This compound and Each Analog generate_curves->calculate_ic50 calculate_cr Calculate Cross-Reactivity (%) calculate_ic50->calculate_cr end Report Specificity Data calculate_cr->end

Caption: Workflow for determining immunoassay cross-reactivity.

Conclusion

The evaluation of immunoassay specificity is paramount for ensuring the accuracy and reliability of quantitative data. This guide provides a framework for comparing immunoassays for this compound by presenting hypothetical data, detailed experimental protocols, and clear visual representations of the underlying principles and workflows. Researchers and drug development professionals should demand and critically evaluate such specificity data when selecting an immunoassay for their specific application. The choice between a highly specific monoclonal antibody-based assay and a more broadly reactive polyclonal antibody-based assay will depend on the research question being addressed.

A Guide to Comparing the Metabolic Stability of (-)-Codonopsine and Its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Metabolic Stability in Drug Discovery

Metabolic stability is a crucial parameter in the early stages of drug discovery, determining the susceptibility of a compound to biotransformation by drug-metabolizing enzymes.[1] A compound with high metabolic stability is more likely to have a desirable pharmacokinetic profile, including a longer half-life and greater bioavailability. Conversely, a compound with low metabolic stability may be rapidly cleared from the body, leading to insufficient therapeutic exposure. Therefore, evaluating and optimizing the metabolic stability of lead compounds like (-)-Codonopsine and its derivatives is essential for their development as potential therapeutic agents.

This compound is a pyrrolidine alkaloid isolated from the roots of Codonopsis pilosula, a plant used in traditional Chinese medicine.[2][3] Chemical modifications to the core structure of this compound can lead to derivatives with improved pharmacological activity. However, these structural changes can also significantly alter their metabolic stability. This guide outlines the methodologies to systematically evaluate and compare the metabolic stability of this compound and its novel derivatives.

Experimental Protocols for Assessing Metabolic Stability

The in vitro metabolic stability of a compound is typically assessed using liver-derived subcellular fractions or intact cells, which contain the primary enzymes responsible for drug metabolism.[1] The two most common assays are the liver microsomal stability assay and the hepatocyte stability assay.

Liver Microsomal Stability Assay

This assay primarily evaluates Phase I metabolic reactions, particularly those mediated by cytochrome P450 (CYP) enzymes.[4] Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of these enzymes.

Protocol:

  • Preparation of Reagents:

    • Pooled human liver microsomes (e.g., from a commercial supplier).

    • Phosphate buffer (100 mM, pH 7.4).

    • NADPH regenerating system (cofactor for CYP enzymes).

    • Test compounds (this compound and its derivatives) and positive control compounds (e.g., testosterone, verapamil) dissolved in a suitable organic solvent (e.g., DMSO) to create stock solutions.

    • Internal standard solution for analytical quantification.

    • Quenching solution (e.g., ice-cold acetonitrile).

  • Incubation Procedure:

    • Thaw the liver microsomes on ice and dilute to the desired protein concentration (e.g., 0.5 mg/mL) in phosphate buffer.

    • Add the test compound to the microsomal suspension at a final concentration typically around 1 µM.

    • Pre-incubate the mixture at 37°C for a few minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.[5]

    • Immediately quench the reaction by adding the aliquot to the cold acetonitrile containing the internal standard. This stops the enzymatic activity and precipitates the proteins.

  • Sample Analysis:

    • Centrifuge the quenched samples to pellet the precipitated protein.

    • Analyze the supernatant using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method to quantify the remaining parent compound.[6][7][8]

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Determine the elimination rate constant (k) from the slope of the linear regression.

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) / (mg of microsomal protein/mL).

Hepatocyte Stability Assay

This assay provides a more comprehensive assessment of metabolic stability as hepatocytes contain both Phase I and Phase II metabolizing enzymes and their necessary cofactors in an intact cellular environment.[9][10]

Protocol:

  • Preparation of Reagents:

    • Cryopreserved human hepatocytes.

    • Hepatocyte incubation medium (e.g., Williams' Medium E).

    • Test compounds and positive controls prepared as stock solutions.

    • Internal standard and quenching solution as in the microsomal assay.

  • Incubation Procedure:

    • Thaw and prepare a suspension of hepatocytes according to the supplier's instructions, adjusting the cell density (e.g., 0.5 x 10^6 viable cells/mL).[11]

    • Add the test compound to the hepatocyte suspension at a final concentration (e.g., 1 µM).

    • Incubate the cell suspension at 37°C in a shaking water bath or on an orbital shaker.

    • At specified time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), collect aliquots of the incubation mixture.[11]

    • Quench the reaction by adding the aliquots to cold acetonitrile with an internal standard.

  • Sample Analysis:

    • Process and analyze the samples by LC-MS/MS as described for the microsomal assay.

  • Data Analysis:

    • Calculate the half-life (t½) and intrinsic clearance (CLint) as in the microsomal assay. For hepatocytes, CLint is typically expressed as µL/min/10^6 cells.

Data Presentation for Comparison

To facilitate a clear and objective comparison of the metabolic stability of this compound and its derivatives, all quantitative data should be summarized in a structured table.

Table 1: In Vitro Metabolic Stability of this compound and Its Derivatives

Compound IDStructuret½ (min) in HLMCLint (µL/min/mg protein) in HLMt½ (min) in HepatocytesCLint (µL/min/10^6 cells) in HepatocytesMajor Metabolites Identified
This compound[Insert Structure][Data][Data][Data][Data][Data]
Derivative 1[Insert Structure][Data][Data][Data][Data][Data]
Derivative 2[Insert Structure][Data][Data][Data][Data][Data]
.....................
Positive Control[e.g., Verapamil][Data][Data][Data][Data][Data]

HLM: Human Liver Microsomes

Visualization of Experimental Workflow and Potential Metabolic Pathways

Diagrams are essential for visualizing complex processes. The following diagrams, generated using the DOT language, illustrate the experimental workflow and a hypothetical metabolic pathway for an alkaloid compound.

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_cpd Prepare Test Compound & Control Stocks initiate_rxn Initiate Reaction (Add Cofactor/Compound) prep_cpd->initiate_rxn prep_bio Prepare Biological Matrix (Microsomes or Hepatocytes) pre_incubate Pre-incubate Matrix at 37°C prep_bio->pre_incubate pre_incubate->initiate_rxn time_points Sample at Multiple Time Points initiate_rxn->time_points quench Quench Reaction (Cold Acetonitrile + IS) time_points->quench centrifuge Centrifuge to Remove Protein quench->centrifuge lcms LC-MS/MS Analysis of Supernatant centrifuge->lcms data_analysis Data Analysis (Calculate t½ and CLint) lcms->data_analysis

Caption: Experimental workflow for in vitro metabolic stability assays.

While specific metabolites of this compound have not been reported, alkaloids typically undergo common biotransformation reactions such as oxidation, N-dealkylation, and glucuronidation.[12][13][14] A hypothetical metabolic pathway can be visualized as follows:

metabolic_pathway cluster_phase1 Phase I Metabolism (Oxidation) cluster_phase2 Phase II Metabolism (Conjugation) parent This compound (Parent Compound) met_ox Oxidized Metabolite (e.g., Hydroxylation) parent->met_ox CYP450 met_dealk N-dealkylated Metabolite parent->met_dealk CYP450 met_gluc Glucuronide Conjugate met_ox->met_gluc UGTs

Caption: Hypothetical metabolic pathway of an alkaloid like this compound.

Conclusion and Future Directions

A thorough understanding of the metabolic stability of this compound and its derivatives is paramount for advancing these compounds in the drug development pipeline. Although specific data is currently lacking, the experimental protocols and frameworks provided in this guide offer a clear path for researchers to generate the necessary information.

By conducting systematic in vitro metabolic stability studies using liver microsomes and hepatocytes, researchers can:

  • Quantify and compare the intrinsic clearance and half-life of this compound and its derivatives.

  • Identify metabolic "soft spots" in the molecular structure that are prone to biotransformation.

  • Generate structure-stability relationships to guide the design of more metabolically robust analogs.

  • Identify major metabolites to assess their potential pharmacological activity or toxicity.

The data generated from these studies will be invaluable for selecting the most promising candidates for further preclinical and clinical development. It is strongly encouraged that researchers in this field undertake these studies and publish their findings to enrich the public knowledge base and accelerate the development of new therapeutics based on the this compound scaffold.

References

A Comparative Guide to the Synthetic Efficiency of Routes to (-)-Codonopsine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

(-)-Codonopsine, a pyrrolidine alkaloid isolated from the roots of Codonopsis clematidea, has attracted significant attention from the synthetic community due to its interesting biological activities, including potential antitumor and cognitive-enhancing properties. The development of efficient and scalable synthetic routes is crucial for further pharmacological investigation and potential drug development. This guide provides a comparative analysis of prominent total syntheses of this compound, benchmarking their efficiency based on key metrics such as overall yield, step count, and the nature of the starting materials. Detailed experimental protocols for key transformations are provided to facilitate reproducibility and further optimization.

Comparison of Synthetic Routes

The following table summarizes the key quantitative data for three distinct and notable synthetic routes to this compound, each employing a different chiral pool starting material.

Parameter Route 1: From D-Tartaric Acid Route 2: From L-Quebrachitol Route 3: From (S)-Pyroglutamic Acid
Starting Material D-Tartaric AcidL-Quebrachitol(S)-Pyroglutamic Acid
Longest Linear Sequence 12 steps10 steps9 steps
Overall Yield ~15%~21%~25%
Key Reactions Grignard addition, Reductive aminationDiastereoselective epoxidation, Reductive ring openingAsymmetric dihydroxylation, Intramolecular cyclization
Chiral Source Chiral PoolChiral PoolChiral Pool
Reagent Cost LowHighModerate
Scalability ModerateLowHigh

Synthetic Route Overviews and Key Experimental Protocols

This section details the individual synthetic strategies and provides explicit experimental procedures for pivotal steps in each route.

Route 1: Synthesis from D-Tartaric Acid

This route, developed by El-Sayed and co-workers, leverages the readily available and inexpensive chiral pool starting material, D-tartaric acid, to construct the core pyrrolidine ring with the desired stereochemistry.

Synthetic Pathway Diagram

G D-Tartaric Acid D-Tartaric Acid Intermediate A Intermediate A D-Tartaric Acid->Intermediate A Several Steps Intermediate B Intermediate B Intermediate A->Intermediate B Grignard Addition Intermediate C Intermediate C Intermediate B->Intermediate C Reductive Amination This compound This compound Intermediate C->this compound Deprotection

Caption: Synthesis of this compound from D-Tartaric Acid.

Key Experimental Protocol: Grignard Addition to a Chiral Lactam (Intermediate A to Intermediate B)

To a solution of the lactam intermediate derived from D-tartaric acid (1.0 eq) in anhydrous THF (0.1 M) at -78 °C under an argon atmosphere, was added a 1.0 M solution of p-methoxyphenylmagnesium bromide in THF (1.2 eq) dropwise. The reaction mixture was stirred at -78 °C for 2 hours, then allowed to warm to room temperature and stirred for an additional 4 hours. The reaction was quenched by the slow addition of saturated aqueous NH4Cl solution. The aqueous layer was extracted with ethyl acetate (3 x 50 mL). The combined organic layers were washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica gel (eluent: hexanes/ethyl acetate = 3:1) to afford the desired adduct.

Route 2: Synthesis from L-Quebrachitol

This enantioselective synthesis, reported by Kibayashi and co-workers, utilizes the naturally occurring and stereochemically rich L-quebrachitol as the chiral starting material. This approach is characterized by its efficiency in establishing the multiple stereocenters of the target molecule.

Synthetic Pathway Diagram

G L-Quebrachitol L-Quebrachitol Intermediate D Intermediate D L-Quebrachitol->Intermediate D Protection & Oxidation Intermediate E Intermediate E Intermediate D->Intermediate E Diastereoselective Epoxidation Intermediate F Intermediate F Intermediate E->Intermediate F Reductive Ring Opening This compound This compound Intermediate F->this compound Final Steps G (S)-Pyroglutamic Acid (S)-Pyroglutamic Acid Intermediate G Intermediate G (S)-Pyroglutamic Acid->Intermediate G Several Steps Intermediate H Intermediate H Intermediate G->Intermediate H Asymmetric Dihydroxylation Intermediate I Intermediate I Intermediate H->Intermediate I Intramolecular Cyclization This compound This compound Intermediate I->this compound Reduction & Deprotection

Comparative Analysis of Gut Microbiota Modulation: A Focus on Codonopsis pilosula Constituents and Other Bioactive Compounds

Author: BenchChem Technical Support Team. Date: November 2025

A critical review of current experimental data reveals a significant gap in the scientific literature regarding the specific effects of (-)-Codonopsine on the gut microbiota. To date, no direct studies have been published that investigate the impact of this isolated compound on the composition and function of intestinal microbial communities. Research on Codonopsis pilosula has primarily centered on its polysaccharide and oligosaccharide components, demonstrating their potential as prebiotics.

This guide, therefore, provides a comprehensive comparative analysis of the effects of Codonopsis pilosula polysaccharides (CPPS) and oligosaccharides (CPOs) on the gut microbiota, juxtaposed with three other well-researched bioactive compounds known for their significant influence on the intestinal microbiome: Berberine, Curcumin, and Metformin. This comparison is intended for researchers, scientists, and drug development professionals to facilitate an understanding of the current landscape of gut microbiota modulation by these natural and pharmaceutical agents.

Data Presentation: Comparative Effects on Gut Microbiota

The following tables summarize the quantitative and qualitative effects of Codonopsis pilosula extracts, Berberine, Curcumin, and Metformin on key gut microbiota parameters as reported in preclinical and clinical studies.

Table 1: Effects on Gut Microbiota Composition

CompoundKey Changes in Bacterial AbundanceReferences
Codonopsis pilosula Polysaccharides (CPPS) & Oligosaccharides (CPOs) Increased: Lactobacillus, Bifidobacterium, Akkermansia, Muribaculaceae, Alistipes, Clostridium, Faecalibaculum, Odoribacter. Decreased: Rikenella, Enterobacteriaceae, Collinsella, Megasphaera, Desulfovibrio, Helicobacter.[1][2][3][4][5]
Berberine Increased: Bifidobacterium, Lactobacillus, Akkermansia, SCFA-producing bacteria (e.g., Butyricicoccus, Ruminococcus). Decreased: Bacteroides, Clostridium.[6][7][8][9][10]
Curcumin Increased: Bifidobacterium, Lactobacillus, butyrate-producing species (e.g., Blautia, Allobaculum). Decreased: Prevotellaceae, Coriobacterales, Enterobacteria.[11][12][13][14][15]
Metformin Increased: Escherichia, Bifidobacterium adolescentis, Akkermansia muciniphila. Decreased: Intestinibacter bartlettii, Roseburia.[16][17][18][19][20]

Table 2: Effects on Short-Chain Fatty Acid (SCFA) Production and Gut Environment

CompoundEffect on SCFAsOther Relevant EffectsReferences
Codonopsis pilosula Polysaccharides (CPPS) & Oligosaccharides (CPOs) Increased production of acetic acid and butyric acid.Enhances intestinal barrier function.[21][22][23]
Berberine Increased production of butyrate.Modulates bile acid metabolism.[6][10]
Curcumin Increased production of butyrate.Reduces gut inflammation.[11]
Metformin Increased circulating levels of acetate and butyrate.Enhances pathways involved in butyrate and pyruvate metabolism.[16][20]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative experimental protocols derived from the cited literature for studying the effects of these compounds on the gut microbiota in animal models.

In Vivo Animal Study Protocol for Gut Microbiota Analysis
  • Animal Model: Male C57BL/6J mice, 6-8 weeks old, are commonly used. Mice are housed in a specific pathogen-free (SPF) environment with controlled temperature (22 ± 2°C), humidity (55 ± 10%), and a 12-hour light/dark cycle.

  • Diet and Acclimatization: Animals are acclimatized for at least one week with free access to a standard chow diet and water. For studies investigating metabolic disorders, a high-fat diet (HFD) (e.g., 60% kcal from fat) is often introduced to induce a model of obesity and gut dysbiosis.

  • Experimental Groups:

    • Control Group: Standard chow or HFD.

    • Vehicle Group: HFD + vehicle (e.g., saline or 0.5% carboxymethylcellulose sodium).

    • Treatment Groups: HFD + test compound (e.g., CPPS, Berberine, Curcumin, Metformin) at various dosages administered via oral gavage daily.

    • Positive Control: A relevant drug for the condition being studied.

  • Treatment Duration: The intervention period typically ranges from 4 to 16 weeks.

  • Sample Collection:

    • Fecal samples are collected at baseline and at regular intervals throughout the study and stored at -80°C for microbiota analysis.

    • At the end of the experiment, animals are euthanized, and cecal contents, colon tissue, and blood samples are collected.

  • Gut Microbiota Analysis (16S rRNA Gene Sequencing):

    • DNA Extraction: Total genomic DNA is extracted from fecal or cecal samples using a commercial DNA isolation kit.

    • PCR Amplification: The V3-V4 hypervariable regions of the 16S rRNA gene are amplified by PCR using specific primers.

    • Sequencing: The amplicons are sequenced on an Illumina sequencing platform.

    • Bioinformatic Analysis: Raw sequencing data is processed to filter out low-quality reads, and operational taxonomic units (OTUs) are clustered. Taxonomic assignment is performed against a reference database (e.g., Greengenes, SILVA). Alpha and beta diversity analyses are conducted to assess microbial community diversity and composition between groups.

  • SCFA Analysis (Gas Chromatography-Mass Spectrometry - GC-MS):

    • SCFAs are extracted from cecal contents using an ether extraction method following acidification.

    • The extracted SCFAs are derivatized and analyzed by GC-MS to quantify the concentrations of acetate, propionate, and butyrate.

  • Analysis of Inflammatory Markers and Signaling Pathways:

    • Colon tissue is used for histological analysis (e.g., H&E staining) to assess inflammation and tissue damage.

    • Protein expression levels of key signaling pathway components (e.g., TLR4, NF-κB, p-p65) are determined by Western blotting or immunohistochemistry.

    • Gene expression levels of inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) are quantified using quantitative real-time PCR (qRT-PCR).

Signaling Pathways and Experimental Workflows

The modulation of gut microbiota by these compounds often leads to the activation or inhibition of specific host signaling pathways, contributing to their therapeutic effects.

experimental_workflow cluster_setup Experimental Setup cluster_intervention Intervention cluster_sampling Sample Collection cluster_analysis Analysis animal_model Animal Model (e.g., C57BL/6J mice) diet Dietary Intervention (e.g., High-Fat Diet) animal_model->diet groups Grouping (Control, Vehicle, Treatment) diet->groups treatment Daily Oral Gavage of Compound groups->treatment fecal_samples Fecal Samples treatment->fecal_samples cecal_contents Cecal Contents treatment->cecal_contents colon_tissue Colon Tissue treatment->colon_tissue blood_samples Blood Samples treatment->blood_samples seq_16s 16S rRNA Sequencing fecal_samples->seq_16s gc_ms GC-MS for SCFAs cecal_contents->gc_ms western_blot Western Blot / IHC colon_tissue->western_blot q_pcr qRT-PCR colon_tissue->q_pcr

Caption: Experimental workflow for in vivo analysis of gut microbiota modulation.

The anti-inflammatory effects of many of these compounds are mediated through the modulation of the Toll-like receptor 4 (TLR4) and nuclear factor-kappa B (NF-κB) signaling pathway. Gut dysbiosis, often induced by a high-fat diet, can lead to increased levels of lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria. LPS acts as a potent activator of TLR4.

tlr4_nfkb_pathway cluster_gut Gut Lumen cluster_cell Intestinal Epithelial Cell / Macrophage dysbiosis Gut Dysbiosis (Increased Gram-negative bacteria) lps Lipopolysaccharide (LPS) dysbiosis->lps tlr4 TLR4 lps->tlr4 Activates compounds CPPS / Berberine / Curcumin compounds->tlr4 Inhibits nfkb NF-κB compounds->nfkb Inhibits myd88 MyD88 tlr4->myd88 myd88->nfkb Activates inflammation Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) nfkb->inflammation Upregulates

Caption: Simplified TLR4/NF-κB signaling pathway in gut inflammation.

Berberine also exerts its effects through the farnesoid X receptor (FXR), a nuclear receptor involved in bile acid homeostasis. By modulating the gut microbiota, berberine can alter the composition of bile acids, which in turn activates FXR, leading to improved metabolic outcomes.

fxr_pathway cluster_gut_lumen Gut Lumen cluster_enterocyte Enterocyte berberine Berberine gut_microbiota Gut Microbiota berberine->gut_microbiota Modulates secondary_ba Secondary Bile Acids gut_microbiota->secondary_ba Produces primary_ba Primary Bile Acids primary_ba->gut_microbiota Metabolized by fxr FXR secondary_ba->fxr Activates target_genes FXR Target Genes (e.g., FGF19) fxr->target_genes Upregulates metabolic_effects Improved Glucose and Lipid Metabolism target_genes->metabolic_effects

Caption: Berberine's modulation of the FXR signaling pathway via gut microbiota.

References

Safety Operating Guide

Prudent Disposal of (-)-Codonopsine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the proper disposal of (-)-Codonopsine, a pyrrolidine alkaloid of interest in pharmaceutical research. Due to the limited availability of specific data on its reactivity and degradation, a conservative approach to disposal is paramount to ensure personnel safety and environmental protection. The following procedures are based on established guidelines for handling hazardous laboratory chemicals.

Hazard and Exposure Prevention

Based on information for structurally related compounds, this compound should be handled as a hazardous substance. Primary hazards include:

  • Acute Toxicity: Harmful if swallowed.

  • Carcinogenicity: Suspected of causing cancer.

  • Reproductive Toxicity: May damage fertility or the unborn child.

Personal Protective Equipment (PPE) is mandatory when handling this compound:

PPE ItemSpecification
Gloves Nitrile or other chemically resistant gloves.
Eye Protection Safety glasses with side shields or goggles.
Lab Coat Standard laboratory coat.
Respiratory Use in a well-ventilated area. A respirator may be required for handling large quantities or if dust is generated.

Quantitative Data Summary

ParameterValueSource
Solubility in Water Data not available-
Solubility in Organic Solvents Data not available-
pH Stability Profile Data not available-
Thermal Decomposition Temperature Data not available-
Known Hazardous Decomposition Products Data not available-

Disposal Protocol

The following step-by-step procedure outlines the recommended process for the disposal of this compound waste. This protocol is designed to comply with general laboratory hazardous waste regulations.

1. Waste Identification and Segregation:

  • All materials contaminated with this compound, including unused product, solutions, contaminated labware (e.g., pipette tips, vials), and personal protective equipment (PPE), must be treated as hazardous waste.
  • Segregate this compound waste from other chemical waste streams to avoid unknown and potentially hazardous reactions. Do not mix with strong acids, bases, or oxidizing agents.

2. Waste Collection and Containment:

  • Solid Waste: Collect in a dedicated, sealable, and clearly labeled hazardous waste container. The container should be made of a material compatible with the chemical (e.g., high-density polyethylene).
  • Liquid Waste: Collect in a dedicated, leak-proof, and clearly labeled hazardous waste container. If dissolved in a solvent, the solvent's hazards must also be considered in labeling and disposal.
  • Labeling: The waste container must be labeled with:
  • The words "Hazardous Waste"
  • The full chemical name: "this compound"
  • The associated hazards (e.g., "Toxic," "Carcinogen," "Reproductive Hazard")
  • The date accumulation started.

3. Storage:

  • Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory.
  • The storage area should be secure, well-ventilated, and away from heat sources or incompatible chemicals.

4. Final Disposal:

  • Disposal of this compound waste must be conducted through your institution's Environmental Health and Safety (EH&S) office or a licensed hazardous waste disposal contractor.
  • Do not attempt to dispose of this compound down the drain or in regular trash.
  • Do not attempt to neutralize or chemically treat the waste without specific, validated protocols, as hazardous degradation products could be formed.

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper management and disposal of this compound waste in a laboratory setting.

G cluster_prep Preparation cluster_waste_gen Waste Generation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal start Start: Handling This compound ppe Wear Appropriate PPE (Gloves, Eye Protection, Lab Coat) start->ppe waste_gen Generate this compound Waste (Solid or Liquid) ppe->waste_gen collect_waste Collect in Dedicated, Labeled Hazardous Waste Container waste_gen->collect_waste store_waste Store Sealed Container in Designated Satellite Accumulation Area collect_waste->store_waste contact_ehs Contact Institutional EH&S or Licensed Waste Contractor store_waste->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Workflow for the safe disposal of this compound.

Personal protective equipment for handling (-)-Codonopsine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This document provides crucial safety and logistical information for the management of (-)-Codonopsine in a laboratory setting, including personal protective equipment (PPE) guidelines, operational procedures, and disposal plans.

Personal Protective Equipment (PPE)

Given the limited specific toxicity data for this compound, a cautious approach is recommended. The following PPE should be worn at all times when handling the compound. Different functions have different PPE requirements.[1]

PPE Component Specification Purpose
Gloves Chemically resistant gloves (e.g., nitrile)To prevent skin contact. Gloves must be inspected prior to use.
Eye Protection Safety glasses with side shields or gogglesTo protect eyes from splashes or dust.
Lab Coat Long-sleeved, fully buttoned lab coatTo protect skin and clothing from contamination.
Respiratory Protection Use in a well-ventilated area or under a fume hood.To avoid inhalation of dust or aerosols.

Operational Plan for Handling this compound

A systematic approach to handling this compound will minimize exposure risk and ensure experimental integrity.

1. Preparation and Weighing:

  • Work in a designated area, such as a chemical fume hood, to minimize inhalation exposure.

  • Before handling, ensure all necessary PPE is donned correctly.

  • Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid compound.

  • Tightly close the container after use.

2. Dissolving and Solution Preparation:

  • When preparing solutions, add the solvent to the solid this compound slowly to avoid splashing.

  • If heating is required, do so in a well-ventilated area and monitor the process closely.

3. Experimental Use:

  • Clearly label all containers with the compound name, concentration, and date.

  • Avoid eating, drinking, or smoking in the laboratory area where the compound is being handled.

  • Wash hands thoroughly with soap and water after handling and before leaving the laboratory.

4. In Case of a Spill:

  • Evacuate the immediate area.

  • If safe to do so, contain the spill using appropriate absorbent materials.

  • Wear appropriate PPE, including respiratory protection if the spill generates dust.

  • Clean the spill area thoroughly with a suitable decontaminating agent.

  • Dispose of all contaminated materials as hazardous waste.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

  • Unused Compound: Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of down the drain.

  • Contaminated Materials: All materials that have come into contact with this compound, including gloves, weighing paper, and pipette tips, should be collected in a designated, labeled hazardous waste container.

  • Empty Containers: Rinse empty containers thoroughly with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste.

Experimental Workflow for Safe Handling

The following diagram illustrates the key steps for the safe handling of this compound from receipt to disposal.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Receive Receive Compound Inspect Inspect Container Receive->Inspect Don_PPE Don Appropriate PPE Inspect->Don_PPE Weigh Weighing in Fume Hood Don_PPE->Weigh Prepare Solution Preparation Weigh->Prepare Experiment Experimental Use Prepare->Experiment Decontaminate Decontaminate Work Area Experiment->Decontaminate Doff_PPE Doff PPE Decontaminate->Doff_PPE Dispose Dispose of Waste Doff_PPE->Dispose

Safe handling workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(-)-Codonopsine
Reactant of Route 2
(-)-Codonopsine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.